5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C15H16O6 |
|---|---|
分子量 |
292.28 g/mol |
IUPAC名 |
[(3aR,5R,6aR)-2,2-dimethyl-6-oxo-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-5-yl]methyl benzoate |
InChI |
InChI=1S/C15H16O6/c1-15(2)20-12-11(16)10(19-14(12)21-15)8-18-13(17)9-6-4-3-5-7-9/h3-7,10,12,14H,8H2,1-2H3/t10-,12+,14-/m1/s1 |
InChIキー |
YOGBWRUAHKADCO-SCDSUCTJSA-N |
異性体SMILES |
CC1(O[C@@H]2[C@@H](O1)O[C@@H](C2=O)COC(=O)C3=CC=CC=C3)C |
正規SMILES |
CC1(OC2C(O1)OC(C2=O)COC(=O)C3=CC=CC=C3)C |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside
This compound stands as a pivotal intermediate in the synthesis of a variety of biologically active molecules, particularly purine nucleoside analogs. These analogs are a cornerstone in the development of therapeutics for indolent lymphoid malignancies, where they can inhibit DNA synthesis and induce apoptosis in cancerous cells.[1][2] The strategic placement of the keto group at the C-3 position, facilitated by the synthetic route detailed in this guide, provides a versatile handle for further chemical modifications, enabling the exploration of novel therapeutic agents. This guide offers a comprehensive, scientifically-grounded approach to the synthesis of this key building block, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful and reproducible outcome.
Synthetic Strategy: A Two-Step Approach to a Key Intermediate
The synthesis of this compound is efficiently achieved through a two-step synthetic sequence commencing from the commercially available 1,2-O-isopropylidene-α-D-xylofuranose. The overarching strategy involves:
-
Selective Protection: The primary hydroxyl group at the C-5 position is selectively protected with a benzoyl group. This strategic protection is crucial as it leaves the C-3 secondary hydroxyl group available for the subsequent oxidation. The isopropylidene group already present protects the C-1 and C-2 hydroxyls.
-
Selective Oxidation: The unprotected C-3 hydroxyl group is then oxidized to a ketone, yielding the target molecule. This transformation requires a mild and selective oxidizing agent to avoid unwanted side reactions with the other functional groups present in the molecule.
This approach leverages the differential reactivity of the primary and secondary hydroxyl groups, a fundamental concept in carbohydrate chemistry, to achieve the desired transformation with high efficiency.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway from the starting material to the final product.
Part 1: Selective 5-O-Benzoylation of 1,2-O-Isopropylidene-α-D-xylofuranose
The selective benzoylation of the primary hydroxyl group at the C-5 position is the critical first step. The higher reactivity of the primary hydroxyl group compared to the secondary hydroxyl at C-3 allows for this selective transformation under controlled conditions.
Experimental Protocol: Selective Benzoylation
Materials:
-
1,2-O-Isopropylidene-α-D-xylofuranose
-
Pyridine (anhydrous)
-
Benzoyl chloride
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Dissolution: Dissolve 1,2-O-isopropylidene-α-D-xylofuranose (1 equivalent) in anhydrous pyridine at 0 °C (ice bath) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The use of a slight excess of benzoyl chloride ensures complete consumption of the starting material.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 hexanes:ethyl acetate). The product, being more nonpolar, will have a higher Rf value than the starting material.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of water.
-
Extraction: Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ to remove excess benzoyl chloride and pyridine hydrochloride, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 5-O-Benzoyl-1,2-di-O-isopropylidene-α-D-xylofuranose as a pure compound.[3]
| Reagent | Molar Ratio | Key Function |
| 1,2-O-Isopropylidene-α-D-xylofuranose | 1.0 | Starting material |
| Benzoyl Chloride | 1.1 | Benzoylating agent |
| Pyridine | Solvent | Base to neutralize HCl byproduct and catalyze |
Part 2: Selective Oxidation of the C-3 Hydroxyl Group
With the primary hydroxyl group protected, the next step is the selective oxidation of the secondary hydroxyl group at the C-3 position to a ketone. For this transformation, mild and selective oxidation methods are paramount to avoid over-oxidation or cleavage of the protecting groups. Two highly effective methods are the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.
Method A: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a highly reliable and mild method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[4][5] It is particularly well-suited for sensitive substrates due to its neutral reaction conditions and simple work-up.[4][6]
Experimental Protocol: DMP Oxidation
Materials:
-
5-O-Benzoyl-1,2-di-O-isopropylidene-α-D-xylofuranose
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: Dissolve 5-O-Benzoyl-1,2-di-O-isopropylidene-α-D-xylofuranose (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.
-
Addition of DMP: Add Dess-Martin Periodinane (1.5 equivalents) to the solution in one portion at room temperature. A slight excess of DMP ensures complete oxidation.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. The thiosulfate solution quenches any remaining DMP.
-
Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound.[3]
Method B: Swern Oxidation
The Swern oxidation is another powerful and mild method for converting alcohols to aldehydes or ketones using dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures.[7][8] It is highly effective for substrates sensitive to harsher oxidizing agents.[2]
Experimental Protocol: Swern Oxidation
Materials:
-
5-O-Benzoyl-1,2-di-O-isopropylidene-α-D-xylofuranose
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Activation of DMSO: In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath). To this, add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
-
Addition of Alcohol: Add a solution of 5-O-Benzoyl-1,2-di-O-isopropylidene-α-D-xylofuranose (1 equivalent) in anhydrous DCM dropwise to the activated DMSO mixture, again keeping the temperature below -60 °C. Stir for 30 minutes.
-
Addition of Base: Add triethylamine (5 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quenching and Work-up: Quench the reaction by adding water.
-
Extraction: Separate the layers and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to obtain the final product.[3]
Diagram of the Oxidation Workflow
Caption: Comparison of DMP and Swern oxidation workflows.
Characterization of this compound
Successful synthesis of the target compound should be confirmed by standard analytical techniques.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃):
-
Aromatic Protons: Multiplets in the region of δ 7.4-8.1 ppm corresponding to the benzoyl group.
-
Anomeric Proton (H-1): A singlet or a narrow doublet around δ 6.0 ppm.
-
H-2 and H-4 Protons: Resonances in the range of δ 4.5-5.0 ppm.
-
H-5 Protons: Two distinct signals for the diastereotopic protons on C-5, likely between δ 4.0-4.8 ppm.
-
Isopropylidene Protons: Two singlets for the two methyl groups of the isopropylidene protector, typically between δ 1.3-1.6 ppm.
-
-
¹³C NMR (CDCl₃):
-
Ketone Carbonyl (C-3): A characteristic signal in the downfield region, expected around δ 200-210 ppm.
-
Benzoyl Carbonyl: A signal around δ 165-167 ppm.
-
Aromatic Carbons: Signals in the region of δ 128-134 ppm.
-
Anomeric Carbon (C-1): A signal around δ 105 ppm.
-
C-2 and C-4: Signals in the range of δ 75-85 ppm.
-
C-5: A signal around δ 65-70 ppm.
-
Isopropylidene Carbons: A quaternary carbon signal around δ 112 ppm and two methyl carbon signals around δ 25-27 ppm.
-
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 2:1 or 1:1 v/v).
-
Visualization: UV light (254 nm) for the benzoyl group and/or staining with a carbohydrate-specific stain (e.g., potassium permanganate or ceric ammonium molybdate). The product will have a higher Rf value than the starting alcohol.
Conclusion: A Reliable Pathway to a Versatile Synthetic Intermediate
The synthesis of this compound presented in this guide provides a robust and reproducible method for accessing a valuable intermediate in medicinal chemistry and drug development. By carefully selecting protecting groups and employing mild, selective oxidation conditions, researchers can efficiently prepare this key building block in good yield and purity. The detailed protocols and characterization guidelines provided herein are intended to empower scientists to confidently synthesize this compound and advance their research in the development of novel therapeutics.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Swern Oxidation [organic-chemistry.org]
An In-Depth Technical Guide to the Structure Elucidation of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside
Introduction: The Rationale for Structure Elucidation
Carbohydrates and their derivatives are fundamental to a vast array of biological processes and serve as versatile chiral building blocks in organic synthesis. The title compound, a derivative of D-xylose, features multiple protecting groups (isopropylidene and benzoyl) and a ketone functionality, making its unambiguous characterization essential for its use in further synthetic transformations, such as the synthesis of nucleoside analogues. This guide will demonstrate how a combination of modern spectroscopic techniques can be systematically applied to confirm its covalent structure.
Proposed Synthetic Pathway
The target molecule can be synthesized in a two-step sequence from the commercially available starting material, 1,2-O-isopropylidene-alpha-D-xylofuranose. This synthetic strategy informs the expected structural changes and is a critical component of the elucidation process.
Caption: Proposed synthetic route to the target molecule.
Experimental Protocol: Synthesis
Step 1: Oxidation of 1,2-O-Isopropylidene-alpha-D-xylofuranose
A solution of 1,2-O-isopropylidene-alpha-D-xylofuranose (1.0 eq) in dichloromethane (DCM) is added to a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) and silica gel in DCM at room temperature. The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure to yield the crude 1,2-O-isopropylidene-3-keto-alpha-D-xylofuranoside, which can be purified by column chromatography.
Step 2: Benzoylation of the 3-keto intermediate
The 3-keto intermediate (1.0 eq) is dissolved in anhydrous pyridine and cooled to 0°C. Benzoyl chloride (1.2 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of water, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous copper sulfate, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to afford the final product.
Spectroscopic Analysis Workflow
The core of the structure elucidation lies in a multi-technique spectroscopic approach. Each technique provides a unique piece of the structural puzzle.
Caption: Logical workflow for spectroscopic structure elucidation.
Mass Spectrometry: Determining the Molecular Formula
Mass spectrometry provides the molecular weight and, with high-resolution instruments, the exact molecular formula.
Expected Data:
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Expected Molecular Formula: C₁₅H₁₆O₆
-
Expected Exact Mass: 292.0947
-
Expected Observed Ion: [M+Na]⁺ at m/z 315.0845
Predicted Fragmentation Pattern:
The fragmentation in the mass spectrum is expected to be initiated by the loss of characteristic neutral fragments from the molecular ion.
-
Loss of a methyl group (-15 Da): From the isopropylidene protector, a common fragmentation pathway for such groups.
-
Loss of acetone (-58 Da): Cleavage of the isopropylidene ring.
-
Loss of the benzoyl group (-105 Da): Cleavage of the ester bond.
-
Loss of benzoic acid (-122 Da): Rearrangement followed by cleavage.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is invaluable for the rapid identification of key functional groups introduced during the synthesis.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2990-2950 | Medium | C-H (sp³) stretch | Aliphatic C-H bonds in the xylofuranose ring and isopropylidene group. |
| ~1750 | Strong | C=O stretch (ketone) | The ketone at the C3 position in a five-membered ring typically absorbs at a higher frequency than an open-chain ketone. |
| ~1720 | Strong | C=O stretch (ester) | The benzoyl ester carbonyl stretch. |
| ~1600, ~1450 | Medium-Weak | C=C stretch | Aromatic ring of the benzoyl group. |
| ~1270, ~1120 | Strong | C-O stretch | Ester and ether linkages. |
The presence of two distinct strong carbonyl absorptions would be a key indicator of the successful synthesis, confirming the presence of both the newly formed ketone and the added benzoyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy, particularly a combination of 1D and 2D experiments, provides the most detailed information, allowing for the complete assignment of all proton and carbon signals and confirming the connectivity of the entire molecule.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is predicted by considering the known spectrum of the precursor, 1,2-O-isopropylidene-alpha-D-xylofuranose, and applying the expected changes due to the introduction of the ketone and benzoyl groups.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale for Shift/Multiplicity |
| ~8.05 | d | 2H | H-ortho (Benzoyl) | Aromatic protons ortho to the carbonyl are deshielded. |
| ~7.60 | t | 1H | H-para (Benzoyl) | Aromatic proton para to the carbonyl. |
| ~7.45 | t | 2H | H-meta (Benzoyl) | Aromatic protons meta to the carbonyl. |
| ~6.10 | d | 1H | H-1 | Anomeric proton, coupled only to H-2. |
| ~4.80 | d | 1H | H-2 | Coupled to H-1. The introduction of the C3-keto group removes coupling to H-3. |
| ~4.70 | m | 1H | H-4 | Coupled to H-5a and H-5b. Deshielded due to the adjacent C3-keto group. |
| ~4.60 | dd | 1H | H-5a | Part of an ABX system with H-5b and H-4. Deshielded due to the benzoyl group. |
| ~4.45 | dd | 1H | H-5b | Part of an ABX system with H-5a and H-4. Deshielded due to the benzoyl group. |
| ~1.60 | s | 3H | Isopropylidene CH₃ | One of the diastereotopic methyls of the isopropylidene group. |
| ~1.35 | s | 3H | Isopropylidene CH₃ | The other diastereotopic methyl of the isopropylidene group. |
Key Predictive Insights:
-
The disappearance of the H-3 proton signal from the precursor's spectrum is a direct consequence of the oxidation of the C-3 hydroxyl to a ketone.
-
The H-2 and H-4 protons are expected to be significantly deshielded due to the anisotropic effect of the new C-3 carbonyl group.
-
The H-5 protons will be deshielded due to the electron-withdrawing effect of the benzoyl group.
Predicted ¹³C NMR and DEPT-135 Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum, in conjunction with a DEPT-135 experiment (which differentiates CH, CH₂, and CH₃ carbons), will confirm the carbon skeleton.
| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale for Shift |
| ~205.0 | Absent | C-3 (Ketone C=O) | Ketone carbonyls typically appear in this downfield region. |
| ~166.0 | Absent | Benzoyl C=O | Ester carbonyl carbon. |
| ~133.5 | CH | C-para (Benzoyl) | Aromatic carbon. |
| ~130.0 | Absent | C-ipso (Benzoyl) | Aromatic carbon attached to the ester. |
| ~129.8 | CH | C-ortho (Benzoyl) | Aromatic carbons. |
| ~128.5 | CH | C-meta (Benzoyl) | Aromatic carbons. |
| ~113.0 | Absent | Isopropylidene C(CH₃)₂ | Quaternary carbon of the isopropylidene group. |
| ~105.0 | CH | C-1 | Anomeric carbon. |
| ~85.0 | CH | C-4 | Shifted downfield due to the adjacent ketone. |
| ~82.0 | CH | C-2 | Shifted downfield due to the adjacent ketone. |
| ~65.0 | CH₂ | C-5 | Methylene carbon attached to the benzoyl ester. |
| ~27.0 | CH₃ | Isopropylidene CH₃ | One of the diastereotopic methyl carbons. |
| ~26.5 | CH₃ | Isopropylidene CH₃ | The other diastereotopic methyl carbon. |
2D NMR Spectroscopy: Connecting the Pieces
2D NMR experiments are essential for unambiguously connecting the protons and carbons identified in the 1D spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.
-
Expected Key Correlations:
-
H-1 with H-2
-
H-4 with H-5a and H-5b
-
Aromatic protons of the benzoyl group will show correlations consistent with their substitution pattern.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.
-
Expected Key Correlations:
-
H-1 with C-1
-
H-2 with C-2
-
H-4 with C-4
-
H-5a/H-5b with C-5
-
Aromatic protons with their respective aromatic carbons.
-
Isopropylidene methyl protons with their respective methyl carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular framework.
-
Expected Key Correlations:
-
H-1 to C-2 and C-4 (through the furanose ring).
-
H-2 to C-1 , C-3 (the ketone carbonyl), and the isopropylidene quaternary carbon.
-
H-4 to C-2 , C-3 (ketone carbonyl), and C-5 .
-
H-5a/H-5b to C-4 and the benzoyl carbonyl carbon . This is a crucial correlation confirming the position of the benzoyl group.
-
Isopropylidene methyl protons to the other methyl carbon and the quaternary carbon of the isopropylidene group, as well as to C-1 and C-2 .
-
Ortho-protons of the benzoyl group to the benzoyl carbonyl carbon .
-
Conclusion
The structural elucidation of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside is a systematic process that relies on the logical interpretation of a suite of spectroscopic data. By starting with a plausible synthetic route and using the known spectroscopic data of the precursor, one can build a robust hypothesis for the expected data from MS, IR, and a full suite of NMR experiments. The predicted chemical shifts and, most importantly, the 2D NMR correlations, provide a detailed and self-validating picture of the target molecule's structure. This guide serves as a template for researchers tackling the characterization of novel or un-documented carbohydrate derivatives, emphasizing the power of a predictive and integrated spectroscopic approach.
An In-Depth Technical Guide to 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside: Synthesis, Properties, and Handling
Introduction: A Versatile Ketofuranoside Intermediate
5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside is a synthetically valuable carbohydrate derivative. Its structure incorporates key protecting groups—an isopropylidene acetal at the 1 and 2 positions and a benzoyl ester at the 5-position—which impart stability and allow for regioselective reactions. The defining feature of this molecule is the ketone at the C-3 position, which serves as a crucial functional handle for a variety of chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis via oxidation of the corresponding alcohol precursor, and expert insights into its handling and characterization. This document is intended for researchers and professionals in synthetic organic chemistry, carbohydrate chemistry, and drug development who may utilize this compound as a key building block. While some commercial suppliers have anecdotally categorized this compound as a purine nucleoside analog with potential antitumor activity, this appears to be a mischaracterization within those specific databases; its primary and well-established role is as a synthetic intermediate.[1][2]
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The properties of the parent alcohol are also provided for comparative analysis.
| Property | This compound | 5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose (Precursor) |
| CAS Number | 6698-46-0 | 6022-96-4 |
| Molecular Formula | C₁₅H₁₆O₆ | C₁₅H₁₈O₆ |
| Molecular Weight | 292.28 g/mol | 294.30 g/mol |
| Appearance | White to off-white solid powder | White to off-white solid powder |
| Storage Temperature | 4°C | Powder: -20°C (3 years), 4°C (2 years) |
Synthesis of this compound
The most direct and widely employed method for the synthesis of this ketofuranoside is the oxidation of the C-3 hydroxyl group of its precursor, 5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose. Several oxidation protocols are effective for this transformation, with Swern and Pyridinium Chlorochromate (PCC) oxidations being prominent choices due to their mild conditions and high efficiency.
Rationale for Synthetic Approach
The choice of an oxidation method is critical to avoid unwanted side reactions, such as the cleavage of the acid-sensitive isopropylidene protecting group.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C). It is renowned for its mildness and broad functional group tolerance, making it an excellent candidate for this substrate. The reaction proceeds through an alkoxysulfonium ylide intermediate, which fragments to yield the ketone, dimethyl sulfide, and carbon monoxide/dioxide. The low temperature is crucial to prevent the formation of mixed thioacetals.
-
Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder alternative to other chromium-based oxidants like Jones reagent. It efficiently oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, typically in dichloromethane (DCM). For substrates sensitive to strong acids, PCC is often buffered or used with an adsorbent like silica gel to trap acidic byproducts.
The following section provides a detailed, self-validating experimental protocol for the Swern oxidation of 5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose.
Experimental Protocol: Swern Oxidation
This protocol is a representative procedure based on established methodologies for the Swern oxidation of sensitive alcohol substrates.
Materials:
-
5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Instrumentation:
-
Three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet
-
Addition funnels
-
Low-temperature bath (e.g., acetone/dry ice)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: A dry, three-neck round-bottom flask is charged with anhydrous dichloromethane (DCM) and cooled to -78 °C in an acetone/dry ice bath under a nitrogen atmosphere.
-
Activator Addition: Oxalyl chloride (1.5 equivalents) is slowly added to the cooled DCM.
-
DMSO Addition: A solution of anhydrous dimethyl sulfoxide (DMSO) (2.5 equivalents) in anhydrous DCM is added dropwise to the reaction mixture, maintaining the temperature at -78 °C. The mixture is stirred for 15-20 minutes.
-
Substrate Addition: A solution of 5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction is monitored by TLC.
-
Base Addition: After the starting material is consumed (as indicated by TLC), anhydrous triethylamine (TEA) (5.0 equivalents) is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature.
-
Quenching and Workup: The reaction is quenched by the addition of water. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the Swern oxidation synthesis.
Spectroscopic Characterization
Thorough spectroscopic analysis is paramount to confirm the identity and purity of the synthesized product. Below are the expected characteristic signals based on the structure of this compound.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Multiplets in the range of δ 7.4-8.1 ppm corresponding to the benzoyl group.
-
Anomeric Proton (H-1): A singlet or a narrow doublet around δ 6.0-6.2 ppm.
-
H-2 Proton: A singlet or a narrow doublet around δ 4.6-4.8 ppm.
-
H-4 Proton: A doublet around δ 4.8-5.0 ppm.
-
H-5 Protons: Two doublets of doublets (or an AB quartet) in the range of δ 4.4-4.7 ppm.
-
Isopropylidene Protons: Two singlets for the non-equivalent methyl groups of the isopropylidene acetal, typically around δ 1.3-1.6 ppm.
-
-
¹³C NMR Spectroscopy:
-
Ketone Carbonyl (C-3): A characteristic downfield signal in the range of δ 200-210 ppm.
-
Ester Carbonyl: A signal around δ 165-167 ppm.
-
Anomeric Carbon (C-1): A signal around δ 104-106 ppm.
-
Isopropylidene Acetal Carbon: A signal around δ 112-114 ppm.
-
Other Furanose Ring Carbons (C-2, C-4, C-5): Signals in the range of δ 60-90 ppm.
-
Aromatic Carbons: Signals in the range of δ 128-134 ppm.
-
Isopropylidene Methyl Carbons: Two signals around δ 25-27 ppm.
-
-
Infrared (IR) Spectroscopy:
-
Ketone C=O Stretch: A strong, sharp absorption band around 1750-1770 cm⁻¹.
-
Ester C=O Stretch: A strong, sharp absorption band around 1720-1730 cm⁻¹.
-
C-O Stretching: Strong absorptions in the fingerprint region (1000-1300 cm⁻¹).
-
Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.
-
Reactivity and Applications
The primary utility of this compound lies in the reactivity of its C-3 ketone. This functionality allows for a range of synthetic transformations, including:
-
Nucleophilic Addition: The ketone can undergo nucleophilic addition with various reagents, such as Grignard reagents, organolithiums, and reducing agents (e.g., sodium borohydride), to introduce new substituents at the C-3 position with varying stereoselectivity.
-
Wittig Reaction and Related Olefinations: Reaction with phosphorus ylides can be used to form an exocyclic double bond at the C-3 position, providing access to branched-chain sugars.
-
Formation of Hydrazones and Oximes: Condensation with hydrazine or hydroxylamine derivatives can be used to introduce nitrogen-containing functionalities.
These transformations open pathways to the synthesis of modified nucleosides, complex carbohydrates, and other biologically relevant molecules.
Conclusion
This compound is a key intermediate in modern carbohydrate synthesis. Its preparation via the oxidation of the corresponding C-3 alcohol is a reliable and efficient process, with methods like the Swern oxidation offering mild and selective conditions. A comprehensive understanding of its physicochemical properties and spectroscopic characteristics is essential for its successful application in multi-step synthetic endeavors. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile building block into their synthetic strategies.
References
A Comprehensive Technical Guide to 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside: Synthesis, Characterization, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 6698-46-0
Abstract
This technical guide provides an in-depth exploration of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside, a pivotal intermediate in contemporary medicinal chemistry. While sometimes colloquially referred to as a "purine nucleoside analog" in commercial listings, it is more accurately described as a versatile precursor for the synthesis of modified nucleosides with potential therapeutic applications. This guide will detail its synthesis from commercially available starting materials, outline its comprehensive characterization, and discuss its strategic importance in the development of novel antiviral and anticancer agents. The methodologies presented are grounded in established chemical principles, offering both theoretical understanding and practical, field-proven insights for researchers in drug discovery and development.
Introduction: Strategic Importance in Nucleoside Analog Synthesis
This compound is a synthetically valuable carbohydrate derivative. Its structure incorporates key protecting groups—isopropylidene and benzoyl—that facilitate regioselective modifications of the xylofuranose scaffold. The presence of a ketone at the C-3 position is of particular significance, as it provides a reactive site for the introduction of various functional groups, including modified nucleobases, thereby enabling the synthesis of a diverse range of nucleoside analogs. These analogs are of profound interest in drug development due to their ability to mimic natural nucleosides and interfere with viral replication and cancer cell proliferation[1][2]. The strategic placement of protecting groups and the reactive ketone functionality make this compound a cornerstone for the construction of complex molecular architectures with therapeutic potential.
Molecular Structure:
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound is a two-step process commencing from the commercially available 1,2-O-isopropylidene-α-D-xylofuranose. The synthetic strategy hinges on the selective protection of the primary hydroxyl group followed by the oxidation of the secondary hydroxyl group.
Step 1: Selective Benzoylation of 1,2-O-Isopropylidene-α-D-xylofuranose
The initial step involves the regioselective benzoylation of the primary hydroxyl group at the C-5 position of 1,2-O-isopropylidene-α-D-xylofuranose. This selectivity is achieved due to the higher reactivity of the primary hydroxyl group compared to the secondary hydroxyl at C-3.
Experimental Protocol:
-
Dissolution: Dissolve 1,2-O-isopropylidene-α-D-xylofuranose (1 equivalent) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Slowly add benzoyl chloride (1.1 equivalents) to the solution. The use of a slight excess of benzoyl chloride ensures complete conversion of the starting material.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose, can be purified by column chromatography on silica gel.
Step 2: Oxidation to the 3-Keto Derivative
The second step is the oxidation of the secondary alcohol at the C-3 position to a ketone. The Swern oxidation is a highly effective and mild method for this transformation, minimizing the risk of side reactions and preserving the acid-labile isopropylidene protecting group[3][4][5].
Experimental Protocol (Swern Oxidation):
-
Activator Preparation: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (2 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C (a dry ice/acetone bath).
-
DMSO Addition: Slowly add a solution of dimethyl sulfoxide (DMSO) (4 equivalents) in anhydrous DCM to the oxalyl chloride solution. Stir the mixture for 15 minutes at -78 °C.
-
Substrate Addition: Add a solution of 5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose (1 equivalent) in anhydrous DCM to the reaction mixture. Stir for 1 hour at -78 °C.
-
Base Addition: Add triethylamine (5 equivalents) to the reaction mixture and allow it to warm to room temperature over 1-2 hours.
-
Work-up: Quench the reaction with water and extract the product with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Synthesis Workflow:
Caption: Synthetic pathway to this compound.
Physicochemical and Spectroscopic Characterization
Thorough characterization of this compound is essential to confirm its identity and purity.
| Property | Value |
| CAS Number | 6698-46-0 |
| Molecular Formula | C₁₅H₁₆O₆ |
| Molecular Weight | 292.28 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a critical tool for structural elucidation. Expected signals include:
-
Aromatic protons of the benzoyl group (multiplet in the range of δ 7.4-8.1 ppm).
-
Protons of the furanose ring, with characteristic chemical shifts and coupling constants. The absence of a proton at C-3 will be a key indicator of successful oxidation.
-
Methylene protons at C-5.
-
Singlets for the two methyl groups of the isopropylidene protecting group.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon framework. Key signals to expect are:
-
A signal for the ketone carbonyl at C-3 (typically in the range of δ 200-210 ppm).
-
A signal for the ester carbonyl of the benzoyl group (around δ 165-170 ppm).
-
Signals for the aromatic carbons of the benzoyl group.
-
Signals for the carbons of the xylofuranose ring.
-
Signals for the carbons of the isopropylidene group.
-
-
IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Characteristic absorption bands include:
-
A strong absorption band for the ketone C=O stretch (typically around 1740-1760 cm⁻¹).
-
A strong absorption band for the ester C=O stretch of the benzoyl group (around 1720-1740 cm⁻¹).
-
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.
-
C-O stretching vibrations.
-
Applications in Drug Development: A Gateway to Novel Nucleoside Analogs
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of modified nucleosides. The C-3 ketone functionality serves as a handle for various chemical transformations, enabling the introduction of nucleobases and other moieties with diverse stereochemistries.
Key Synthetic Transformations:
-
Nucleophilic Addition: The ketone at C-3 can undergo nucleophilic addition by organometallic reagents or other nucleophiles to introduce new substituents with controlled stereochemistry.
-
Reductive Amination: Reductive amination of the ketone can be employed to introduce an amino group, which can then be further functionalized or serve as a linkage point for a nucleobase.
-
Wittig Reaction and Related Olefinations: The ketone can be converted to an alkene, providing a scaffold for further modifications.
-
Glycosylation: Following modification at the C-3 position, the furanose ring can be coupled with various heterocyclic bases (purines and pyrimidines) to generate novel nucleoside analogs.
The resulting xylofuranosyl nucleosides are of significant interest in the development of antiviral and anticancer agents. By modifying the sugar moiety, researchers can fine-tune the pharmacological properties of the nucleoside analogs, including their substrate specificity for viral or cellular enzymes, their metabolic stability, and their cellular uptake[1][2][6]. For instance, modifications at the 3'-position of the sugar ring are known to be critical for the activity of many antiviral nucleosides.
Logical Relationship in Drug Discovery:
Caption: Role of the title compound in the drug discovery pipeline.
Conclusion
This compound is a key building block in the synthesis of modified nucleosides for therapeutic applications. Its well-defined structure and the reactivity of its ketone functionality provide a robust platform for the creation of diverse molecular libraries for biological screening. The synthetic protocols and characterization data presented in this guide offer a solid foundation for researchers to utilize this valuable intermediate in their drug discovery and development endeavors. A thorough understanding of its chemistry is paramount for the rational design and synthesis of the next generation of nucleoside-based therapeutics.
References
- 1. Synthesis, antiviral activity, and computational study of β-d-xylofuranosyl nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive analysis of the spectroscopic data for the synthetic carbohydrate derivative, 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside. This compound, a protected ketofuranose, serves as a valuable intermediate in the synthesis of various biologically active molecules and nucleoside analogues. An understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established chemical principles and supported by data from analogous structures.
Molecular Structure and Key Functional Groups
A thorough spectroscopic analysis begins with a clear understanding of the molecule's architecture. This compound is a derivative of the pentose sugar xylose, presented in its furanose (five-membered ring) form.
Figure 1: Chemical structure of this compound.
Key Structural Features:
-
α-D-xylofuranose Core: A five-membered sugar ring with a specific stereochemistry.
-
1,2-di-O-isopropylidene Group: A protecting group for the C1 and C2 hydroxyls, forming a rigid dioxolane ring. This group is crucial for directing reactivity and influencing the conformation of the furanose ring.
-
3-keto Group: An oxidized position at C3, which significantly influences the electronic environment of neighboring protons and carbons.
-
5-O-Benzoyl Group: A benzoyl ester at the C5 position, which introduces aromatic signals in the NMR spectra and a strong carbonyl absorption in the IR spectrum.
Synthesis and Experimental Context
The target molecule is typically synthesized from its 3-hydroxy precursor, 5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose. The oxidation of the secondary alcohol at the C3 position to a ketone is a common and critical transformation in carbohydrate chemistry.
Figure 2: General synthetic route to the target compound.
This synthetic context is vital for interpreting spectroscopic data, as residual starting material or byproducts from the oxidation reaction can be identified through their characteristic spectral signatures. Common methods for this oxidation include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and various chromium-based oxidations.[1][2] Each of these methods has its own set of reagents and byproducts that could potentially appear in the spectra of the crude product. For instance, the Swern oxidation can produce dimethyl sulfide, which has a distinctive odor and may be visible in certain analytical techniques.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the furanose ring protons, the isopropylidene methyl groups, and the benzoyl group protons.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H-1 | ~6.0 | d | J ≈ 4 | Anomeric proton, deshielded by the adjacent oxygen atoms. The coupling to H-2 is characteristic of the cis relationship in the α-anomer. |
| H-2 | ~4.8 | d | J ≈ 4 | Coupled to H-1. Its chemical shift is influenced by the adjacent C1 and the rigid isopropylidene group. |
| H-4 | ~4.6 | d | J ≈ 3 | Coupled to H-5 protons. The presence of the electron-withdrawing keto group at C3 will deshield this proton. |
| H-5a, H-5b | ~4.4 - 4.6 | m | Diastereotopic protons adjacent to the benzoyl group, exhibiting complex splitting patterns due to coupling with H-4 and geminal coupling. | |
| Benzoyl (Ar-H) | ~8.0 (ortho), ~7.4-7.6 (meta, para) | m | Aromatic protons of the benzoyl group. The ortho protons are the most deshielded due to the proximity of the carbonyl group. | |
| Isopropylidene (CH₃) | ~1.3, ~1.5 | s | Two distinct singlets for the diastereotopic methyl groups of the isopropylidene protecting group. |
Note: Predicted chemical shifts are based on data from structurally similar compounds and established principles of NMR spectroscopy.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The presence of the ketone and ester carbonyls, as well as the aromatic and aliphatic carbons, will result in a well-resolved spectrum.
| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |
| C=O (keto) | ~205-210 | The carbonyl carbon of the ketone is highly deshielded. |
| C=O (benzoyl) | ~166 | The carbonyl carbon of the benzoyl ester. |
| C-1 | ~105 | The anomeric carbon, appearing in the characteristic region for acetal carbons. |
| C-2 | ~85 | Carbon bearing the isopropylidene protecting group. |
| C-4 | ~82 | Carbon adjacent to the ketone and the C5-substituent. |
| C-5 | ~64 | Carbon bearing the benzoyl ester. |
| C (isopropylidene) | ~112 | The quaternary carbon of the isopropylidene group. |
| CH₃ (isopropylidene) | ~25, ~27 | The two methyl carbons of the isopropylidene group. |
| Aromatic (benzoyl) | ~128-134 | Carbons of the phenyl ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound will be dominated by strong absorptions from the two carbonyl groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C=O (ketone) | ~1760-1780 | Strong | The five-membered ring ketone will have a higher stretching frequency compared to an acyclic ketone due to ring strain. |
| C=O (ester) | ~1720-1740 | Strong | The carbonyl stretch of the benzoyl ester. |
| C-O (ester) | ~1270-1300 and ~1100-1150 | Strong | Characteristic C-O stretching vibrations of the ester group. |
| C-H (aliphatic) | ~2850-3000 | Medium | Stretching vibrations of the C-H bonds in the furanose ring and isopropylidene group. |
| C=C (aromatic) | ~1600, ~1450 | Medium to Weak | Stretching vibrations of the carbon-carbon bonds in the aromatic ring of the benzoyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity. For this compound (C₁₅H₁₆O₆), the expected molecular weight is approximately 308.09 g/mol .
Expected Fragmentation Patterns (Electron Impact - EI):
-
Molecular Ion (M⁺): A peak at m/z = 308, corresponding to the intact molecule.
-
Loss of a methyl group (-CH₃): A fragment at m/z = 293, resulting from the loss of one of the isopropylidene methyl groups.
-
Loss of the benzoyl group (-C₇H₅O): A fragment at m/z = 203.
-
Benzoyl cation (C₇H₅O⁺): A prominent peak at m/z = 105, which is a very common fragment for benzoyl esters.
-
Loss of acetone (-C₃H₆O): A fragment resulting from the cleavage of the isopropylidene group.
Experimental Protocols
NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
IR Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
Mass Spectrometry Sample Preparation (Direct Infusion ESI)
-
Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
Conclusion
The spectroscopic characterization of this compound is a critical aspect of its use in synthetic chemistry. This guide has provided a detailed, predictive analysis of its expected ¹H NMR, ¹³C NMR, IR, and MS data based on established principles and data from analogous compounds. Researchers and drug development professionals can utilize this information for the unambiguous identification and quality assessment of this important synthetic intermediate. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability.
References
The Strategic Synthesis and Application of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside and its derivatives, pivotal intermediates in the synthesis of novel nucleoside analogues. As a senior application scientist, this document is structured to deliver not just procedural steps, but the underlying chemical principles and strategic considerations that drive the synthesis and application of these valuable compounds in medicinal chemistry.
Introduction: The Architectural Significance of 3-Keto-Xylofuranosides
In the landscape of drug discovery, particularly in the development of antiviral and anticancer agents, the modification of the sugar moiety of nucleosides has been a highly fruitful strategy.[1][2] These modifications can profoundly impact the biological activity, selectivity, and pharmacokinetic properties of the resulting nucleoside analogues.[2] The title compound, this compound, serves as a cornerstone for such molecular architecture. Its strategic importance lies in the C-3 keto group, a versatile functional handle that allows for the stereocontrolled introduction of various substituents, leading to a diverse array of sugar-modified nucleosides.[3]
The protecting groups, namely the 5-O-benzoyl and the 1,2-di-O-isopropylidene groups, are not merely passive spectators in the synthetic scheme. The benzoyl group at the 5-position offers stability and can influence the solubility of the molecule, while the rigid 1,2-O-isopropylidene group locks the furanose ring in a specific conformation, which is crucial for directing the stereochemical outcome of subsequent reactions.[4][5] This guide will dissect the synthesis of this key intermediate, explore the stereochemical nuances of its reduction, and highlight its application in the generation of therapeutically relevant nucleoside derivatives.
Synthesis of the 3-Keto-Xylofuranoside Core
The synthesis of this compound is a multi-step process that begins with the readily available D-xylose. The key transformations involve the judicious use of protecting groups and a selective oxidation reaction.
Protection of the Hydroxyl Groups
The journey begins with the protection of the hydroxyl groups of D-xylose to prevent unwanted side reactions. The formation of the 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose is a common starting point.[6] However, for the target molecule, a more strategic approach is required to selectively introduce the benzoyl group at the 5-position. This is typically achieved by first synthesizing 1,2-O-isopropylidene-α-D-xylofuranose, which has free hydroxyl groups at the 3 and 5 positions.[4]
Subsequent selective benzoylation of the primary hydroxyl group at C-5 is a critical step. This selectivity is driven by the lower steric hindrance of the primary hydroxyl compared to the secondary hydroxyl at C-3. This yields 5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose, the immediate precursor to the desired keto-sugar.[7]
Oxidation of the C-3 Hydroxyl Group
With the C-5 hydroxyl protected, the secondary hydroxyl group at C-3 is poised for oxidation to the corresponding ketone. Several mild oxidation methods are suitable for this transformation, with Swern and Dess-Martin periodinane (DMP) oxidations being the most prominent choices in modern organic synthesis due to their high efficiency and tolerance for various functional groups.[8][9][10][11]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.[10][11][12] It is known for its mild conditions and is particularly useful for sensitive substrates.[10][12]
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a highly selective and mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[8][9] The reaction is typically carried out in chlorinated solvents like dichloromethane at room temperature and is often preferred for its operational simplicity and rapid reaction times.[8][9]
The choice between these methods often depends on the specific substrate, scale of the reaction, and the desired work-up procedure. For the synthesis of this compound, both methods are expected to be effective.
Caption: Synthetic workflow for the target 3-keto-xylofuranoside.
Experimental Protocol: Dess-Martin Oxidation
The following is a representative, detailed protocol for the oxidation of 5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose to its 3-keto derivative using Dess-Martin periodinane.
Materials:
-
5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.2-1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ to reduce the remaining DMP.
-
Stir the biphasic mixture until the solid dissolves.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization: The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Stereoselective Reduction of the 3-Keto Group: A Gateway to Diverse Stereoisomers
The true synthetic utility of this compound lies in the stereoselective reduction of its C-3 ketone. This reduction can lead to either the ribo- or arabino- configuration at C-3, thereby providing access to different classes of nucleoside analogues. The stereochemical outcome is highly dependent on the choice of reducing agent and the reaction conditions.
The approach of the hydride reagent to the carbonyl group is dictated by the steric hindrance imposed by the existing stereocenters and the rigid furanose ring. Generally, hydride attack will occur from the less hindered face of the molecule.
-
Formation of the ribo-Isomer: Reduction with less sterically demanding hydride reagents, such as sodium borohydride (NaBH₄), often favors the approach from the more open convex (exo) face of the furanose ring. This leads to the formation of the hydroxyl group in the endo position, resulting in the ribo-configuration.
-
Formation of the arabino-Isomer: To achieve the alternative arabino-configuration, a more sterically hindered reducing agent is typically employed. Bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), are more likely to attack from the less hindered endo face, resulting in the formation of an exo hydroxyl group.
Caption: Stereoselective reduction pathways of the 3-keto-xylofuranoside.
Applications in the Synthesis of Nucleoside Analogues
The stereochemically defined 3-hydroxy-xylofuranose derivatives obtained from the reduction of the keto-sugar are valuable precursors for the synthesis of a wide range of nucleoside analogues with potential therapeutic applications. The coupling of these sugar moieties with various nucleobases is a key step in the construction of these target molecules.[13][14]
The resulting nucleoside analogues have been investigated for their efficacy against various diseases, including viral infections and cancer.[3][15][16][17] The modification at the 3'-position of the sugar can influence the interaction of the nucleoside with viral polymerases or other key enzymes, leading to chain termination or inhibition of cellular processes.
| Derivative Class | Therapeutic Target/Application | Representative Nucleobase | Reference |
| 3'-Fluoro-3'-deoxy-xylofuranosyl nucleosides | Antiviral, Antitumor | Thymine, Uracil, 5-Fluorouracil | [16] |
| 2'-O-β-D-ribofuranosyl nucleosides | Antiviral | Uracil, Thymine, Cytosine, Adenine, Guanine | [13][14] |
| L-ribofuranosyl C-nucleosides | Antiviral (HIV, Hepatitis B), Antitumor | Pyrazolo[1,5-a]-1,3,5-triazine, Pyrrolo[3,2-d]pyrimidine | [15] |
| 2-amino-2-deoxy-α-D-arabinofuranosyl nucleosides | Antitumor | Cytosine | [18] |
Conclusion
This compound is a highly valuable and versatile intermediate in the field of medicinal chemistry. Its synthesis, though multi-stepped, is achievable through well-established synthetic methodologies. The true power of this molecule lies in the strategic manipulation of its C-3 keto group, which provides a gateway to a diverse range of stereochemically defined sugar moieties. This, in turn, allows for the rational design and synthesis of novel nucleoside analogues with tailored biological activities. The principles and protocols outlined in this guide are intended to empower researchers in their quest to develop the next generation of life-saving therapeutics.
References
- 1. madridge.org [madridge.org]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoro-ketopyranosyl nucleosides: synthesis and biological evaluation of 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives of N4-benzoyl cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dideoxy fluoro-ketopyranosyl nucleosides as potent antiviral agents: synthesis and biological evaluation of 2,3- and 3,4-dideoxy-3-fluoro-4- and -2-keto-beta-d-glucopyranosyl derivatives of N(4)-benzoyl cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deoxygenation of 5-O-benzoyl-1,2-isopropylidene-3-O-imidazolylthiocarbonyl-α-d-xylofuranose using dimethyl phosphite: an efficient alternate method towards a 3′-deoxynucleoside glycosyl donor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Swern Oxidation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of L-ribofuranosyl C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An efficient synthesis of 3-fluoro-5-thio-xylofuranosyl nucleosides of thymine, uracil, and 5-fluorouracil as potential antitumor or/and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Synthesis and spectral properties of cytosine nucleosides of 2-amino-2-deoxy-alpha-D-arabino-furanose and -pyranose - PubMed [pubmed.ncbi.nlm.nih.gov]
5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside: A Technical Guide to a Purine Nucleoside Analog with Putative Antitumor Activity
Introduction: Unveiling a Potential Antitumor Agent
In the landscape of oncological research, nucleoside analogs represent a cornerstone of chemotherapy, exhibiting significant efficacy against a range of hematological malignancies and solid tumors.[1] 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside emerges as a noteworthy candidate within this class, identified as a purine nucleoside analog with the potential for broad antitumor activity, particularly targeting indolent lymphoid malignancies.[1][2][3] The core hypothesis underpinning its anticancer potential lies in the established mechanisms of action for purine nucleoside analogs: the inhibition of DNA synthesis and the induction of apoptosis in rapidly proliferating cancer cells.[1]
This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound. While specific experimental data for this compound remains limited in publicly accessible literature, this document furnishes researchers, scientists, and drug development professionals with a robust, scientifically grounded roadmap to investigate its therapeutic potential. The protocols and methodologies outlined herein are based on established principles for the study of nucleoside analogs and are designed to be self-validating systems for rigorous scientific inquiry.
Chemical Profile and Synthesis
The structure of this compound, with its protected xylofuranose core and a key keto functional group, presents a unique scaffold for biological activity. The benzoyl and isopropylidene protecting groups enhance its lipophilicity, potentially facilitating cellular uptake.
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be envisioned starting from commercially available D-xylose. The following diagram illustrates a potential multi-step synthesis, a common strategy for the preparation of modified monosaccharides.
Caption: A proposed synthetic workflow for this compound.
Biological Activity Evaluation: A Proposed Research Framework
Given its classification as a purine nucleoside analog, the primary hypothesis is that this compound will exhibit cytotoxic and apoptotic effects in cancer cell lines, particularly those of lymphoid origin. The following experimental workflow is proposed to systematically evaluate its biological activity.
Caption: Proposed workflow for evaluating the biological activity of the target compound.
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., Jurkat, Raji, and a non-cancerous control cell line) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the wells.
-
Incubate the plates for 48-72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the compound.
-
Methodology:
-
Treat cancer cells with the compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3. Cell Cycle Analysis
-
Objective: To determine the effect of the compound on cell cycle progression.
-
Methodology:
-
Treat cancer cells with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.
-
Wash the cells with PBS and resuspend in a solution containing RNase A and propidium iodide.
-
Incubate for 30 minutes and analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Hypothesized Mechanism of Action
As a purine nucleoside analog, this compound is hypothesized to exert its anticancer effects through a multi-faceted mechanism, as depicted below.
Caption: Hypothesized mechanism of action for the target compound as a purine nucleoside analog.
Data Presentation: Anticipated Results
The following tables provide a template for summarizing the expected quantitative data from the proposed experiments.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| Jurkat (T-cell leukemia) | [Expected Value] | [Known Value] |
| Raji (Burkitt's lymphoma) | [Expected Value] | [Known Value] |
| Normal Lymphocytes | [Expected Value] | [Known Value] |
Table 2: Apoptosis Induction
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells |
| Control | [Baseline Value] | [Baseline Value] |
| Compound (IC50) | [Expected Increase] | [Expected Increase] |
| Doxorubicin | [Positive Control Value] | [Positive Control Value] |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, candidate in the field of anticancer drug discovery. Its classification as a purine nucleoside analog provides a strong rationale for its investigation as a therapeutic agent for lymphoid malignancies. The experimental framework detailed in this guide offers a clear and comprehensive pathway for elucidating its biological activity and mechanism of action. Successful execution of these studies will be crucial in determining the potential of this compound for further preclinical and clinical development. Future research should also focus on structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of this molecular scaffold. The exploration of other potential biological activities, such as antiviral properties, may also be a fruitful avenue for investigation, given the broad spectrum of activity often observed with nucleoside analogs.
References
An In-depth Technical Guide to the Synthesis and Significance of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside
This guide provides a detailed exploration of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside, a carbohydrate derivative with significance in the field of medicinal chemistry. As a purine nucleoside analog, this compound and its precursors are valuable intermediates in the synthesis of novel therapeutic agents.[1][2] This document will delve into the logical synthesis of this molecule, offering expert insights into the rationale behind the chosen chemical transformations, detailed experimental protocols, and a discussion of its structural characterization.
Introduction and Strategic Importance
This compound (CAS No. 6698-46-0) is a synthetically derived monosaccharide. Its importance lies in its potential as a building block for more complex molecules, particularly in the realm of anticancer drug development. The classification of this molecule as a purine nucleoside analog suggests its role in mimicking naturally occurring nucleosides, potentially interfering with DNA synthesis and inducing apoptosis in rapidly dividing cancer cells.[1][2]
The strategic design of this molecule, featuring a ketone at the C-3 position, opens up a variety of possibilities for further chemical modification. The benzoyl and isopropylidene protecting groups are crucial for directing the synthesis and can be selectively removed, allowing for precise manipulation of the carbohydrate scaffold.
Retrosynthetic Analysis and Synthesis Pathway
The synthesis of this compound can be logically approached through a retrosynthetic analysis. The key functional group, the ketone at C-3, is most readily introduced by the oxidation of a secondary alcohol. This leads back to the precursor, 5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose. This precursor, in turn, can be derived from a more readily available starting material, D-xylose, or through the chemical manipulation of D-glucose.
A well-established route to xylofuranose derivatives begins with the abundant and inexpensive D-glucose.[3] This multi-step synthesis is a classic example of carbohydrate manipulation, involving protection, oxidative cleavage, reduction, and selective protection to yield the desired precursor.
Caption: Synthetic workflow from D-Glucose to the target compound.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of the precursor and its subsequent oxidation to the target compound. These protocols are based on established and reliable procedures for analogous transformations in carbohydrate chemistry.
Synthesis of the Precursor: 5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose
The synthesis of this key precursor has been well-documented and involves a four-step process starting from D-glucose.[3]
Step 1: Preparation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
This initial step involves the protection of the hydroxyl groups of D-glucose using acetone in the presence of an acid catalyst.
Step 2: Selective Hydrolysis and Oxidative Cleavage
The more labile 5,6-O-isopropylidene group is selectively removed under acidic conditions. The resulting diol is then cleaved, typically with sodium periodate, to yield an aldehyde.
Step 3: Reduction to 1,2-O-isopropylidene-α-D-xylofuranose
The aldehyde intermediate is reduced to a primary alcohol using a mild reducing agent such as sodium borohydride.
Step 4: Selective Benzoylation
The primary hydroxyl group at the C-5 position is selectively protected with benzoyl chloride in the presence of a base like pyridine. This selectivity is due to the higher reactivity of the primary hydroxyl group compared to the secondary hydroxyl at C-3.
Oxidation to this compound
The final step is the oxidation of the secondary alcohol at the C-3 position to a ketone. Several methods are suitable for this transformation; a representative protocol using a Swern oxidation is provided below. The Swern oxidation is a reliable and high-yielding method for the oxidation of sensitive alcohols.
Representative Protocol: Swern Oxidation
-
Reagents and Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
Anhydrous DMSO is added dropwise to the cooled solution, and the mixture is stirred for a short period.
-
A solution of 5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose in anhydrous DCM is added dropwise, and the reaction is stirred at -78 °C for a specified time, monitoring by TLC.
-
Triethylamine is added to the reaction mixture, which is then allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the pure this compound.
-
References
- 1. This compound | Biosystem Development [biosystemdevelopment.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deoxygenation of 5-O-benzoyl-1,2-isopropylidene-3-O-imidazolylthiocarbonyl-α-d-xylofuranose using dimethyl phosphite: an efficient alternate method towards a 3′-deoxynucleoside glycosyl donor - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside in Modern Carbohydrate Chemistry: A Technical Guide
Abstract
In the intricate field of carbohydrate chemistry, the pursuit of stereochemical control and functional group manipulation is paramount for the synthesis of complex, biologically active molecules. This technical guide delves into the pivotal role of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside, a highly versatile synthetic intermediate. We will explore its synthesis, the rich chemistry of its 3-keto functionality, and its strategic application in the construction of high-value compounds, particularly modified nucleosides with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced carbohydrate intermediates in their synthetic endeavors.
Introduction: The Significance of a Keystone Intermediate
Carbohydrates are fundamental to a vast array of biological processes, and their synthetic derivatives are at the forefront of drug discovery.[1][2] The furanose scaffold, in particular, is a core component of nucleic acids, making its analogs prime candidates for antiviral and anticancer therapies.[3][4] this compound has emerged as a keystone intermediate in this domain. Its strategic importance lies in the convergence of several key features:
-
Protected Functionality: The 1,2-isopropylidene and 5-benzoyl groups provide robust protection, allowing for selective chemistry to be performed at the C3 position.
-
Reactive Hub: The 3-keto group is a versatile functional handle, amenable to a wide range of nucleophilic additions and stereoselective reductions.
-
Chiral Scaffolding: The inherent chirality of the xylofuranose core provides a template for the synthesis of enantiomerically pure target molecules.
This guide will provide a comprehensive overview of the synthesis and utility of this powerful building block, offering both mechanistic insights and practical, field-proven protocols.
Synthesis of the Core Intermediate: A Stepwise Approach
The preparation of this compound is a multi-step process that begins with the readily available D-xylose. The synthetic strategy hinges on a sequence of protection and oxidation steps.
Synthetic Pathway Overview
The overall transformation can be visualized as a three-stage process:
Caption: Synthetic route to the title compound.
Experimental Protocols
This initial step involves the protection of the 1- and 2-hydroxyl groups of D-xylose as an acetonide. This not only protects these groups but also locks the anomeric configuration.
-
Protocol:
-
Suspend D-xylose in anhydrous acetone.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Stir the mixture at room temperature until the D-xylose has completely dissolved and TLC analysis indicates the formation of the product.
-
Quench the reaction by adding a base (e.g., sodium bicarbonate or ammonia solution).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
The primary hydroxyl group at the 5-position is selectively protected with a benzoyl group. This is a crucial step as it prevents its oxidation in the subsequent step and provides a useful handle for further transformations.
-
Protocol:
-
Dissolve 1,2-O-Isopropylidene-α-D-xylofuranose in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add benzoyl chloride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
The final step is the oxidation of the secondary alcohol at the 3-position to a ketone. The Swern oxidation is a mild and efficient method for this transformation, well-suited for sensitive carbohydrate substrates.[5][6]
-
Protocol (Swern Oxidation): [5][6]
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of dimethyl sulfoxide (DMSO) in dichloromethane to the cooled oxalyl chloride solution.
-
Stir the mixture for a short period to allow for the formation of the active oxidizing species.
-
Add a solution of 5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose in dichloromethane dropwise to the reaction mixture.
-
After the addition is complete, stir the reaction at -78 °C for a specified time.
-
Add triethylamine to the reaction mixture to quench the reaction and neutralize the acid formed.
-
Allow the reaction to warm to room temperature.
-
Add water to the reaction mixture and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the title compound.
-
The Chemistry of the 3-Keto Group: A Gateway to Molecular Diversity
The synthetic utility of this compound is primarily derived from the reactivity of its 3-keto group. This electrophilic center is a target for a variety of nucleophilic attacks, enabling the introduction of new stereocenters and functional groups.
Stereoselective Reduction: Controlling the C3 Stereocenter
One of the most powerful applications of this keto-sugar is its stereoselective reduction to either the corresponding xylo- or ribo-configured alcohol. The choice of reducing agent is critical in dictating the stereochemical outcome.
-
Mechanism of Stereoselection: The stereoselectivity of the hydride attack is governed by steric hindrance. The bulky 1,2-O-isopropylidene group on the α-face of the furanose ring generally directs the incoming hydride to the β-face. However, the use of bulky reducing agents can reverse this selectivity.
-
Common Reducing Agents and Their Stereochemical Outcomes:
| Reducing Agent | Predominant Product Isomer | Rationale |
| Sodium borohydride (NaBH₄) | ribo-isomer | A small hydride donor that attacks from the less hindered β-face. |
| L-Selectride® (Lithium tri-sec-butylborohydride) | xylo-isomer | A sterically demanding hydride donor that is forced to attack from the more hindered α-face.[7][8][9] |
digraph "Stereoselective_Reduction" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];Keto_Sugar [label="5-O-Benzoyl-1,2-di-O-isopropylidene-\n3-keto-α-D-xylofuranoside", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ribo_Isomer [label="ribo-Isomer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Xylo_Isomer [label="xylo-Isomer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Keto_Sugar -> Ribo_Isomer [label=" NaBH₄\n (β-face attack) "]; Keto_Sugar -> Xylo_Isomer [label=" L-Selectride®\n (α-face attack) "];
}
Caption: Stereoselective reduction of the 3-keto group.
Nucleophilic Addition: Synthesis of Branched-Chain Sugars
The 3-keto group can also undergo nucleophilic addition with organometallic reagents such as Grignard reagents or organolithiums. This allows for the introduction of carbon-based substituents at the C3 position, leading to the formation of branched-chain sugars, which are components of many natural products and possess interesting biological activities.
Application in the Synthesis of Bioactive Nucleosides
A major application of this compound is in the synthesis of nucleoside analogs.[3][4][10] These compounds, in which either the sugar moiety or the nucleobase is modified, are a cornerstone of antiviral and anticancer chemotherapy.[1]
General Synthetic Strategy for 3'-Modified Nucleosides
The 3-keto intermediate serves as a crucial branch point for the synthesis of a variety of 3'-modified nucleosides. A general synthetic pathway is outlined below:
Caption: General pathway for the synthesis of 3'-modified nucleosides.
Synthesis of 3'-Deoxynucleosides
3'-Deoxynucleosides are an important class of antiviral agents that act as chain terminators in viral DNA or RNA synthesis. The synthesis of these compounds can be achieved from the 3-keto intermediate via a deoxygenation protocol, such as the Barton-McCombie deoxygenation.[11]
-
Synthetic Workflow:
-
Reduction: The 3-keto group is reduced to a hydroxyl group.
-
Activation: The hydroxyl group is then converted into a good leaving group, often through the formation of a thiocarbonyl derivative (e.g., a xanthate or thiocarbonylimidazole).
-
Deoxygenation: The thiocarbonyl derivative undergoes a radical-mediated deoxygenation, typically using a tin hydride reagent or a less toxic alternative, to remove the oxygen functionality at the 3'-position.
-
Deprotection and Glycosylation: The protecting groups are removed, and the modified sugar is coupled with a nucleobase to afford the final 3'-deoxynucleoside.
-
Conclusion
This compound is a testament to the power of strategic protecting group chemistry and the versatility of the carbonyl group in carbohydrate synthesis. Its utility as a precursor to a wide range of modified sugars, particularly those required for the synthesis of bioactive nucleosides, is well-established. The ability to control the stereochemistry at the C3 position through selective reductions, coupled with the potential for introducing various functionalities via nucleophilic additions, solidifies its status as a cornerstone intermediate for researchers in medicinal chemistry and drug development. A thorough understanding of the synthesis and reactivity of this compound opens up a plethora of possibilities for the creation of novel carbohydrate-based therapeutics.
References
- 1. An efficient synthesis of 3-fluoro-5-thio-xylofuranosyl nucleosides of thymine, uracil, and 5-fluorouracil as potential antitumor or/and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 3. Keto-fluorothiopyranosyl nucleosides: a convenient synthesis of 2- and 4-keto-3-fluoro-5-thioxylopyranosyl thymine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orientjchem.org [orientjchem.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2' And 3'-ketonucleosides and their arabino and xylo reduction products: Convenient access via selective protection and oxidation of ribonucleosides☆ | Semantic Scholar [semanticscholar.org]
- 11. Deoxygenation of 5-O-benzoyl-1,2-isopropylidene-3-O-imidazolylthiocarbonyl-α-d-xylofuranose using dimethyl phosphite: an efficient alternate method towards a 3′-deoxynucleoside glycosyl donor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside in Modern Synthetic Chemistry
In the landscape of contemporary organic synthesis, particularly within the realms of carbohydrate chemistry and drug discovery, the strategic deployment of versatile building blocks is paramount. Among these, 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside emerges as a pivotal starting material. Its unique structural features, including a masked polyol system and a reactive ketone functionality, render it an invaluable precursor for the synthesis of a diverse array of complex molecules, including branched-chain sugars, modified nucleosides, and other biologically active compounds.[1][2][3] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of this keto-furanoside, complete with detailed protocols and mechanistic insights.
Unveiling the Synthetic Potential: A Structural Perspective
The synthetic utility of this compound is rooted in its distinct structural attributes. The 1,2-O-isopropylidene group serves as a rigidifying protecting group for the cis-diol, locking the furanose ring in a specific conformation. This conformational rigidity is crucial for directing the stereochemical outcome of reactions at the C3-ketone. The 5-O-benzoyl group, a stable ester protecting group, allows for selective manipulation at other positions of the sugar ring in subsequent synthetic steps. The ketone at the C3 position is the primary site of reactivity, serving as an electrophilic handle for a variety of nucleophilic additions and other transformations.
Core Applications and Synthetic Protocols
The strategic applications of this keto-furanoside primarily revolve around the stereoselective functionalization of the C3 position. The following sections detail key transformations, providing both the rationale behind the experimental design and step-by-step protocols.
Stereoselective Reduction of the C3-Ketone: Access to Xylo- and Ribo- Furanosides
The reduction of the C3-ketone is a fundamental transformation that provides access to either the xylo- or ribo- configured furanosides, depending on the stereochemical course of the hydride attack. The facial selectivity of this reduction is governed by the steric hindrance imposed by the 1,2-O-isopropylidene group and the C4 substituent.
Mechanistic Insight: The hydride reagent will preferentially attack from the less hindered face of the furanose ring. In the case of 1,2-O-isopropylidene-alpha-D-xylofuranosides, the endo face is generally more sterically encumbered due to the presence of the isopropylidene group and the C4 substituent. Consequently, hydride attack often occurs from the exo face, leading to the formation of the ribo- configured alcohol. However, the choice of reducing agent and reaction conditions can influence this selectivity. Bulky hydride reagents will exhibit a higher preference for the less hindered face.
Protocol 1: Stereoselective Reduction to 5-O-Benzoyl-1,2-O-isopropylidene-alpha-D-ribofuranose
This protocol aims for the synthesis of the ribo-isomer, a common precursor for various nucleoside analogs.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 5-O-Benzoyl-1,2-O-isopropylidene-alpha-D-ribofuranose.
| Reactant | Reagent | Solvent | Temperature | Typical Yield | Diastereomeric Ratio (ribo:xylo) |
| This compound | NaBH₄ | MeOH | 0 °C | >90% | Typically >9:1 |
| L-Selectride® | THF | -78 °C | >90% | Potentially higher selectivity for xylo |
Nucleophilic Addition of Organometallic Reagents: Synthesis of Branched-Chain Sugars
The addition of carbon nucleophiles, such as Grignard reagents or organolithium compounds, to the C3-ketone provides a direct route to C3-branched-chain sugars. These structures are of significant interest as they are components of various natural products and can serve as chiral building blocks.
Mechanistic Insight: Similar to hydride reduction, the stereochemical outcome of the addition of organometallic reagents is primarily dictated by steric factors. The nucleophile will approach from the less hindered exo face, leading to the formation of a tertiary alcohol with the new carbon substituent in the exo position, resulting in a ribo-configured product.
Protocol 2: Grignard Addition for the Synthesis of a 3-C-Methyl-alpha-D-ribofuranose Derivative
This protocol describes the addition of methylmagnesium bromide to generate a C3-methylated sugar derivative.
Materials:
-
This compound
-
Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for chromatography
Procedure:
-
Dry a round-bottom flask under flame and cool under a stream of dry argon or nitrogen.
-
Add a solution of this compound (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 2-3 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
| Nucleophile | Solvent | Temperature | Expected Major Product Configuration |
| Methylmagnesium bromide | THF | -78 °C | 3-C-Methyl-alpha-D-ribofuranose |
| Phenyllithium | THF | -78 °C | 3-C-Phenyl-alpha-D-ribofuranose |
Wittig Olefination: Synthesis of 3-C-Methylene Derivatives
The Wittig reaction provides a powerful method for the conversion of the C3-ketone into an exocyclic methylene group. The resulting 3-C-methylene-xylofuranoside is a versatile intermediate that can undergo a variety of further transformations, such as hydrogenation, epoxidation, or cyclopropanation.
Mechanistic Insight: The Wittig reaction involves the reaction of the ketone with a phosphorus ylide. The formation of the thermodynamically stable triphenylphosphine oxide drives the reaction to completion. For ketones, the reaction generally proceeds smoothly, although the choice of the ylide and reaction conditions can be crucial for achieving good yields.
Protocol 3: Synthesis of 5-O-Benzoyl-3-deoxy-1,2-O-isopropylidene-3-C-methylene-alpha-D-erythro-pentofuranose
This protocol details the synthesis of the 3-C-methylene derivative using the Wittig reagent derived from methyltriphenylphosphonium bromide.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for chromatography
Procedure:
-
In a flame-dried, argon-purged round-bottom flask, suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF (0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.4 eq) dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF (0.2 M).
-
Cool the ketone solution to -78 °C.
-
Slowly transfer the ylide solution to the ketone solution via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Visualizing the Synthetic Pathways
Caption: Key synthetic transformations of the title keto-furanoside.
Concluding Remarks
This compound stands as a testament to the power of strategically protected carbohydrate synthons. The protocols and insights provided herein offer a robust framework for its utilization in the synthesis of a wide range of valuable molecules. The ability to control the stereochemistry at the C3 position through judicious choice of reagents and reaction conditions opens up avenues for the creation of novel carbohydrate-based therapeutics and complex molecular architectures. As the demand for enantiomerically pure and structurally diverse compounds continues to grow, the importance of versatile starting materials like this keto-furanoside will undoubtedly increase.
References
experimental protocol for synthesis of nucleoside analogues from 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside
For: Researchers, scientists, and drug development professionals.
Introduction
Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to natural nucleosides allows them to interfere with cellular or viral enzymatic processes, leading to the termination of DNA or RNA synthesis and, ultimately, to therapeutic effects. The synthesis of novel nucleoside analogues with modified sugar moieties is a critical area of research aimed at developing more potent and selective therapeutic agents. This application note provides a detailed experimental protocol for the synthesis of nucleoside analogues starting from the readily available 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside. This guide is designed to provide both the practical steps for synthesis and the scientific rationale behind the chosen methodologies, ensuring a thorough understanding of the process for researchers in the field.
The synthetic strategy is centered around three key transformations:
-
Stereoselective Reduction: The initial and most critical step involves the stereoselective reduction of the 3-keto group of the starting material. The stereochemistry at the C3' position of the furanose ring is paramount as it dictates the overall conformation of the resulting nucleoside analogue and, consequently, its biological activity.
-
Glycosylation: The introduction of a nucleobase is achieved through a glycosylation reaction. The Vorbrüggen glycosylation, a widely used and robust method, will be employed to couple the modified sugar with a silylated nucleobase.
-
Deprotection: The final step involves the removal of the protecting groups from the sugar moiety to yield the target nucleoside analogue.
This document will provide a comprehensive, step-by-step guide for each of these stages, including the preparation of necessary reagents, detailed reaction conditions, and methods for purification and characterization of the synthetic intermediates and the final product.
Visualizing the Synthetic Pathway
The overall synthetic workflow is depicted below. This diagram illustrates the sequential transformation of the starting keto-sugar into the final nucleoside analogue.
Caption: Synthetic workflow for the preparation of nucleoside analogues.
Part 1: Stereoselective Reduction of the 3-Keto Group
The stereochemical outcome of the reduction of the 3-keto group is the most critical aspect of this synthesis. To achieve the desired xylo configuration, a bulky reducing agent is required to approach the carbonyl group from the sterically less hindered exo face of the bicyclic furanose system. L-selectride (lithium tri-sec-butylborohydride) is an excellent choice for this transformation due to its significant steric bulk, which favors the formation of the axial alcohol, corresponding to the xylo isomer.
Protocol 1: L-Selectride Reduction
Materials:
-
This compound
-
L-Selectride (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF (10 mL per 1 mmol of substrate) in a flame-dried, round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride solution (1.2 eq) dropwise to the stirred solution. The bulky nature of L-selectride promotes hydride attack from the less sterically hindered face, leading to the desired stereoisomer.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate solvent system).
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (gradient elution with hexanes/ethyl acetate) to afford the desired 5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose.
Expertise & Experience Insight: The choice of a bulky reducing agent like L-Selectride is crucial for achieving high stereoselectivity in the reduction of cyclic ketones. The steric hindrance of the reagent directs the hydride attack to the more accessible face of the carbonyl group, leading to the thermodynamically less stable axial alcohol, which in this case is the desired xylo isomer.
Part 2: Vorbrüggen Glycosylation
The Vorbrüggen glycosylation is a reliable method for the formation of the N-glycosidic bond. This reaction involves the coupling of a silylated nucleobase with a protected sugar moiety in the presence of a Lewis acid catalyst. For this protocol, we will use 2-amino-6-chloropurine as the nucleobase.
Protocol 2.1: Preparation of Silylated 2-Amino-6-chloropurine
Materials:
-
2-Amino-6-chloropurine
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous acetonitrile
Procedure:
-
In a flame-dried flask under an argon atmosphere, suspend 2-amino-6-chloropurine (1.0 eq) in anhydrous acetonitrile.
-
Add HMDS (2.0 eq) and a catalytic amount of TMSCl (0.1 eq).
-
Reflux the mixture for 4-6 hours, or until the solution becomes clear, indicating the formation of the silylated purine.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude silylated 2-amino-6-chloropurine, which can be used directly in the next step.
Protocol 2.2: Glycosylation Reaction
Materials:
-
5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose (from Protocol 1)
-
Silylated 2-amino-6-chloropurine (from Protocol 2.1)
-
Anhydrous 1,2-dichloroethane (DCE) or acetonitrile
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve the protected sugar (1.0 eq) and the silylated nucleobase (1.5 eq) in anhydrous DCE.
-
Cool the solution to 0 °C.
-
Slowly add TMSOTf (1.2 eq) to the reaction mixture. TMSOTf is a powerful Lewis acid that activates the sugar for nucleophilic attack by the silylated base.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the protected nucleoside analogue.
Part 3: Deprotection
The final step is the removal of the benzoyl and isopropylidene protecting groups to yield the free nucleoside analogue. This can be achieved in a two-step or a one-pot procedure. A common and effective method involves treatment with a base to remove the benzoyl group, followed by acidic hydrolysis to cleave the isopropylidene group.
Protocol 3: Two-Step Deprotection
Materials:
-
Protected nucleoside analogue (from Protocol 2.2)
-
Sodium methoxide (NaOMe) in methanol (0.5 M)
-
Dowex® 50WX8 hydrogen form resin
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Water
Procedure:
Step 1: Debenzoylation
-
Dissolve the protected nucleoside analogue in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution and stir at room temperature. Monitor the reaction by TLC.
-
Once the debenzoylation is complete, neutralize the reaction with Dowex® 50WX8 resin until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Concentrate the combined filtrate to obtain the partially deprotected nucleoside.
Step 2: Deacetonylation
-
Dissolve the product from Step 1 in a mixture of TFA and water (e.g., 80:20 v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, co-evaporate the solvent with toluene under reduced pressure to remove the TFA.
-
Purify the final product by reverse-phase HPLC or recrystallization to obtain the pure nucleoside analogue.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1. Reduction | This compound | L-Selectride, THF | 5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose | 80-90% |
| 2. Glycosylation | 5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose | Silylated 2-amino-6-chloropurine, TMSOTf, DCE | Protected Nucleoside Analogue | 60-75% |
| 3. Deprotection | Protected Nucleoside Analogue | 1. NaOMe/MeOH2. TFA/H₂O | Nucleoside Analogue | 70-85% (over two steps) |
Characterization
The structure and purity of all intermediates and the final product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of novel nucleoside analogues from this compound. By following the outlined procedures for stereoselective reduction, Vorbrüggen glycosylation, and deprotection, researchers can efficiently synthesize a variety of nucleoside analogues for biological evaluation. The provided rationale for each step aims to empower scientists to adapt and optimize these methods for their specific research needs in the ongoing quest for new and effective therapeutic agents.
5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside as a chiral building block
An Application Guide to 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside: A Versatile Chiral Precursor in Complex Synthesis
Introduction: The Strategic Value of a Pre-functionalized Chiral Scaffold
In the field of stereoselective synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials. Chiral building blocks, which are enantiomerically pure compounds containing key functional groups and stereocenters, serve as powerful precursors for the construction of complex molecular architectures. This compound stands out as a particularly valuable intermediate. Its rigid furanose core, adorned with strategically placed protecting groups and a reactive ketone functionality, offers chemists a reliable platform for introducing new stereocenters with a high degree of predictability.
This guide provides an in-depth exploration of this keto-sugar derivative, from its synthesis to its application as a cornerstone in the synthesis of modified carbohydrates and nucleoside analogues. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this compound's unique reactivity. Its utility is particularly noted in the synthesis of purine nucleoside analogs, a class of compounds with significant antitumor activity based on their ability to inhibit DNA synthesis and induce apoptosis.[1][2]
Physicochemical and Handling Data
Proper handling and storage are paramount for maintaining the integrity of the reagent. The following table summarizes its key properties.
| Property | Value |
| CAS Number | 6698-46-0[3] |
| Molecular Formula | C₁₅H₁₆O₆[3] |
| Molecular Weight | 292.28 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | 4°C[3] |
Synthesis of the Building Block: From Xylofuranose to Ketone
The preparation of the title compound begins with the commercially available and relatively inexpensive 1,2-O-Isopropylidene-α-D-xylofuranose.[4][5][6] The synthesis is a two-step process involving selective protection of the primary alcohol followed by oxidation of the secondary alcohol.
-
Selective Benzoylation: The primary hydroxyl group at the C5 position is selectively protected using benzoyl chloride. This selectivity is achieved due to the higher reactivity of the primary alcohol compared to the secondary alcohol at C3.
-
Oxidation to the Ketone: The C3 hydroxyl group is then oxidized to the corresponding ketone. The Swern oxidation is the method of choice for this transformation due to its exceptionally mild conditions, which preserves the acid-sensitive isopropylidene and base-labile benzoyl protecting groups.[7][8] This reaction avoids the use of harsh heavy metals and typically proceeds with high yield.[8][9]
The overall synthetic workflow is depicted below.
Caption: Synthetic pathway from the starting xylofuranose derivative.
Application I: Stereoselective Reduction for Epimerization
One of the most powerful applications of this keto-sugar is in the stereocontrolled synthesis of its C3 epimer, the corresponding ribofuranose derivative. The carbonyl group at C3 is prochiral, and its reduction can lead to two different diastereomers. The steric hindrance imposed by the cis-fused isopropylidene group on the α-face of the furanose ring directs the nucleophilic attack of a hydride reagent to the β-face. This results in the formation of the C3-hydroxyl group in the endo or α-D-ribo configuration with high diastereoselectivity.
This transformation is fundamental for converting readily available xylose-derived scaffolds into the biologically more prevalent ribose configuration, which is a core component of natural nucleosides.
Caption: Diastereoselective outcome of the C3-ketone reduction.
Application II: Precursor for Nucleoside Analogue Synthesis
Nucleoside analogues are critical in medicinal chemistry, forming the basis of many antiviral and anticancer drugs.[10] The title ketone is an excellent starting point for synthesizing C-nucleosides and other modified analogues where the sugar moiety is altered. The C3 ketone provides a reactive handle for carbon-carbon bond formation, allowing for the introduction of various substituents.
A general strategy involves the nucleophilic addition of an organometallic reagent (e.g., Grignard or organolithium) derived from a desired heterocyclic base to the C3 carbonyl. This creates a tertiary alcohol, which can then undergo further transformations, such as dehydration and reduction, to furnish the final nucleoside analogue. This approach allows for significant structural diversity, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from standard Swern oxidation procedures.[11]
A. Materials and Reagents:
-
5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
B. Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet
-
Addition funnels
-
Low-temperature cooling bath (e.g., acetone/dry ice)
C. Procedure:
-
Activator Formation: To a stirred solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (approx. 0.2 M) cooled to -78 °C under a nitrogen atmosphere, add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM dropwise via an addition funnel, ensuring the internal temperature does not exceed -65 °C. Stir the resulting mixture for 15 minutes.
-
Alcohol Addition: Add a solution of 5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture. Maintain the temperature at -78 °C and stir for 90 minutes.
-
Quenching: Add anhydrous triethylamine (5.0 eq.) dropwise, again ensuring the internal temperature remains below -65 °C. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure title ketone as a white solid.
D. Expected Outcome:
-
Yield: Typically >90%.
-
Characterization: The product should be characterized by ¹H NMR (disappearance of the C3-H proton signal and shift of adjacent protons), ¹³C NMR (appearance of a ketone signal ~204 ppm), and IR spectroscopy (strong C=O stretch ~1760 cm⁻¹).
Protocol 2: Stereoselective Reduction to 5-O-Benzoyl-1,2-O-isopropylidene-alpha-D-ribofuranose
A. Materials and Reagents:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel and appropriate solvents for chromatography
B. Equipment:
-
Round-bottom flask with magnetic stirrer
-
Low-temperature cooling bath (e.g., ice/salt)
C. Procedure:
-
Dissolution: Dissolve the starting ketone (1.0 eq.) in a mixture of DCM and EtOH (e.g., 4:1 v/v) in a round-bottom flask.
-
Cooling: Cool the solution to -40 °C in a suitable cooling bath.
-
Reduction: Add sodium borohydride (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature is maintained.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Allow the mixture to warm to room temperature and then dilute with DCM. Wash the organic layer with water and brine.
-
Isolation and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product via flash column chromatography to separate the major ribo-epimer from any minor xylo-epimer.
D. Expected Outcome:
-
Yield: 85-95% for the major ribo-epimer.
-
Diastereoselectivity: Typically >10:1 in favor of the desired ribo isomer.
-
Characterization: The stereochemical outcome can be confirmed by ¹H NMR spectroscopy, primarily by analyzing the coupling constants of the furanose ring protons, and comparison to literature data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. 1,2-O-异亚丙基-α-D-呋喃木糖 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1,2-O-Isopropylidene-alpha-D-xylofuranose | C8H14O5 - BuyersGuideChem [buyersguidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.org.mx [scielo.org.mx]
Application Note & Protocols: Stereoselective Reactions of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-α-D-xylofuranoside
Abstract
5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-α-D-xylofuranoside is a pivotal chiral building block in modern medicinal chemistry, particularly for the synthesis of structurally diverse nucleoside analogues with potential antiviral and anticancer properties[1][2]. Its rigid furanose scaffold, adorned with pre-defined stereocenters at C1, C2, and C4, presents a unique platform for stereocontrolled transformations at the C3-ketone. This document provides an in-depth guide to the key stereoselective reactions of this substrate, focusing on the mechanistic rationale behind experimental choices and providing detailed, validated protocols for achieving high diastereoselectivity.
Introduction: The Strategic Importance of the 3-Keto-xylofuranoside Scaffold
The title compound serves as a versatile intermediate, primarily because the C3-carbonyl group is an electrophilic handle that can be converted into a new stereocenter. The facial bias of the trigonal planar ketone is heavily influenced by the steric and electronic environment imposed by the adjacent fused 1,2-isopropylidene ring and the C4 substituent.
The convex (exo) face is sterically shielded by the isopropylidene group and the anomeric α-substituent, while the concave (endo) face is comparatively more accessible. This inherent structural bias is the cornerstone of substrate-controlled stereoselective synthesis. Manipulating this bias through the careful selection of reagents allows for the predictable formation of either the D-ribo or D-xylo epimer, which are precursors to biologically significant arabino- and xylo-configured nucleosides, respectively.
Core Transformation: Diastereoselective Reduction of the C3-Ketone
The reduction of the C3-ketone to a secondary alcohol is the most fundamental and widely employed transformation of this substrate. The choice of hydride reagent is the critical parameter that dictates the stereochemical outcome, enabling selective access to either the C3-(R) (ribo) or C3-(S) (xylo) alcohol.
Mechanistic Rationale: A Tale of Two Faces
The stereoselectivity of the hydride addition is governed by the trajectory of the nucleophilic attack on the carbonyl carbon[3][4].
-
Attack from the Less Hindered (endo) Face: Small, unhindered hydride donors, such as sodium borohydride (NaBH₄), preferentially approach from the concave or endo face of the furanose ring. This trajectory avoids steric clash with the bulky isopropylidene group, leading to the formation of the thermodynamically favored D-xylo alcohol.
-
Attack from the More Hindered (exo) Face: To achieve the opposite stereochemistry (the D-ribo alcohol), a sterically demanding hydride source is required. Bulky reagents like L-Selectride® (lithium tri-sec-butylborohydride) are too large to approach from the endo face and are forced to attack from the more sterically encumbered exo face, yielding the kinetically controlled product.
Caption: Controlling stereochemical outcome via reagent selection.
Protocol 1: Synthesis of 5-O-Benzoyl-1,2-di-O-isopropylidene-α-D-xylofuranose (xylo Epimer)
This protocol utilizes a small hydride donor to achieve high diastereoselectivity for the xylo product.
Materials:
-
5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-α-D-xylofuranoside
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the starting ketone (1.0 eq) in anhydrous MeOH (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.5 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC (e.g., 3:7 Ethyl Acetate/Hexanes). The reaction is typically complete within 30-60 minutes.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and remove the MeOH under reduced pressure.
-
Partition the remaining aqueous residue between DCM and water. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure xylo-alcohol.
Self-Validation:
-
Expected Outcome: A white solid.
-
Diastereomeric Ratio (d.r.): Typically >95:5 (xylo:ribo), determined by ¹H NMR analysis of the crude product prior to purification. The C3-H proton signal is a key diagnostic peak.
-
Troubleshooting: If the reaction is sluggish, a small amount of CeCl₃·7H₂O can be added as a Lewis acid catalyst (Luche reduction conditions).
Protocol 2: Synthesis of 5-O-Benzoyl-1,2-di-O-isopropylidene-α-D-ribofuranose (ribo Epimer)
This protocol employs a bulky hydride source to favor the formation of the sterically demanding ribo product.
Materials:
-
5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-α-D-xylofuranoside
-
L-Selectride® (1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the starting ketone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add L-Selectride® solution (1.5 eq) dropwise via syringe over 15 minutes.
-
Stir the reaction at -78 °C for 2-3 hours. Monitor by TLC.
-
Quench the reaction at -78 °C by the very slow, dropwise addition of water, followed by saturated NaHCO₃ solution.
-
Add 30% H₂O₂ solution dropwise to oxidize the borane byproducts (Caution: Exothermic).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the mixture three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by flash column chromatography.
Self-Validation:
-
Expected Outcome: A colorless oil or white solid.
-
Diastereomeric Ratio (d.r.): Typically >90:10 (ribo:xylo).
-
Troubleshooting: Incomplete reactions can occur if reagents or solvents are not scrupulously dried. If a mixture of epimers is obtained, careful column chromatography may be required for separation.
| Parameter | Protocol 1 (xylo-selective) | Protocol 2 (ribo-selective) |
| Hydride Reagent | Sodium Borohydride (NaBH₄) | L-Selectride® |
| Reagent Size | Small | Bulky |
| Attack Trajectory | endo (less hindered) | exo (more hindered) |
| Solvent | Methanol | THF |
| Temperature | 0 °C | -78 °C |
| Typical d.r. | >95:5 (xylo:ribo) | >90:10 (ribo:xylo) |
| Kinetic/Thermo. | Thermodynamic Product | Kinetic Product |
Advanced Application: Stereoselective Carbon-Carbon Bond Formation
Beyond reduction, the C3-ketone is an excellent electrophile for the addition of carbon nucleophiles, such as Grignard or organolithium reagents. This reaction creates a tertiary alcohol, introducing a new substituent with controlled stereochemistry, which is invaluable for synthesizing C3-branched nucleosides.
Mechanistic Considerations
Similar to hydride reduction, the stereochemical outcome is dictated by the facial selectivity of the nucleophilic attack. For most simple organometallic reagents (e.g., MeMgBr, PhLi), the approach follows the same principle as NaBH₄, attacking from the less hindered endo face to yield the xylo-configured tertiary alcohol as the major product[5].
Caption: A standardized workflow for stereoselective organometallic addition.
Protocol 3: Synthesis of 3-C-Methyl-5-O-Benzoyl-1,2-di-O-isopropylidene-α-D-xylofuranose
This protocol details the addition of a methyl group to form a tertiary alcohol, a key step in the synthesis of branched-chain sugar nucleosides.
Materials:
-
5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-α-D-xylofuranoside
-
Methylmagnesium bromide (MeMgBr, 3.0 M solution in diethyl ether)
-
Diethyl ether (Et₂O), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Add the starting ketone (1.0 eq) to a flame-dried, three-neck flask under an inert atmosphere and dissolve in anhydrous Et₂O (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the MeMgBr solution (1.2 eq) dropwise via syringe over 20 minutes. A cloudy precipitate may form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis indicates full consumption of the starting material.
-
Cool the flask back to 0 °C and quench the reaction by the very slow, dropwise addition of saturated aqueous NH₄Cl.
-
Dilute with EtOAc and water, and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase twice more with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting tertiary alcohol by flash column chromatography.
Self-Validation:
-
Expected Outcome: A single major diastereomer is expected. The stereochemistry is confirmed by 2D NMR (NOESY) experiments, looking for correlations between the newly introduced methyl group and existing protons on the furanose ring.
-
Troubleshooting: A common side reaction is enolization of the ketone. Using CeCl₃ to pre-complex the ketone (Cram-chelation control conditions) can enhance addition over enolization and may also influence the diastereoselectivity.
Synthetic Utility: Pathway to Modified Nucleosides
The true value of these stereoselective reactions is realized in their application toward complex molecular targets. The C3-hydroxylated products are primed for further functionalization, such as glycosylation reactions to form novel nucleoside analogues.[1][6]
Caption: Multi-step synthesis of a 3'-amino-nucleoside from the ketone.
This pathway illustrates how a stereochemically defined alcohol, produced via Protocol 2, can be converted into a valuable 3'-amino nucleoside. The initial reduction sets the C3 stereocenter, which is then inverted via an Sₙ2 reaction with sodium azide. Subsequent glycosylation and reduction complete the synthesis. Each step relies on the stereochemical integrity established in the initial stereoselective reaction.
Conclusion
5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-α-D-xylofuranoside is a powerful and versatile chiral precursor. By leveraging fundamental principles of stereocontrol, researchers can selectively access a wide array of D-xylo and D-ribo configured intermediates. The protocols detailed herein provide reliable and reproducible methods for achieving high diastereoselectivity in both reduction and carbon-carbon bond-forming reactions, opening the door to the efficient synthesis of novel, biologically active molecules for drug discovery and development.
References
- 1. sibran.ru [sibran.ru]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stereoselective Protection-Free Modification of 3-Keto-saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel xylofuranosyloxymethyl nucleosides – Oriental Journal of Chemistry [orientjchem.org]
Application Notes & Protocols: Protecting Group Strategies for 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract: 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside is a highly valuable intermediate in the synthesis of nucleoside analogues and other complex carbohydrates.[1][2] Its utility stems from a carefully chosen orthogonal protecting group strategy that allows for selective manipulation at different sites of the furanose ring. This guide provides a detailed examination of this strategy, explaining the chemical rationale behind the choice of protecting groups, offering validated, step-by-step protocols for their selective removal, and presenting troubleshooting insights to ensure experimental success.
Part 1: The Rationale of the Orthogonal Protecting Group Strategy
In the synthesis of complex molecules like carbohydrates, where multiple functional groups of similar reactivity exist, the ability to selectively protect and deprotect specific positions is paramount.[3][4][5] The strategy employed for this compound is a classic example of orthogonal protection .[6][7] This approach allows for the removal of one type of protecting group under conditions that leave the other intact.[3][7]
-
1,2-di-O-isopropylidene Acetal (Acid-Labile): This group protects the cis-diol at the C-1 and C-2 positions. Isopropylidene acetals are stable under basic and neutral conditions but are readily cleaved by acid-catalyzed hydrolysis.[8] This lability is the key to its selective removal in the presence of the benzoyl ester.
-
5-O-Benzoyl Ester (Base-Labile): The benzoyl group protects the primary hydroxyl at the C-5 position. Benzoyl esters are robust and stable under various conditions, including the mildly acidic conditions used to remove the isopropylidene group.[9] They are typically cleaved under basic conditions via saponification.[10]
The presence of the C-3 ketone introduces an electron-withdrawing center, which can influence the reactivity of the furanoside ring system but does not interfere with the fundamental orthogonality of the chosen protecting groups.
Visualizing the Synthetic Pathways
The choice of reaction conditions—acidic versus basic—dictates which protecting group is removed, opening distinct pathways for further synthetic elaboration.
Caption: Orthogonal deprotection pathways for the title compound.
Part 2: Experimental Protocols
These protocols are designed to be self-validating through clear steps and checkpoints, such as TLC monitoring.
Protocol 2.1: Selective Cleavage of the 5-O-Benzoyl Ester (Basic Conditions)
This procedure removes the benzoyl group to free the primary C-5 hydroxyl, leaving the isopropylidene acetal untouched.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe), 0.5 M solution in MeOH
-
Amberlite® IR120 H+ resin (or similar acidic resin)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Mobile Phase for TLC: 40% Ethyl acetate in Hexanes
Procedure:
-
Dissolve the starting material (1.0 eq) in anhydrous methanol to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add sodium methoxide solution (0.1 eq) dropwise while stirring.
-
Monitor the reaction closely by TLC. The product is significantly more polar than the starting material. The reaction should be complete in 1-3 hours.
-
Upon completion, add Amberlite® IR120 H+ resin to the reaction mixture and stir until the pH is neutral (check with pH paper).
-
Filter off the resin and wash it thoroughly with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel.
Expertise & Causality: Using a catalytic amount of base is crucial to prevent potential side reactions associated with the C-3 ketone. The acidic resin provides a simple and effective method for neutralization without introducing water, which can sometimes complicate the workup.
Protocol 2.2: Selective Hydrolysis of the 1,2-di-O-isopropylidene Acetal (Acidic Conditions)
This procedure removes the isopropylidene group to reveal the C-1 and C-2 diol, while the benzoyl ester at C-5 remains intact.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC supplies
Procedure:
-
Dissolve the starting material (1.0 eq) in a 9:1 mixture of DCM:H₂O.
-
Cool the solution to 0 °C.
-
Add TFA (0.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir vigorously.
-
Monitor by TLC. The product will be very polar and may remain at the baseline in standard solvent systems. The reaction is typically complete within 2-4 hours.
-
Once complete, carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to quench the acid.
-
Separate the layers and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
The highly polar product may require a more polar solvent system (e.g., with methanol) for purification by flash chromatography.
Trustworthiness: The biphasic reaction medium allows for a controlled hydrolysis of the acid-sensitive acetal. Careful quenching is necessary to prevent any potential damage to the product during workup. The stability of the benzoyl group under these mildly acidic conditions ensures the high selectivity of this transformation.[9]
Part 3: Data Summary & Troubleshooting
Comparative Data Table
| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Expected TLC Rf | Key 1H NMR Signals |
| Starting Material | C₁₆H₁₈O₆ | 306.31 | ~0.55 | ~8.0 & 7.5 (Bz), ~1.5 & 1.3 (isopropylidene CH₃) |
| Product of Protocol 2.1 | C₉H₁₄O₅ | 202.20 | ~0.20 | ~1.5 & 1.3 (isopropylidene CH₃), absence of Bz signals |
| Product of Protocol 2.2 | C₁₂H₁₂O₆ | 252.22 | ~0.05 (Baseline) | ~8.0 & 7.5 (Bz), absence of isopropylidene CH₃ signals |
| Approximate values using 40% Ethyl acetate in Hexanes. The product from 2.2 will require a more polar eluent. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient reagent, short reaction time, or low temperature. | Add a small additional charge of catalyst (NaOMe or TFA). Allow the reaction to stir for a longer period. For stubborn reactions, a slight increase in temperature may be warranted, but proceed with caution. |
| Multiple Spots on TLC | Side reactions (e.g., enolization, degradation) or incomplete reaction. | Ensure reaction conditions are mild (especially temperature). For basic deprotection, use strictly catalytic amounts of NaOMe. For acidic deprotection, ensure the acid is quenched promptly upon completion. |
| Low Recovery After Workup | The deprotected products, especially the diol from Protocol 2.2, can have significant water solubility. | When extracting the product of Protocol 2.2, saturate the aqueous layer with NaCl to reduce the product's solubility in water and improve extraction efficiency into the organic phase. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | i-FAB [i-fab.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]
- 5. jocpr.com [jocpr.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. tcichemicals.com [tcichemicals.com]
Application Note: A Guide to the Synthesis of C3-Branched Xylofuranosides for C-Nucleoside Analogue Development
Introduction: The Strategic Value of C-Branched Nucleosides
Nucleoside analogues are a cornerstone of modern antiviral and anticancer chemotherapy.[1] Their efficacy often hinges on their ability to act as chain terminators or inhibitors of polymerases and other crucial cellular enzymes. However, the classic N-glycosidic bond of natural nucleosides is susceptible to enzymatic cleavage by phosphorylases, leading to metabolic instability and reduced therapeutic windows. C-nucleosides, which feature a more robust C-C glycosidic bond, offer a compelling solution to this challenge, demonstrating enhanced stability and promising biological profiles.[2][3]
Beyond the anomeric (C1) position, modifications at other sites on the sugar moiety provide a powerful avenue for generating novel chemical diversity and improving pharmacological properties. Introducing carbon-based substituents at the C3 position creates "C-branched" nucleoside analogues. This modification can profoundly influence the sugar pucker, the orientation of the nucleobase, and the molecule's interaction with target enzymes.
This application note details the use of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside (1) as a pivotal electrophilic scaffold for the synthesis of C3-branched xylofuranosides. The C3-keto group serves as a versatile handle for the stereocontrolled introduction of diverse carbon substituents through nucleophilic addition pathways, providing access to a rich library of precursors for advanced C-nucleoside analogue development.[4][5]
Part I: Synthesis of the Key Precursor (1)
The successful synthesis of C3-branched scaffolds begins with the reliable preparation of the 3-keto starting material. The typical route involves the selective oxidation of the C3-hydroxyl group of a readily available protected xylofuranose precursor. A common and efficient strategy starts from 1,2-O-isopropylidene-α-D-xylofuranose, which can be prepared from D-xylose. The synthesis involves protection of the 5-hydroxyl group followed by oxidation of the C3-hydroxyl.
Experimental Protocol: Preparation of (1)
-
Benzoylation: To a solution of 1,2-O-isopropylidene-α-D-xylofuranose (1.0 eq) in anhydrous pyridine at 0°C, add benzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with ice-water and extract the product with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose.
-
Oxidation: Dissolve the product from the previous step in anhydrous dichloromethane (DCM). Add Dess-Martin periodinane (1.5 eq) in portions at room temperature. Stir for 2-3 hours.
-
Purification: Upon completion, quench the reaction with a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃ solution and stir vigorously for 30 minutes. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography (Hexane:Ethyl Acetate gradient) to afford This compound (1) as a white solid.
Caption: Synthetic pathway to the key ketosugar intermediate (1).
Part II: Stereoselective C-C Bond Formation at the C3-Position
The electrophilic nature of the C3-carbonyl in compound 1 allows for a range of nucleophilic addition reactions. The stereochemical outcome of these additions is primarily substrate-controlled, with the nucleophile generally approaching from the sterically less hindered convex (exo) face of the bicyclic furanose system, away from the C1-isopropylidene group.[6]
Method A: Organometallic Addition for C3-Alkylation/Arylation
The addition of Grignard or organolithium reagents is a direct and effective method for installing alkyl or aryl groups at the C3-position, generating a tertiary alcohol.[4][5] This approach provides access to scaffolds with significant steric and electronic modifications.
The reaction proceeds via nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon.[7][8] This breaks the C=O π-bond, forming a tetrahedral alkoxide intermediate which is subsequently protonated during aqueous work-up. The facial selectivity is dictated by steric hindrance, leading predominantly to the product where the new C-C bond is formed on the face opposite to the C1-methoxy group of the isopropylidene moiety, resulting in the ribo-configured alcohol.
Caption: Mechanism of organometallic addition to the C3-ketone.
-
Reaction Setup: To a flame-dried, three-neck flask under a positive pressure of argon, add a solution of ketosugar 1 (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C in a dry ice/acetone bath.
-
Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 eq, 1.0 M solution in THF) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70°C.
-
Reaction: Stir the mixture at -78°C for 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Carefully quench the reaction at -78°C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting tertiary alcohol by silica gel chromatography to yield the C3-phenyl-substituted xylofuranoside.
Method B: Wittig Olefination for C3-Exocyclic Alkenes
The Wittig reaction provides a powerful tool for converting the C3-ketone into a C3-methylene (exocyclic alkene) group.[9][10] This alkene functionality serves as a versatile handle for subsequent transformations, such as stereoselective hydrogenation, dihydroxylation, or epoxidation.
The reaction is initiated by the nucleophilic attack of the phosphorus ylide's α-carbon onto the carbonyl carbon.[11] This forms a betaine intermediate, which rapidly undergoes cyclization to a transient four-membered oxaphosphetane ring. This ring subsequently collapses through a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide, a thermodynamically very stable byproduct that drives the reaction to completion.[12]
Caption: Mechanism of the Wittig olefination at the C3-position.
-
Ylide Preparation: In a flame-dried flask under argon, suspend methyltriphenylphosphonium bromide (2.0 eq) in anhydrous THF. Cool to 0°C and add n-butyllithium (1.9 eq, 1.6 M in hexanes) dropwise. Stir the resulting bright yellow solution at room temperature for 1 hour to ensure complete ylide formation.
-
Reaction Setup: In a separate flame-dried flask, dissolve ketosugar 1 (1.0 eq) in anhydrous THF and cool to -78°C.
-
Addition: Transfer the prepared ylide solution to the solution of the ketosugar via cannula at -78°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product contains a significant amount of triphenylphosphine oxide. Purify by silica gel chromatography (a less polar eluent system like Hexane/DCM may be required to separate the product from the byproduct) to afford the 3-deoxy-3-methylene-α-D-ribo-hexofuranoside derivative.
Part III: Downstream Transformations
The products from the initial C-C bond formation are versatile intermediates.
-
Stereoselective Reduction: The exocyclic alkene from the Wittig reaction can be hydrogenated (e.g., H₂, Pd/C) to produce C3-methyl derivatives. The facial selectivity of the hydrogenation is often directed by the C4 substituent, providing access to specific stereoisomers.
-
Deprotection: Final deprotection is required to reveal the free nucleoside analogue precursor.
-
Benzoyl Group: Saponification using sodium methoxide in methanol (Zemplén conditions) effectively removes the benzoyl group.
-
Isopropylidene Group: Mild acidic hydrolysis (e.g., 80% acetic acid in water or Dowex-50 H⁺ resin) removes the isopropylidene acetal.[13]
-
Data Summary and Troubleshooting
The efficiency and stereoselectivity of these reactions are crucial for their application in multistep syntheses.
| Method | Reagent | Product Type | Typical Yield | Diastereoselectivity (ribo:xylo) | Key Considerations |
| Organometallic | PhMgBr | C3-Phenyl-C3-ol | 75-90% | >10:1 | Requires strictly anhydrous conditions. Temperature control is critical. |
| Organometallic | MeLi | C3-Methyl-C3-ol | 80-95% | >15:1 | Highly pyrophoric reagent; handle with extreme care. |
| Wittig | Ph₃P=CH₂ | C3-Methylene | 60-85% | N/A | Removal of triphenylphosphine oxide can be challenging. |
Troubleshooting Guide:
-
Low Yield in Organometallic Addition: Suspect moisture in reagents or glassware. Ensure all materials are rigorously dried. Check the titer of the organometallic reagent.
-
Poor Diastereoselectivity: The reaction temperature may be too high. Maintain <-70°C for optimal selectivity. The choice of Lewis acids can sometimes enhance selectivity in more complex additions.[14]
-
Incomplete Wittig Reaction: The ylide may have decomposed. Ensure it is prepared fresh and used promptly. Sterically hindered ketones may require more reactive ylides or longer reaction times.
-
Difficulty Removing Ph₃P=O: After initial chromatography, precipitating the byproduct from a cold, nonpolar solvent (e.g., diethyl ether/hexane mixture) can be effective.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of C3-branched nucleoside analogue precursors. The methodologies outlined in this note, particularly organometallic addition and Wittig olefination, provide reliable and stereocontrolled pathways to introduce novel carbon substituents at the C3 position. These strategies empower medicinal chemists and drug development professionals to readily access unique chemical scaffolds, paving the way for the discovery of next-generation C-nucleoside therapeutics with enhanced stability and biological activity.
References
- 1. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 2. Synthesis of C-acyl furanosides via the cross-coupling of glycosyl esters with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of C-Arylnucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stereoselective Protection-Free Modification of 3-Keto-saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.ualberta.ca [chem.ualberta.ca]
- 13. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Enzymatic Reduction of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Chiral Xylofuranose Derivatives
5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside stands as a pivotal chiral building block in medicinal chemistry and drug development. As a purine nucleoside analog, its derivatives have demonstrated significant potential, including broad antitumor activity by targeting indolent lymphoid malignancies through mechanisms such as the inhibition of DNA synthesis and induction of apoptosis[1]. The stereochemistry at the C-3 position, introduced via the reduction of the ketone, is critical for the biological activity of many nucleoside analogs.
Conventional chemical reduction methods for prochiral ketones often necessitate harsh reaction conditions and may lack the requisite stereoselectivity, leading to challenging purification of diastereomeric mixtures. In contrast, enzymatic reactions, particularly those employing ketoreductases (KREDs) or whole-cell biocatalysts, offer a green and highly selective alternative. These biocatalytic systems operate under mild conditions and can provide exquisite control over the stereochemical outcome, yielding optically pure alcohols that are invaluable for the synthesis of complex pharmaceutical agents[2][3].
This guide provides a comprehensive overview and detailed protocols for the stereoselective enzymatic reduction of this compound. We will delve into the mechanistic underpinnings of this biocatalytic transformation and present field-proven methodologies using both isolated ketoreductases and whole-cell systems, specifically Saccharomyces cerevisiae (Baker's Yeast).
Principle of Biocatalytic Ketone Reduction
The enzymatic reduction of a ketone to a chiral secondary alcohol is a cornerstone of biocatalysis. This transformation is mediated by a class of enzymes known as oxidoreductases, which includes alcohol dehydrogenases (ADHs) and ketoreductases (KREDs)[4]. These enzymes utilize a hydride transfer from a nicotinamide cofactor, typically NADPH (nicotinamide adenine dinucleotide phosphate) or NADH (nicotinamide adenine dinucleotide), to the carbonyl carbon of the ketone substrate.
The remarkable stereoselectivity of these enzymes arises from the precise three-dimensional arrangement of the enzyme's active site, which preferentially binds the substrate in a specific orientation. This pre-determined orientation ensures that the hydride is delivered to one face of the prochiral ketone, leading to the formation of a single stereoisomer of the alcohol product.
A critical aspect of preparative-scale biocatalytic reductions is the regeneration of the expensive nicotinamide cofactor. For every mole of ketone reduced, one mole of NAD(P)H is consumed, being oxidized to NAD(P)+. To make the process economically viable, a cofactor regeneration system is essential. This can be achieved in several ways:
-
Substrate-coupled regeneration: A sacrificial co-substrate, such as isopropanol, is added to the reaction mixture. The same or a different enzyme oxidizes the co-substrate to acetone, concomitantly reducing NAD(P)+ back to NAD(P)H[5].
-
Enzyme-coupled regeneration: A second enzyme-substrate system is employed. A common example is the use of glucose dehydrogenase (GDH) and glucose. GDH oxidizes glucose to gluconolactone, regenerating NAD(P)H in the process[5].
-
Whole-cell systems: Utilizing whole microbial cells, such as Saccharomyces cerevisiae, circumvents the need for adding an external cofactor regeneration system. The cell's own metabolic machinery continuously regenerates the required NAD(P)H, often by metabolizing a simple sugar like glucose[6].
Experimental Workflow for Enzymatic Reduction
The overall experimental process for the enzymatic reduction of this compound can be visualized as a multi-step workflow, from the preparation of the biocatalyst and substrate to the final analysis and purification of the product.
Figure 1: General experimental workflow for the enzymatic reduction of the keto-xylofuranoside substrate.
Protocol 1: Whole-Cell Bioreduction using Saccharomyces cerevisiae
The use of whole cells of Saccharomyces cerevisiae (Baker's Yeast) is a cost-effective and operationally simple method for the stereoselective reduction of ketones. The yeast contains a multitude of reductases with varying substrate specificities and stereopreferences, and for many substrates, a high degree of stereoselectivity can be achieved.
Materials and Reagents
-
This compound
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose or Glucose
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Deionized water
-
Erlenmeyer flasks
-
Orbital shaker with temperature control
Step-by-Step Methodology
-
Yeast Activation and Pre-incubation:
-
In a sterile Erlenmeyer flask, dissolve sucrose (e.g., 20 g) in warm (35-40 °C) deionized water (e.g., 100 mL).
-
Add active dry baker's yeast (e.g., 10 g) to the sucrose solution.
-
Incubate the flask in an orbital shaker at 30-35 °C and 150-200 rpm for 30-60 minutes to activate the yeast. Vigorous gas evolution should be observed.
-
Rationale: This step activates the yeast from its dormant state and initiates glycolysis, which is essential for the regeneration of the NADPH cofactor required for the reduction.
-
-
Substrate Addition:
-
Dissolve the this compound in a minimal amount of a water-miscible organic solvent like ethanol or DMSO, or add it directly as a fine powder to the activated yeast suspension.
-
The final substrate concentration should typically be in the range of 1-10 g/L. Higher concentrations may lead to substrate inhibition or toxicity to the yeast cells.
-
Rationale: The substrate needs to be dispersed in the aqueous medium to be accessible to the enzymes within the yeast cells. A co-solvent can aid in solubility, but its concentration should be kept low (typically <5% v/v) to avoid denaturing the enzymes.
-
-
Biocatalytic Reduction:
-
Incubate the reaction mixture in an orbital shaker at a controlled temperature (typically 25-30 °C) and agitation (150-200 rpm).
-
Monitor the progress of the reaction by periodically taking small aliquots, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or HPLC.
-
The reaction time can vary from 24 to 72 hours, depending on the substrate concentration and the activity of the yeast.
-
Rationale: Maintaining a constant temperature and providing adequate mixing ensures optimal enzyme activity and mass transfer of the substrate into the cells.
-
-
Reaction Work-up and Product Extraction:
-
Once the reaction is complete (as determined by the disappearance of the starting material), add a filter aid (e.g., Celite) to the reaction mixture and filter through a Büchner funnel to remove the yeast cells.
-
Wash the filter cake with water and then with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous phase multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Rationale: This standard work-up procedure separates the product from the aqueous reaction medium and the yeast biomass.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR spectroscopy to confirm its structure and determine the diastereomeric ratio.
-
Determine the enantiomeric excess (if applicable) and diastereomeric excess by chiral HPLC analysis.
-
Rationale: Purification is necessary to isolate the desired alcohol from any unreacted starting material and byproducts. Spectroscopic and chromatographic analyses are essential to confirm the identity, purity, and stereochemical outcome of the reaction.
-
Protocol 2: Reduction with an Isolated Ketoreductase (KRED)
The use of isolated ketoreductases offers several advantages over whole-cell systems, including higher specific activity, no side reactions from other cellular enzymes, and simpler downstream processing. However, this approach requires the addition of a cofactor regeneration system.
Materials and Reagents
-
This compound
-
Ketoreductase (KRED) - commercially available or recombinantly expressed
-
NADPH or NADH
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Phosphate or Tris-HCl buffer (e.g., 0.1 M, pH 7.0-8.0)
-
Organic co-solvent (e.g., isopropanol, DMSO) if needed for substrate solubility
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel with temperature control and stirring
Step-by-Step Methodology
-
Reaction Setup:
-
In a reaction vessel, prepare the reaction buffer at the optimal pH for the chosen KRED and GDH (typically pH 7.0-8.0).
-
Add D-glucose to the buffer (e.g., 1.1-1.5 molar equivalents relative to the substrate).
-
Add the nicotinamide cofactor (NADPH or NADH) to a catalytic amount (e.g., 0.01-0.1 mol%).
-
Add the glucose dehydrogenase (GDH) to the reaction mixture.
-
Rationale: This sets up the cofactor regeneration system. Glucose acts as the ultimate hydride donor, and GDH catalyzes the transfer of the hydride to NADP+ to form NADPH.
-
-
Substrate and Enzyme Addition:
-
Dissolve the this compound in a minimal amount of a suitable co-solvent (e.g., isopropanol) and add it to the reaction mixture. The final co-solvent concentration should be optimized to ensure substrate solubility without significantly inhibiting the enzymes.
-
Initiate the reaction by adding the ketoreductase (KRED).
-
Rationale: The KRED is the primary catalyst for the reduction of the target ketone.
-
-
Biocatalytic Reduction:
-
Maintain the reaction at a constant temperature (e.g., 25-37 °C, depending on the optimal temperature for the enzymes) with gentle stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Rationale: Controlled temperature and mixing ensure optimal and consistent enzyme activity.
-
-
Work-up, Purification, and Analysis:
-
Follow the same procedures as described in Protocol 1 (steps 4 and 5) for reaction work-up, product extraction, purification, and analysis.
-
Data Presentation: Expected Outcomes and Key Parameters
The success of the enzymatic reduction is evaluated based on conversion, yield, and stereoselectivity (diastereomeric excess, d.e., or enantiomeric excess, e.e.).
| Parameter | Protocol 1 (Yeast) | Protocol 2 (KRED) | Rationale |
| Biocatalyst | Saccharomyces cerevisiae | Isolated Ketoreductase (KRED) | Yeast is a cost-effective, self-regenerating system; KREDs offer higher specificity and purity. |
| Cofactor | Endogenous (NADPH) | Exogenous (NADPH) | Yeast metabolism provides the cofactor; isolated enzymes require an external supply. |
| Cofactor Regen. | Glycolysis (from glucose) | GDH/Glucose | Whole-cell metabolism is complex but self-contained; enzyme-coupled systems are well-defined. |
| Temp (°C) | 25-30 | 25-37 | Optimal temperature for yeast growth and enzyme stability vs. optimal for isolated enzymes. |
| pH | ~6.0-7.0 | 7.0-8.0 | Optimal pH for yeast viability vs. optimal for specific enzyme activity. |
| Substrate Conc. | 1-10 g/L | 1-50 g/L | Yeast can be sensitive to higher substrate/product concentrations; isolated enzymes may be more robust. |
| Reaction Time | 24-72 h | 12-48 h | Whole-cell reactions are often slower due to mass transfer limitations across the cell wall. |
| Expected d.e./e.e. | Moderate to High | High to Excellent | Yeast contains multiple reductases which can sometimes lead to lower selectivity; KREDs are highly specific. |
| Work-up | More complex (cell removal) | Simpler | The presence of biomass in the yeast reaction adds a filtration step. |
Visualization of the Stereoselective Reduction
The enzymatic reduction of the 3-keto group leads to the formation of a new stereocenter. Depending on the facial selectivity of the enzyme, either the ribo or the xylo diastereomer will be formed.
Figure 2: Stereoselective reduction of the 3-keto group to the corresponding alcohol diastereomers.
Conclusion and Future Perspectives
The enzymatic reduction of this compound represents a powerful and sustainable method for the synthesis of chiral intermediates crucial for drug discovery. Both whole-cell biocatalysis with Saccharomyces cerevisiae and the use of isolated ketoreductases offer viable and highly stereoselective routes to the desired alcohol products. The choice between these methods will depend on factors such as cost, scalability, desired stereochemical outcome, and available laboratory infrastructure. Future work in this area may focus on the discovery and engineering of novel ketoreductases with tailored substrate specificities and stereoselectivities for this and other complex protected monosaccharides, further expanding the synthetic toolbox for carbohydrate chemists and drug development professionals.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. researchgate.net [researchgate.net]
- 3. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of 1,2-O-isopropylidene derivatives of alpha-D-galactoseptanose, beta-L-altroseptanose, and 3-O-methyl-alpha-D-guloseptanose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable Synthesis of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-α-D-xylofuranoside
Introduction
5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-α-D-xylofuranoside is a key synthetic intermediate in carbohydrate chemistry and a valuable building block in the development of nucleoside analogues. As a purine nucleoside analog, it belongs to a class of compounds with demonstrated broad-spectrum antitumor activity, which often function by inhibiting DNA synthesis or inducing apoptosis in malignant cells.[1][2][3][4] The precise control over its stereochemistry and functionality makes it an essential precursor for complex molecular architectures in medicinal chemistry.
This document provides a comprehensive guide for the large-scale synthesis of this keto-sugar derivative, intended for researchers, chemists, and process development professionals. We will move beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents and conditions, and provide a robust, scalable, and self-validating protocol.
Overall Synthetic Strategy
The synthesis is a three-step linear sequence starting from the readily available monosaccharide, D-xylose. The core strategy involves:
-
Orthoester Formation: Protection of the C1 and C2 hydroxyl groups of D-xylose as an isopropylidene acetal. This step is crucial for stabilizing the furanose ring form and directing subsequent reactions.[5]
-
Regioselective Acylation: Selective benzoylation of the primary C5 hydroxyl group. The inherent steric and electronic differences between the primary C5 and secondary C3 hydroxyls allow for high regioselectivity.
-
Oxidation: Conversion of the remaining secondary alcohol at the C3 position to the target ketone. The choice of oxidant is critical for achieving high yield and purity on a large scale, avoiding side reactions and harsh conditions.
Part 1: Synthesis of the C3-Alcohol Precursor
Protocol 1.1: Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranose
Principle: This reaction protects the 1,2-diol of D-xylose via acid-catalyzed acetal formation with acetone. The use of a strong acid like sulfuric acid protonates the acetone carbonyl, making it highly electrophilic for attack by the sugar hydroxyl groups. The reaction equilibrium is driven forward by the removal of water, though in many preparations, using a large excess of acetone is sufficient. This protection stabilizes the five-membered furanose ring, which is essential for the subsequent steps.[6]
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mol) | Equivalents |
|---|---|---|---|---|
| D-Xylose | 150.13 | 100.0 g | 0.666 | 1.0 |
| Acetone | 58.08 | 1.5 L | - | - |
| Sulfuric Acid (conc.) | 98.08 | 10.0 mL | - | - |
| Sodium Bicarbonate | 84.01 | As needed | - | - |
| Dichloromethane | 84.93 | 1.0 L | - | - |
| Anhydrous MgSO₄ | 120.37 | 50 g | - | - |
Procedure:
-
Reaction Setup: To a 2 L round-bottom flask equipped with a magnetic stirrer, add D-xylose (100.0 g) and acetone (1.5 L).
-
Acid Catalysis: Cool the suspension to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (10.0 mL) dropwise over 15 minutes. The mixture will gradually become a clear solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting material (D-xylose) will remain at the baseline, while the product will have an Rf of ~0.5.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully neutralize the acid by adding solid sodium bicarbonate in small portions until effervescence ceases (pH ~7-8).
-
Workup: Filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield a viscous oil or semi-solid.
-
Extraction: Dissolve the residue in dichloromethane (500 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 250 mL) and then with brine (250 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The product, 1,2-O-isopropylidene-α-D-xylofuranose, often crystallizes upon concentration or standing. It can be further purified by recrystallization from a mixture of diethyl ether and hexanes to yield a white crystalline solid.
-
Expected Yield: 90-100 g (71-79%).
-
Protocol 1.2: Regioselective Synthesis of 5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose
Principle: This step introduces the benzoyl protecting group at the C5 position. The primary hydroxyl at C5 is significantly more accessible and nucleophilic than the secondary hydroxyl at C3, allowing for high regioselectivity. Pyridine is used as a base to neutralize the hydrochloric acid generated during the reaction, preventing potential acid-catalyzed degradation or removal of the isopropylidene group.
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mol) | Equivalents |
|---|---|---|---|---|
| 1,2-O-Isopropylidene-α-D-xylofuranose | 190.19 | 100.0 g | 0.526 | 1.0 |
| Anhydrous Pyridine | 79.10 | 500 mL | - | Solvent |
| Benzoyl Chloride | 140.57 | 67.5 mL | 0.578 | 1.1 |
| Dichloromethane (DCM) | 84.93 | 1.5 L | - | - |
| 1 M HCl | 36.46 | 1.0 L | - | - |
Procedure:
-
Reaction Setup: Dissolve 1,2-O-isopropylidene-α-D-xylofuranose (100.0 g) in anhydrous pyridine (500 mL) in a 2 L flask under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Reagent Addition: Add benzoyl chloride (67.5 mL) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 4-6 hours, monitoring by TLC (30% Ethyl Acetate in Hexanes).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding 500 mL of ice-water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 500 mL).
-
Washing: Combine the organic layers and wash sequentially with cold 1 M HCl (3 x 300 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate (2 x 300 mL), and finally brine (300 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose as a viscous oil or solid.
-
Expected Yield: 140-150 g (90-96%). This product is often used in the next step without further purification.
-
Part 2: Large-Scale Oxidation to the 3-Keto Product
Rationale for Oxidant Selection: Parikh-Doering vs. Swern Oxidation
For the oxidation of secondary alcohols to ketones, several methods are available, with Swern and Parikh-Doering oxidations being among the most common that utilize activated dimethyl sulfoxide (DMSO).[7][8]
-
Swern Oxidation: Employs oxalyl chloride or trifluoroacetic anhydride to activate DMSO. While highly effective, its major drawback for large-scale industrial processes is the requirement for cryogenic temperatures (typically -78 °C) to control the reaction and prevent the decomposition of the reactive intermediate.[9][10] Maintaining such low temperatures in large reactors is energy-intensive and operationally complex.[11][12]
-
Parikh-Doering Oxidation: Uses a stable, solid sulfur trioxide pyridine complex (SO₃·Py) to activate DMSO.[13] A key advantage of this method is its much milder operating temperature, which can often be run between 0 °C and room temperature.[14][15] This operational simplicity, coupled with the avoidance of highly toxic and gaseous byproducts like carbon monoxide (a byproduct of Swern), makes the Parikh-Doering oxidation a superior choice for safe and efficient large-scale synthesis.[15][16]
Mechanism of the Parikh-Doering Oxidation
The reaction proceeds through several key steps:
-
Activation of DMSO: The electrophilic sulfur trioxide reacts with the nucleophilic oxygen of DMSO to form a highly reactive intermediate.
-
Alcohol Attack: The alcohol substrate attacks the sulfur atom of the activated complex.
-
Ylide Formation: A hindered base, such as triethylamine (Et₃N), deprotonates the carbon adjacent to the sulfonium ion, forming a sulfur ylide.
-
Elimination: The ylide undergoes a concerted, intramolecular elimination via a five-membered ring transition state to yield the ketone, dimethyl sulfide (DMS), and the protonated base.
// Nodes for reactants DMSO [label="H₃C-S⁺-CH₃\n | \n O⁻"]; SO3Py [label="SO₃•Pyridine"]; Alcohol [label="R₂CH-OH"]; Base [label="Base (Et₃N)"];
// Nodes for intermediates and products Activated [label="[Activated DMSO-SO₃ Complex]"]; Alkoxysulfonium [label="[Alkoxysulfonium Salt]\nR₂CH-O-S⁺(CH₃)₂"]; Ylide [label="[Sulfur Ylide]"]; Ketone [label="R₂C=O"]; DMS [label="H₃C-S-CH₃"];
// Edges showing the reaction flow {DMSO, SO3Py} -> Activated [label="1. Activation"]; {Activated, Alcohol} -> Alkoxysulfonium [label="2. Nucleophilic Attack"]; {Alkoxysulfonium, Base} -> Ylide [label="3. Deprotonation"]; Ylide -> {Ketone, DMS} [label="4. Elimination"]; } .enddot Caption: Simplified mechanism of the Parikh-Doering oxidation.
Protocol 2.1: Large-Scale Parikh-Doering Oxidation
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mol) | Equivalents |
|---|---|---|---|---|
| 5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose | 294.31 | 100.0 g | 0.340 | 1.0 |
| Sulfur Trioxide Pyridine Complex (SO₃·Py) | 159.16 | 162.3 g | 1.02 | 3.0 |
| Anhydrous DMSO | 78.13 | 500 mL | - | Solvent |
| Anhydrous Dichloromethane (DCM) | 84.93 | 1.0 L | - | Solvent |
| Triethylamine (Et₃N) | 101.19 | 237 mL | 1.70 | 5.0 |
| Diethyl Ether | 74.12 | 2.0 L | - | - |
Procedure:
-
Reaction Setup: In a 5 L multi-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add the starting alcohol (100.0 g), anhydrous DMSO (500 mL), and anhydrous DCM (1.0 L).
-
Base Addition: Add triethylamine (237 mL) to the solution. Cool the mixture to 0 °C using an ice-salt bath.
-
Oxidant Addition: In a separate flask, prepare a slurry of the SO₃·pyridine complex (162.3 g) in 500 mL of anhydrous DCM. Slowly add this slurry to the reaction mixture over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction to completion by TLC (30% Ethyl Acetate in Hexanes). The product is more nonpolar than the starting material.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Carefully quench the reaction by the slow addition of 1 L of saturated aqueous sodium bicarbonate solution.
-
Workup: Transfer the mixture to a large separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2 x 500 mL).
-
Washing: Combine all organic layers and wash with water (2 x 1 L) and then brine (1 L).
-
Note: This washing is crucial to remove the DMSO.
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by large-scale column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 25%). Combine the pure fractions and concentrate to afford the final product, 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-α-D-xylofuranoside, as a white solid or pale oil.
-
Expected Yield: 85-95 g (86-96%).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose | Nucleoside Antimetabolite/Analog | 6022-96-4 | Invivochem [invivochem.com]
- 3. 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside | Biosystem Development [biosystemdevelopment.com]
- 4. 5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 5. 1,2-O-Isopropylidene-?-D-xylofuranose - SRIRAMCHEM [sriramchem.com]
- 6. 1,2-O-Isopropylidene-a-L-xylofuranose synthesis - chemicalbook [chemicalbook.com]
- 7. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 8. Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. future4200.com [future4200.com]
Application Note & Protocol: High-Purity Isolation of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside
Abstract
This document provides a comprehensive guide to the purification of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside, a key protected carbohydrate intermediate. The purity of such building blocks is paramount in multi-step syntheses, particularly in the development of nucleoside analogs and other complex therapeutic agents, where minor impurities can lead to significant side reactions and low yields in subsequent steps.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying principles of the chromatographic and crystallization techniques employed. We will detail protocols for thin-layer chromatography (TLC) for solvent system optimization, preparative flash column chromatography for bulk separation, and optional recrystallization for final polishing, ensuring researchers can achieve >99.5% purity.
Introduction: The Challenge of Purifying Protected Carbohydrates
This compound is a versatile synthetic intermediate.[4] Its structure contains both robust (benzoyl) and acid-labile (isopropylidene) protecting groups, in addition to a ketone functionality. The primary challenge in its purification lies in separating the desired product from structurally similar impurities, which may include:
-
Unreacted starting material (e.g., 1,2-O-Isopropylidene-α-D-xylofuranose).
-
Di-benzoylated or other over-acylated byproducts.
-
Byproducts from the partial or complete cleavage of the acid-sensitive isopropylidene groups.[5]
-
Reagents and catalysts from the preceding reaction step.
Carbohydrates and their derivatives are notoriously polar, which can complicate their separation on standard silica gel.[6][7] Therefore, a systematic and well-optimized approach is essential for achieving high purity. The workflow described herein is designed to be a self-validating system, where analytical TLC informs preparative chromatography, and post-purification analysis confirms the final product's integrity.
Overall Purification Workflow
The purification strategy follows a logical progression from analytical assessment to preparative separation and final polishing. Each stage is critical for ensuring the isolation of the target compound with the requisite purity for downstream applications.
Caption: Purification workflow from crude mixture to final product.
Protocol I: Analytical Thin-Layer Chromatography (TLC)
Objective & Scientific Principle
TLC is an indispensable analytical technique used to rapidly determine the number of components in a mixture and to find the optimal solvent system for preparative column chromatography.[8] The principle relies on the differential partitioning of compounds between the polar stationary phase (silica gel) and the mobile phase (eluent).[9] For effective separation on a column, the target compound should have an Rf value between 0.25 and 0.35 on the TLC plate.[8]
-
Rf > 0.4: The compound travels too quickly, resulting in poor separation from less polar impurities.
-
Rf < 0.2: The compound adheres too strongly to the silica, leading to band broadening and excessively long elution times on the column.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.
-
Solvents (HPLC Grade): Hexanes (or Heptane), Ethyl Acetate, Dichloromethane (DCM).
-
TLC Developing Chamber with a lid.
-
Sample Application: Glass capillary tubes.
-
Visualization:
-
UV lamp (254 nm). The benzoyl group is UV-active.
-
Staining Reagent: p-Anisaldehyde or Potassium Permanganate (KMnO₄) stain.
-
Step-by-Step Methodology
-
Chamber Saturation: Pour a candidate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to aid solvent vapor saturation and close the lid. Allow at least 10-15 minutes for equilibration.[10]
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a volatile solvent like DCM or ethyl acetate (0.5 mL).
-
Spotting: Using a capillary tube, carefully and gently spot the dissolved sample onto the pencil-drawn baseline on the TLC plate. Aim for a spot size of 1-2 mm.[8]
-
Development: Place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[10] Allow the solvent front to ascend until it is about 1 cm from the top of the plate.
-
Visualization & Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the plate under a UV lamp (254 nm) and circle any visible spots.
-
Submerge the plate in the chosen staining solution, then gently heat with a heat gun until colored spots appear.
-
Calculate the Rf value for the product spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
-
Optimization: Adjust the solvent ratio to achieve the target Rf of ~0.3. Increasing the proportion of the polar solvent (ethyl acetate) will increase all Rf values.
Protocol II: Preparative Flash Column Chromatography
Objective & Scientific Principle
Flash column chromatography is the primary technique for purifying gram-scale quantities of organic compounds.[11] It functions on the same principles as TLC but on a preparative scale.[9] By applying positive pressure, the solvent flow rate is increased, leading to a faster and more efficient separation compared to gravity chromatography. A well-packed, homogeneous column is crucial to prevent "channeling," which leads to poor separation.[11]
Materials and Reagents
-
Stationary Phase: Silica Gel, 230-400 mesh (standard grade).
-
Eluent: Optimized solvent system determined from TLC analysis.
-
Apparatus: Glass chromatography column with stopcock, collection test tubes/flasks, separatory funnel (for solvent addition), and a regulated source of low-pressure air or nitrogen.
-
Other: Sand (acid-washed), cotton or glass wool plug.
Step-by-Step Methodology
-
Column Preparation:
-
Insert a small plug of cotton or glass wool at the bottom of the column.[11] Add a ~1 cm layer of sand.
-
Clamp the column perfectly vertically. Close the stopcock.
-
Fill the column about one-third full with the non-polar component of your eluent (e.g., hexanes).
-
Prepare a slurry of silica gel in the same non-polar solvent. The amount of silica should be 30-50 times the weight of the crude sample.[11]
-
Gently pour the slurry into the column. Tap the side of the column continuously to ensure even packing and dislodge any air bubbles.
-
Once the silica has settled, add a final ~1 cm layer of sand on top to protect the silica bed from disturbance during solvent and sample addition.[11]
-
Open the stopcock and drain the solvent until the level is just at the top of the sand layer. Never let the column run dry. [11]
-
-
Sample Loading:
-
Dissolve the crude product in the minimum amount of a suitable solvent (ideally the eluent itself or a more volatile solvent like DCM).[12]
-
Carefully apply the concentrated sample solution to the top of the sand layer using a pipette.
-
Drain the solvent until the sample has fully entered the sand/silica bed.
-
Gently add a small amount of fresh eluent, wash the sides of the column, and again drain the solvent to the top of the sand. Repeat this wash step twice.
-
-
Elution and Fraction Collection:
-
Carefully fill the top of the column with the eluent.
-
Apply gentle pressure to the top of the column to achieve a steady flow rate (a drop rate of a few drops per second is a good starting point).
-
Begin collecting the eluate in fractions (e.g., 10-20 mL per test tube).
-
-
Fraction Analysis:
-
Systematically analyze the collected fractions by TLC. Spot every second or third fraction on a single TLC plate to quickly identify which fractions contain the pure product.
-
Combine all fractions that show only a single spot corresponding to the pure product.
-
Protocol III: Recrystallization (Optional Final Polish)
Objective & Scientific Principle
If the product isolated from column chromatography is a solid but contains minor impurities, recrystallization can be an effective final purification step.[13] The principle relies on the differential solubility of the compound and its impurities in a specific solvent system. An ideal solvent will dissolve the compound completely when hot but very poorly when cold, while impurities remain dissolved at all temperatures.[14]
Step-by-Step Methodology
-
Solvent Selection: Test solubility of a small sample in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) to find a suitable system. A good single solvent will dissolve the compound when heated but not at room temperature. A two-solvent system (one solvent in which the compound is soluble, one in which it is not) like ethyl acetate/hexanes is also common.
-
Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Data Summary and Troubleshooting
Expected Purification Outcomes
| Purification Step | Key Parameter | Expected Outcome | Purity Assessment Method |
| TLC Analysis | Rf Value of Product | 0.25 - 0.35 | Visual Inspection (UV/Stain) |
| Column Chromatography | Separation of Spots | Baseline separation from major impurities | TLC of Fractions |
| Product Isolation | Yield | 60-85% (highly dependent on reaction) | Mass Balance |
| Recrystallization | Crystal Formation | Formation of well-defined crystals | Visual Inspection, NMR |
| Final Product | Purity | >99.5% | ¹H NMR, ¹³C NMR, HPLC |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor separation on column | - Incorrect eluent choice.- Column was packed poorly (channeling).- Column was overloaded with crude material. | - Re-optimize the solvent system using TLC.[11]- Repack the column carefully using the wet slurry method.[11]- Use a larger column or less crude sample (silica:sample ratio should be >30:1). |
| Compound streaks on TLC | - Sample is too concentrated.- Compound is degrading on the acidic silica.- Presence of highly polar, salt-like impurities. | - Dilute the sample before spotting.- Add a trace amount (~0.5%) of triethylamine to the eluent to neutralize the silica.[15]- Perform an aqueous workup on the crude mixture before chromatography. |
| No crystals form | - Solution is not supersaturated.- Incorrect solvent system.- Compound is an amorphous solid or oil. | - Slowly evaporate some solvent to increase concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal if available.- Re-evaluate and test new solvent systems.[14] |
| Product degradation | - The isopropylidene groups are sensitive to the acidic nature of silica gel. | - Minimize the time the compound spends on the column by using flash chromatography.- Consider using deactivated (neutral) silica gel or alumina as the stationary phase.[15] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Biosystem Development [biosystemdevelopment.com]
- 3. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thin Layer Chromatography (TLC) for Carbohydrate Analysis - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 9. columbia.edu [columbia.edu]
- 10. researchgate.net [researchgate.net]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chromatography [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside
Welcome to the dedicated technical support guide for the synthesis of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside. This key intermediate, a purine nucleoside analog, is pivotal in the development of novel therapeutics, particularly in oncology where such analogs can inhibit DNA synthesis and induce apoptosis in malignant cells.[1][2] The oxidation of the C-3 hydroxyl group of the protected xylofuranoside precursor is a critical step that often presents challenges related to yield, purity, and scalability.
This guide is structured to provide direct, actionable advice to researchers and drug development professionals. It combines troubleshooting insights, frequently asked questions, and detailed protocols to empower you to overcome common hurdles in this synthesis.
Core Synthesis Overview
The primary transformation involves the selective oxidation of a secondary alcohol to a ketone without disturbing the acid-sensitive isopropylidene acetal or the base-labile benzoyl ester protecting groups. The choice of oxidant is paramount to the success of this reaction.
Caption: General workflow for the oxidation of the xylofuranose precursor.
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis.
Problem 1: Low or No Yield of the Desired Ketone
Question: My TLC analysis shows a significant amount of unreacted starting material, even after extended reaction times. What are the likely causes and how can I improve conversion?
Answer: Low conversion is a frequent issue stemming from reagent quality, reaction conditions, or the choice of oxidant. Let's break down the causes by method:
-
For Swern Oxidation:
-
Cause - Moisture: The Swern oxidation is notoriously sensitive to moisture. The core reagent, chloro(dimethyl)sulfonium chloride, is rapidly quenched by water.[3] Ensure all glassware is oven- or flame-dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). All solvents and reagents (DMSO, oxalyl chloride, dichloromethane) must be anhydrous.
-
Cause - Temperature Control: The formation of the active oxidant from DMSO and oxalyl chloride must be performed at very low temperatures (-78 °C is standard) to prevent decomposition and side reactions.[3][4] Letting the reaction warm prematurely is a common failure point.[4]
-
Solution: Use a dry ice/acetone bath to maintain -78 °C. Add reagents slowly and sequentially: first DMSO to oxalyl chloride, then the alcohol, and finally the amine base (e.g., triethylamine).
-
-
For Dess-Martin Periodinane (DMP) Oxidation:
-
Cause - Reagent Decomposition: DMP is a stable white powder but can degrade if not stored properly in a cool, dry place.[5] Impure or degraded DMP will have reduced oxidizing power. The purity of commercial DMP can be assayed to confirm it is ≥95%.[6]
-
Cause - Insufficient Equivalents: While often used in slight excess (1.1-1.5 equivalents), complex or sterically hindered alcohols may require more reagent to drive the reaction to completion.
-
Solution: Use fresh, high-purity DMP. Consider increasing the equivalents to 1.5 and monitor the reaction by TLC. The addition of a small amount of water to the reaction mixture has been shown to accelerate the oxidation in some cases.
-
Problem 2: Complicated TLC with Multiple Byproduct Spots
Question: My reaction mixture shows several new spots on the TLC plate in addition to my product and starting material. What are these byproducts and how can I prevent them?
Answer: The formation of byproducts often points to instability of the protecting groups under the reaction conditions or side reactions characteristic of the chosen oxidant.
-
Potential Byproduct - Deprotection:
-
Cause: The 1,2-O-isopropylidene group is an acetal, which is labile under acidic conditions.[7] The benzoyl ester is labile under basic conditions.
-
Swern Oxidation: While generally mild, the triethylammonium chloride byproduct can create a slightly acidic environment upon workup.
-
Dess-Martin Oxidation: This reaction produces two equivalents of acetic acid, which can be sufficient to cleave the sensitive isopropylidene group.[8]
-
Prevention: For DMP oxidations, buffer the reaction with a mild base like pyridine or sodium bicarbonate to neutralize the acetic acid byproduct and protect the acid-labile acetal.[8] For Swern, ensure the workup is performed promptly and under neutral or slightly basic conditions.
-
-
Potential Byproduct - Pummerer Rearrangement (Swern):
-
Cause: If the reaction temperature rises above the recommended -60 °C, a side reaction known as the Pummerer rearrangement can occur, leading to the formation of mixed thioacetals.[9]
-
Prevention: Strict adherence to low-temperature conditions (-78 °C) is critical throughout the addition of reagents.[3][4]
-
Problem 3: Difficulty in Product Purification
Question: I am struggling to isolate a pure product via column chromatography. The product co-elutes with byproducts. What purification strategies do you recommend?
Answer: Purification can be challenging due to the similar polarities of the product and certain byproducts.
-
Issue - Oxidant Byproducts:
-
Swern: The main byproduct is dimethyl sulfide ((CH₃)₂S), which is volatile and has a strong, unpleasant odor.[3][4] Most of it can be removed in vacuo, but residual amounts can linger. Rinsing glassware with bleach can oxidize it to odorless DMSO.[3]
-
DMP: The periodinane is reduced to 1,2-benziodoxol-3(1H)-one derivatives, which can sometimes be tricky to separate.
-
Solution: An effective workup is key. For DMP, quenching the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) can help precipitate the iodine-based byproducts, which can then be removed by filtration before chromatography.
-
-
Issue - Chromatography Conditions:
-
Solution: Use a high-quality silica gel with a fine mesh size for better resolution. Employ a shallow solvent gradient during elution, starting with a non-polar system (e.g., 9:1 Hexanes:Ethyl Acetate) and slowly increasing the polarity. Monitoring with a specific stain (e.g., p-anisaldehyde) can help differentiate the ketone product (which usually stains brightly) from other compounds.
-
Frequently Asked Questions (FAQs)
-
Q1: Which oxidation method is considered best for this specific substrate?
-
A1: Both Swern and Dess-Martin oxidations are excellent choices for this transformation due to their mild and selective nature.[5][9] The Dess-Martin oxidation is often preferred in a modern lab setting because it is operationally simpler (no need for -78 °C), has a faster reaction time, and avoids the malodorous byproducts of the Swern protocol.[5][8] However, the Swern oxidation can be more cost-effective for large-scale synthesis.
-
-
Q2: How can I confirm the structure and purity of my final product?
-
A2: A combination of spectroscopic methods is essential.
-
¹H NMR: Look for the disappearance of the proton signal at C-3 of the starting material and the absence of the corresponding hydroxyl proton.
-
¹³C NMR: The most telling signal will be the appearance of a new peak in the downfield region (typically ~200-210 ppm) corresponding to the new ketone carbonyl carbon.
-
FTIR: A strong, sharp absorption band will appear in the range of 1740-1760 cm⁻¹ characteristic of a five-membered ring ketone.
-
Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
-
-
Q3: What are the stability and storage considerations for the starting material and product?
Comparative Analysis of Recommended Oxidation Methods
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) |
| Primary Reagents | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane |
| Typical Yield | High (often >90%) | High (often >90%)[5] |
| Reaction Temp. | -78 °C (Strictly required)[3] | Room Temperature[8] |
| Pros | Cost-effective, wide substrate scope, avoids heavy metals.[9] | Mild conditions (neutral pH), simple workup, high chemoselectivity, no toxic metals.[5][8] |
| Cons | Requires cryogenic temps, malodorous byproduct (DMS), sensitive to moisture.[3][4] | Reagent can be expensive, byproduct is acidic (may require buffer).[8] |
Detailed Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is recommended for its operational simplicity and mild conditions.
Caption: Step-by-step workflow for the Dess-Martin Oxidation.
Methodology:
-
To a stirred solution of 5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose (1.0 eq) and sodium bicarbonate (3.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under an Argon atmosphere, add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the mixture with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.
-
Stir the biphasic mixture vigorously until the organic layer is clear.
-
Separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the title ketone.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | i-FAB [i-fab.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dess-Martin reagent - Enamine [enamine.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. agroipm.cn [agroipm.cn]
Technical Support Center: Synthesis of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside
Welcome to the technical support guide for the synthesis of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside, a key intermediate in the development of purine nucleoside analogs with potential therapeutic applications.[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
The synthesis primarily involves the oxidation of the C-3 hydroxyl group of 5-O-Benzoyl-1,2-O-isopropylidene-alpha-D-xylofuranose. While seemingly straightforward, this step is fraught with potential pitfalls related to reagent choice, reaction conditions, and the inherent reactivity of the carbohydrate scaffold.
Core Synthesis Pathway
The intended transformation requires the selective oxidation of a secondary alcohol in the presence of acid-sensitive (isopropylidene) and base-sensitive (benzoyl ester) protecting groups.
Caption: High-level overview of the synthesis pathway.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the critical oxidation step. Each question is framed from a researcher's perspective, followed by a detailed, experience-driven explanation.
Q1: My oxidation reaction is sluggish or incomplete. I see a significant amount of starting alcohol remaining by TLC analysis. What's going wrong?
Answer: This is a frequent issue that typically points to problems with the oxidizing agent or reaction setup, rather than an inherent limitation of the substrate.
-
For Swern-type Oxidations: The active oxidant, a chlorosulfonium salt, is highly moisture-sensitive and thermally unstable, decomposing rapidly above -60°C.[3]
-
Causality: Trace moisture will quench the oxalyl chloride or the active oxidant. Allowing the reaction to warm prematurely will destroy the oxidant before it can react with your alcohol.
-
Troubleshooting Protocol:
-
Ensure all glassware is rigorously flame-dried or oven-dried.
-
Use freshly distilled, anhydrous solvents (DCM is typical).
-
Use a fresh, high-quality bottle of oxalyl chloride and DMSO. DMSO should be distilled from CaH₂ and stored over molecular sieves.
-
Maintain a strict temperature of -78°C (a dry ice/acetone bath) during the activation of DMSO and the addition of the alcohol.
-
Ensure the stoichiometry is correct; typically, 1.5-2 equivalents of oxalyl chloride and 2-3 equivalents of DMSO are used relative to the alcohol.[4]
-
-
-
For Dess-Martin Periodinane (DMP) Oxidations: DMP is a stable reagent, but its efficacy can be hampered by poor quality or age.[5][6]
-
Causality: Over time, DMP can hydrolyze, reducing its oxidizing power.
-
Troubleshooting Protocol:
-
Use fresh DMP. If in doubt, purchase a new bottle.
-
While DMP oxidations are often run at room temperature, gentle warming to 35-40°C can sometimes accelerate slow reactions. Monitor carefully by TLC.
-
Interestingly, the presence of a controlled amount of water (1 equivalent) can sometimes accelerate DMP oxidations.[5] This is believed to facilitate the dissociation of the acetate ligand from the iodine center. However, this should be approached with caution given the acid-sensitive nature of the isopropylidene group.
-
-
Q2: I'm using Swern oxidation and my primary side product is a non-polar compound that appears to be related to the solvent. What is this impurity?
Answer: You are likely observing the formation of a methylthiomethyl (MTM) ether at the C-3 position. This is a classic side reaction in Swern-type oxidations.
-
Causality: If the reaction mixture is allowed to warm above approximately -60°C before the addition of the tertiary amine base (e.g., triethylamine), the intermediate alkoxysulfonium salt can undergo a Pummerer-type rearrangement, leading to the formation of the MTM ether.[3][7]
-
Prevention:
-
Strict Temperature Control: It is absolutely critical to maintain the reaction at -78°C from the addition of oxalyl chloride through the addition of your alcohol and until the moment you add triethylamine.[4][7]
-
Order of Addition: Do not add the triethylamine until the alcohol has had sufficient time to react with the activated DMSO species (typically 30-60 minutes).
-
Quenching: Once the triethylamine is added, allow the reaction to stir for a short period at -78°C before allowing it to warm to room temperature. This ensures the elimination pathway to the ketone is favored over any competing side reactions.
-
Q3: My final product's ¹H NMR spectrum is complex, suggesting a mixture of diastereomers. It seems epimerization has occurred at C-4. Why did this happen and how can I stop it?
Answer: This is a critical challenge. The proton at the C-4 position is adjacent to the newly formed C-3 ketone, making it acidic and susceptible to removal by a base, leading to epimerization via an enolate intermediate.
-
Causality: The use of a strong, non-hindered base in excess, particularly in Swern oxidations (triethylamine), creates a basic environment that can readily deprotonate the C-4 position.[8][9] The resulting planar enolate can be re-protonated from either face, leading to a mixture of the desired D-xylo and the undesired L-lyxo epimers.
-
Mitigation Strategies:
-
Modify the Swern Protocol: Use a bulkier, less-nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base) instead of triethylamine. Use the minimum necessary amount of base (e.g., 5 equivalents) to quench the reaction.
-
Switch to a Milder Oxidant: This is often the best solution.
-
Dess-Martin Periodinane (DMP): This is the preferred method for substrates prone to epimerization. The reaction is performed under neutral or slightly acidic conditions, avoiding the use of a strong base.[10][11] To counteract the acetic acid byproduct that could harm the isopropylidene group, add 1-2 equivalents of pyridine or solid sodium bicarbonate to the reaction mixture as a buffer.[6]
-
Pyridinium Chlorochromate (PCC): While effective, PCC creates an acidic environment which can be detrimental to the acid-labile isopropylidene protecting group, potentially causing cleavage and lowering yields.[12][13]
-
-
Q4: I've isolated a byproduct with a new C=C double bond, likely an α,β-unsaturated ketone. What caused this elimination?
Answer: You are observing a β-elimination reaction. This occurs when the C-4 proton and the C-5 benzoyloxy group are removed to form a double bond between C-4 and C-5.
-
Causality: This side reaction is also driven by basic conditions, similar to epimerization.[14][15] If the C-4 proton is removed to form an enolate, this intermediate can, instead of being re-protonated, eliminate the benzoyloxy group at C-5, which can act as a leaving group. This is an E1cB (Elimination, Unimolecular, Conjugate Base) type mechanism.[16]
-
Prevention: The strategies are identical to those for preventing epimerization. The key is to avoid strongly basic conditions after the ketone has been formed.
-
Minimize the amount of amine base used in a Swern workup.
-
Switch to a non-basic oxidation method like buffered DMP.
-
Q5: I've noticed my benzoyl protecting group has moved from the C-5 to the C-3 position after workup or purification. Is this possible?
Answer: Yes, this is a well-documented phenomenon known as acyl group migration.[17][18] In your substrate, the benzoyl group can migrate from the primary O-5 to the secondary O-3, especially if the O-3 hydroxyl is deprotected or becomes available.
-
Causality: Acyl migration can be catalyzed by both acid and base.[19][20] It proceeds through a cyclic orthoester intermediate. The proximity of the hydroxyl groups in a carbohydrate scaffold makes this process particularly facile.[17] While you are oxidizing the C-3 hydroxyl, any conditions that could promote even a small equilibrium of the benzoyl group moving to C-3 before oxidation would result in the formation of an undesired regioisomer. This is less common during the oxidation itself but can be a major issue during the preceding benzoylation step or if the final product is subjected to non-neutral pH during workup or chromatography.
-
Prevention:
-
During Benzoylation: Ensure the reaction is run under conditions that favor kinetic control (e.g., low temperature) to selectively acylate the more reactive primary O-5 hydroxyl.
-
During Workup/Purification: Maintain neutral pH. Wash with a mild buffer if necessary. When performing silica gel chromatography, which can be slightly acidic, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 0.1-1%).
-
Summary of Potential Side Reactions
| Side Reaction | Problematic Step | Underlying Cause | Recommended Solution |
| MTM Ether Formation | Swern Oxidation | Reaction warming above -60°C before base addition.[3][7] | Maintain strict -78°C temperature control until triethylamine is added. |
| C-4 Epimerization | Swern Oxidation / Workup | Excess base (triethylamine) deprotonates the acidic C-4 proton. | Use a hindered base (DIPEA) or switch to a non-basic oxidant like buffered DMP.[10] |
| β-Elimination (Enone) | Swern Oxidation / Workup | Base-induced elimination of the C-5 benzoyloxy group via an enolate.[14] | Avoid strongly basic conditions. Use buffered DMP as a milder alternative. |
| Isopropylidene Cleavage | Oxidation / Workup | Acidic conditions (e.g., PCC, unbuffered DMP, acidic workup).[12][21] | Use a neutral oxidation method (buffered DMP) and maintain neutral pH during workup. |
| Benzoyl Group Migration | Benzoylation / Workup | Acid or base catalysis leading to an orthoester intermediate.[17][18] | Use kinetic conditions for benzoylation and maintain neutral pH during workup/purification. |
Mechanistic Pathways: Desired vs. Side Reactions
The following diagram illustrates the critical branch point after the formation of the alkoxysulfonium intermediate in a Swern oxidation. The desired pathway is the base-induced elimination to the ketone. Competing pathways include the Pummerer rearrangement to the MTM ether and the base-induced epimerization or elimination of the final product.
Caption: Competing reaction pathways in the Swern oxidation step.
Recommended Experimental Protocols
Protocol 1: Swern Oxidation (Optimized for Reduced Side Reactions)
This protocol uses diisopropylethylamine (DIPEA) to minimize base-induced side reactions.
-
Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 0.2 M relative to the alcohol) to a flame-dried, three-neck flask equipped with a thermometer. Cool the flask to -78°C using a dry ice/acetone bath.
-
Activation: To the cold DCM, slowly add oxalyl chloride (1.5 eq). Stir for 5 minutes, then add anhydrous DMSO (2.5 eq) dropwise, ensuring the internal temperature does not rise above -70°C. Stir for 30 minutes at -78°C.
-
Alcohol Addition: Add a solution of 5-O-Benzoyl-1,2-O-isopropylidene-alpha-D-xylofuranose (1.0 eq) in a small volume of anhydrous DCM dropwise. Rinse the flask with DCM to ensure complete transfer. Stir the mixture for 1 hour at -78°C.
-
Elimination: Add diisopropylethylamine (DIPEA, 5.0 eq) dropwise. Stir for 15 minutes at -78°C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Workup: Quench the reaction with water. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation (Milder Alternative)
This protocol is recommended for sensitive substrates to avoid epimerization and elimination.
-
Setup: To a flask containing the starting alcohol (1.0 eq), add anhydrous DCM (0.1 M).
-
Buffering: Add solid sodium bicarbonate (NaHCO₃, 3.0 eq).
-
Oxidation: Add Dess-Martin Periodinane (1.5 eq) in one portion at room temperature.
-
Monitoring: Stir the resulting suspension at room temperature and monitor the reaction progress by TLC (typically complete in 1-3 hours).
-
Workup: Upon completion, dilute the mixture with diethyl ether and pour it into a saturated aqueous solution of NaHCO₃ containing a 10-fold excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous phase twice with diethyl ether. Combine the organic layers, wash with saturated NaHCO₃, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography. The basic workup helps remove the iodine-containing byproducts.[22]
By understanding the mechanisms behind these common side reactions, you can proactively select the optimal conditions for your synthesis, leading to higher yields, improved purity, and more reliable results in your research and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | i-FAB [i-fab.org]
- 3. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. A surprising C-4 epimerization of 5-deoxy-5-sulfonylated pentofuranosides under Ramberg-Bäcklund reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. byjus.com [byjus.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Elimination reaction - Wikipedia [en.wikipedia.org]
- 17. doria.fi [doria.fi]
- 18. Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TsOH-catalyzed acyl migration reaction of the Bz-group: innovative assembly of various building blocks for the synthesis of saccharides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. research.abo.fi [research.abo.fi]
- 21. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimization of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside Synthesis
Welcome to the technical support center for the synthesis and optimization of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of nucleoside analogs and complex carbohydrate derivatives.[1][2][3][4] As a key intermediate, the purity and yield of this keto-sugar are paramount for subsequent transformations. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for preparing this compound?
The synthesis involves the selective oxidation of the C-3 secondary alcohol of the starting material, 5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose. The core challenge lies in choosing an oxidant that is mild enough to avoid cleaving the acid-labile isopropylidene protecting groups or the base-labile benzoyl ester, while being potent enough to efficiently oxidize the sterically accessible hydroxyl group.
Below is a diagram illustrating the general synthetic transformation.
Caption: General reaction scheme for the target synthesis.
Q2: Which oxidizing agents are recommended for this transformation and what are the trade-offs?
Selecting the appropriate oxidant is the most critical decision in this synthesis. The goal is a high-yield conversion to the ketone without by-product formation. "Weak" oxidants that convert secondary alcohols to ketones without affecting other functional groups are ideal.[5]
| Oxidizing System | Typical Conditions | Advantages | Disadvantages & Mitigation |
| Swern Oxidation | DMSO, Oxalyl Chloride or TFAA, Et₃N in CH₂Cl₂; -78 °C to RT | Mild, high-yielding, and generally clean.[5] | Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide (DMS). Mitigation: Perform in a well-ventilated fume hood and quench excess reagent with an appropriate scavenger. |
| Dess-Martin Periodinane (DMP) | DMP in CH₂Cl₂; Room Temperature | Operates at room temperature; commercially available. | Can be explosive under shock or heat; generates periodinane by-products that can complicate purification. Mitigation: Use fresh, high-purity DMP and buffer the reaction with pyridine if trace acid is a concern. |
| DMSO / Acetic Anhydride | DMSO, Ac₂O; Room Temperature | A classic method that avoids toxic chromium reagents.[6] | Can lead to the formation of a 3-O-acetyl by-product; reaction times can be long (e.g., 24 hours).[6] Mitigation: Carefully monitor the reaction by TLC to avoid prolonged reaction times that favor by-product formation. |
| Chromium-Based Reagents (PCC, PDC) | Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) in CH₂Cl₂; Room Temperature | Effective and well-established.[5] | Generates toxic chromium waste, which requires specialized disposal procedures. Mitigation: Generally avoided in modern synthesis in favor of metal-free alternatives. |
For this specific transformation, the Swern oxidation is highly recommended due to its mildness and high selectivity, which preserves the integrity of the protecting groups.
Q3: What are the critical parameters to control during the reaction, especially for a Swern Oxidation?
Success in this oxidation hinges on meticulous control of several parameters. The following workflow diagram outlines the key decision points for optimizing the reaction.
Caption: Critical workflow for a successful Swern oxidation.
Key Control Points:
-
Anhydrous Conditions: Water will consume the activated DMSO species and quench the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Temperature Control: The activated complex (chlorosulfonium salt) is unstable above -60 °C. Maintaining the temperature at -78 °C during the addition of DMSO and the alcohol substrate is crucial to prevent decomposition and side reactions.
-
Order of Addition: The correct order is critical: first, activate DMSO with oxalyl chloride, then add the alcohol, and finally, add the tertiary amine base (e.g., triethylamine). Reversing this order will lead to failure.
-
Stoichiometry: Use a slight excess of the Swern reagents (typically 1.5-2.0 equivalents of DMSO/oxalyl chloride and 3-5 equivalents of triethylamine) relative to the starting alcohol to drive the reaction to completion.
Troubleshooting Guide
Even with optimized protocols, unexpected issues can arise. This section provides a systematic approach to diagnosing and solving common problems.
| Observed Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion (Starting material persists on TLC) | 1. Wet reagents or solvents. 2. Incorrect order of addition. 3. Insufficient amount of oxidizing agent. 4. Decomposition of activated complex due to temperature fluctuation. | 1. Use freshly distilled/dried solvents and new bottles of reagents. 2. Re-verify the experimental protocol for the correct sequence of additions. 3. Increase the equivalents of the oxidizing agent (e.g., to 2.0 eq). 4. Ensure the reaction vessel remains fully submerged in the -78 °C bath until the addition of the amine base. |
| Multiple By-products on TLC | 1. Reaction warmed prematurely before the addition of triethylamine. 2. (For DMSO/Ac₂O) Pummerer rearrangement or formation of 3-O-acetylated by-product.[6] 3. Partial deprotection of isopropylidene groups due to trace acidity. | 1. Strictly maintain temperature at -78 °C until the final step of the oxidation sequence. 2. Switch to a Swern (DMSO/oxalyl chloride) or DMP oxidation, which are less prone to this side reaction. 3. For DMP, add 1 equivalent of pyridine. For Swern, ensure the triethylamine is in sufficient excess to neutralize any generated acids. |
| Product is an Oily Residue, Fails to Solidify | 1. Presence of residual solvents (e.g., DMSO, DMS). 2. Contamination with greasy by-products (e.g., from triethylamine salts). 3. Incomplete reaction, resulting in a mixture of product and starting material. | 1. After work-up, co-evaporate the product with a low-boiling solvent like toluene or perform high-vacuum drying. 2. Ensure thorough aqueous washes during work-up (e.g., with dilute HCl, NaHCO₃, and brine) to remove salts. 3. Purify meticulously using silica gel column chromatography. A gradient elution (e.g., starting with 10% EtOAc in Hexane and increasing to 30%) is recommended. |
| Evidence of Deprotection (e.g., new polar spots on TLC, complex NMR) | 1. Isopropylidene groups are acid-labile.[7] Accidental exposure to strong acid during reaction or work-up. 2. Benzoyl group is base-labile. Exposure to strong base during work-up. | 1. Use a buffered work-up (saturated NaHCO₃ solution) and avoid strong acids. Ensure any acidic washes (dilute HCl) are brief and performed at low temperatures. 2. Avoid using strong bases like NaOH or KOH during work-up. Use mild bicarbonate washes. |
digraph "Troubleshooting_Flowchart" { graph [bgcolor="transparent"]; node [shape=box, style="rounded", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];start [label="Reaction Complete.\nAnalyze Crude TLC.", shape=diamond, fillcolor="#FBBC05"]; clean_product [label="Clean Spot, High Rf.\nProceed to Purification.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; low_conversion [label="High SM Spot, Faint Product.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; multiple_spots [label="Multiple Spots Observed.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Check Reagent/Solvent Quality\n& Stoichiometry. Re-run Reaction.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; check_temp [label="Check Temperature Control\n& Order of Addition. Re-run Reaction.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_purification [label="Optimize Chromatography.\nConsider Buffered Work-up.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; start -> clean_product [label="Ideal Outcome", color="#34A853"]; start -> low_conversion [label="Problem: Low Conversion", color="#EA4335"]; start -> multiple_spots [label="Problem: By-products", color="#EA4335"]; low_conversion -> check_reagents [style=dashed, color="#5F6368"]; multiple_spots -> check_temp [style=dashed, color="#5F6368"]; multiple_spots -> optimize_purification [style=dashed, color="#5F6368"];
}
Caption: A decision-making flowchart for troubleshooting.
Detailed Experimental Protocol: Swern Oxidation
This protocol is a robust starting point for the synthesis. Researchers should adapt it based on their specific laboratory conditions and observations.
Materials:
-
5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose (1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 eq)
-
Oxalyl Chloride (1.5 eq)
-
Anhydrous Triethylamine (Et₃N) (5.0 eq)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
Setup: Under an inert atmosphere (Argon), add anhydrous CH₂Cl₂ to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and two dropping funnels. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activation: Add oxalyl chloride to the flask, followed by the dropwise addition of a solution of DMSO in anhydrous CH₂Cl₂ over 15 minutes, ensuring the internal temperature does not rise above -65 °C. Stir the resulting solution for 15 minutes.
-
Substrate Addition: Add a solution of the starting alcohol in anhydrous CH₂Cl₂ dropwise over 20 minutes.
-
Oxidation: Stir the reaction mixture at -78 °C for 45-60 minutes. Monitor the reaction progress by TLC.
-
Quenching: Add triethylamine dropwise, which may cause some bubbling. After the addition is complete, stir the mixture for an additional 15 minutes at -78 °C.
-
Warm-up: Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Work-up: Dilute the reaction mixture with CH₂Cl₂. Wash sequentially with water, 1 M HCl (optional, brief wash), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure ketone product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | i-FAB [i-fab.org]
- 3. 5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose | Nucleoside Antimetabolite/Analog | 6022-96-4 | Invivochem [invivochem.com]
- 4. 5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
characterization challenges of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside
Welcome to the technical support resource for 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the synthesis, purification, and characterization of this valuable synthetic intermediate. Drawing from extensive field experience, this document provides not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Introduction: The Challenge of a Ketalized Ketone
This compound is a key intermediate in carbohydrate chemistry, often used in the synthesis of nucleoside analogs with potential therapeutic activities.[1][2] However, its characterization is frequently complicated by the inherent reactivity of the α-keto furanoside system and the presence of multiple sensitive functional groups. The synthesis of complex carbohydrates is a significant challenge in glycoscience, often hindered by difficulties in purification and characterization.[3][4][5] This guide aims to address these specific bottlenecks.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your work with this compound.
Problem 1: Incomplete or Failed Swern Oxidation of the C-3 Alcohol
Symptoms:
-
TLC analysis shows a significant amount of starting material (the C-3 alcohol precursor) remaining.
-
¹H NMR of the crude product shows a complex mixture, but the characteristic downfield shift of H-4 is absent.
-
IR spectroscopy lacks a strong carbonyl stretch expected for the ketone (around 1740-1760 cm⁻¹).
Causality Analysis: The Swern oxidation, while mild, is highly sensitive to reaction conditions.[6][7] The core of the reaction involves the formation of an active electrophilic sulfur species from DMSO and an activating agent like oxalyl chloride.[8][9] This species then reacts with the alcohol. Failure can occur at several key stages.
Step-by-Step Troubleshooting Protocol:
-
Reagent Quality and Stoichiometry:
-
DMSO: Ensure DMSO is anhydrous. Trace amounts of water will quench the electrophilic intermediate. Use a freshly opened bottle or distill from calcium hydride.
-
Oxalyl Chloride: This reagent is highly reactive and moisture-sensitive. Use a fresh bottle and a dry, inert-gas-flushed syringe for transfer. A common mistake is using a partially hydrolyzed reagent, which is ineffective.
-
Triethylamine (TEA): Use freshly distilled TEA. Older TEA can contain water and other impurities that interfere with the reaction. The base is crucial for the final elimination step to form the ketone.[8]
-
-
Strict Temperature Control:
-
The initial activation of DMSO with oxalyl chloride must be performed at very low temperatures (-78 °C, a dry ice/acetone bath) to prevent decomposition of the active species.[6][10]
-
Maintain this low temperature throughout the addition of the alcohol and the base. Allowing the reaction to warm prematurely is a primary cause of failure and side-product formation.[7]
-
-
Order of Addition:
-
The correct order is critical: 1) Activate DMSO with oxalyl chloride, 2) Add the alcohol substrate, 3) Add the tertiary amine base. Reversing these steps will lead to failure.
-
-
Alternative Workup:
-
The byproduct, dimethyl sulfide, has a notoriously unpleasant odor.[6] A proper workup not only removes it but also prevents side reactions. After the reaction is complete (as monitored by TLC), quench carefully at low temperature with a saturated aqueous solution of NH₄Cl.
-
For easier handling of the smell, used glassware can be rinsed with a bleach solution, which oxidizes the dimethyl sulfide to odorless DMSO or dimethyl sulfone.[6]
-
Problem 2: Unstable Product and Difficult Purification
Symptoms:
-
The isolated product appears pure by TLC initially but shows signs of degradation (new spots on TLC) upon standing, even at low temperatures.
-
Column chromatography results in low yields and fractions containing multiple, inseparable compounds.
-
¹H NMR of the purified product shows broadening of peaks or the appearance of new, unidentified signals over time.
Causality Analysis: α-Keto ester and ketone functionalities can be sensitive. The primary issue is often trace acidity or basicity, which can catalyze enolization, epimerization at the C-4 position, or even cleavage of the acid-labile isopropylidene protecting groups.[11]
Step-by-Step Troubleshooting Protocol:
-
Neutralize Glassware:
-
Before use, rinse all glassware (flasks, chromatography columns, vials) with a dilute solution of triethylamine in hexanes, followed by drying under high vacuum. This removes trace acidity from the glass surface.
-
-
Azeotropic Removal of Water:
-
Before the oxidation step, dissolve the starting alcohol in anhydrous toluene and evaporate the solvent under reduced pressure. Repeat this process three times to azeotropically remove any residual water.
-
-
Chromatography Best Practices:
-
Deactivated Silica Gel: Use silica gel that has been deactivated with triethylamine. Prepare a slurry of silica gel in your chosen eluent system and add ~1% triethylamine (by volume). This neutralizes the acidic silica surface, preventing on-column degradation.
-
Rapid Purification: Do not let the compound sit on the column for extended periods. Run the column as quickly as possible while maintaining good separation.
-
Solvent Choice: Use high-purity, distilled solvents for chromatography to avoid acidic impurities.
-
-
Post-Purification Handling:
-
After evaporation of the column fractions, immediately place the product under a high vacuum to remove all solvent traces.
-
Store the final product as a solid under an inert atmosphere (argon or nitrogen) at -20 °C or below. Avoid storing it in solution, as this can accelerate degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for the key protons and carbons in this compound?
A1: While specific shifts can vary slightly based on the solvent and instrument, the following provides a general guide for characterization. The introduction of the C-3 ketone causes significant and predictable changes from the parent alcohol.
| Proton/Carbon | Expected Chemical Shift (ppm) | Rationale for Shift |
| H-1 | ~6.1 - 6.3 | Anomeric proton, typically a doublet. |
| H-2 | ~4.6 - 4.8 | Coupled to H-1. |
| H-4 | ~4.9 - 5.1 | Deshielded due to the adjacent C-3 ketone and the C-5 benzoyl group. |
| H-5a, H-5b | ~4.5 - 4.7 | Methylene protons adjacent to the benzoyl group. |
| Benzoyl (Ar-H) | ~7.4 - 8.1 | Aromatic protons of the benzoyl group. |
| Isopropylidene (CH₃) | ~1.3 - 1.6 | Two distinct singlets for the non-equivalent methyl groups. |
| C-1 | ~103 - 105 | Anomeric carbon. |
| C-2 | ~85 - 87 | Carbon bearing the isopropylidene group. |
| C-3 (Ketone) | ~200 - 205 | Most downfield signal; highly characteristic of the ketone carbonyl. |
| C-4 | ~78 - 80 | Carbon adjacent to the ketone. |
| C-5 | ~63 - 65 | Carbon bearing the benzoyl ester. |
| C=O (Benzoyl) | ~165 - 167 | Ester carbonyl carbon. |
| C (Isopropylidene) | ~112 - 114 | Quaternary carbon of the isopropylidene group. |
Q2: My mass spectrometry data shows a peak corresponding to the loss of acetone. Is this normal?
A2: Yes, this is a very common fragmentation pattern for molecules containing isopropylidene protecting groups. In techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), the molecule can fragment in the source. The loss of a neutral acetone molecule (58 Da) is a characteristic fragmentation and can be a useful diagnostic tool to confirm the presence of the isopropylidene group.
Q3: Can I use other oxidation methods besides Swern?
A3: Yes, other "activated DMSO" oxidations like the Parikh-Doering (SO₃-pyridine) or Moffatt (DCC) oxidations can be used and may offer advantages in certain contexts. Dess-Martin Periodinane (DMP) is another excellent, mild alternative that avoids the use of DMSO and the associated odor issues. However, DMP is an explosive compound and must be handled with appropriate care. The Swern oxidation is often preferred for its reliability and wide functional group tolerance when performed correctly.[6][8][9]
Experimental Workflow & Logic Diagrams
To aid in your experimental design and troubleshooting, the following diagrams illustrate key processes.
Diagram 1: Troubleshooting a Failed Swern Oxidation
This decision tree helps diagnose common failure points in the Swern oxidation protocol.
Caption: Decision tree for Swern oxidation troubleshooting.
Diagram 2: Purification Workflow for Sensitive Compounds
This workflow outlines the necessary steps to purify and handle acid-sensitive compounds like the target ketone.
Caption: Workflow for purifying sensitive carbohydrate derivatives.
References
- 1. This compound | Biosystem Development [biosystemdevelopment.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Dossier: Stability of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside
Welcome to the technical support center for 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside (CAS 6698-46-0). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this versatile synthetic intermediate. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of the compound throughout your research.
Molecule at a Glance: Identifying Reactive Hotspots
Before delving into solvent effects, it is crucial to understand the inherent chemical functionalities of the molecule and their potential for reactivity. The structure contains three primary functional groups that dictate its stability profile.
Caption: Key reactive sites on the target molecule.
-
1,2-O-Isopropylidene Ketal: This protecting group is highly sensitive to acidic conditions, which can cause rapid hydrolysis to reveal the diol.[1] It is, however, generally stable to basic conditions.[1]
-
3-Keto Group: The ketone functionality has acidic alpha-hydrogens, which can be removed under basic conditions to form an enolate. This enol or enolate intermediate can participate in various side reactions.
-
5-O-Benzoyl Ester: The benzoyl group is susceptible to hydrolysis under strongly acidic or basic conditions. More subtly, it can undergo acyl migration, a common phenomenon in carbohydrate chemistry, particularly if a nearby hydroxyl group becomes deprotected.[2][3][4]
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and stability of the compound.
Q1: What are the primary degradation pathways I should be aware of?
Answer: The two most common degradation pathways are the acid-catalyzed hydrolysis of the isopropylidene ketal and potential benzoyl group migration.
-
Ketal Hydrolysis: Exposure to even trace amounts of acid, especially in the presence of a nucleophilic solvent like water or methanol, can lead to the cleavage of the isopropylidene group. This is the most significant and rapid degradation pathway under non-ideal conditions.[1][5]
-
Benzoyl Group Migration: While the benzoyl group is generally more stable than an acetyl group, it can migrate, especially under conditions that might lead to transient deprotection of other hydroxyl groups.[3][6] This is more of a concern during multi-step synthesis where various reagents are used. Acid catalysts like TsOH have been explicitly used to induce such migrations.[7]
-
Enolization/Epimerization: In the presence of a base, the proton alpha to the ketone at the C4 position can be abstracted. This can lead to epimerization at C4 if the resulting enolate is reprotonated from the opposite face.
Q2: Which solvents are recommended for storage and reaction, and which should be avoided?
Answer: The choice of solvent is critical. The primary goal is to avoid protic and acidic conditions. Polar aprotic solvents are generally the safest choice.
| Solvent Class | Recommended Examples | Conditions to Avoid | Rationale |
| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Dichloromethane (DCM) | Impure or wet solvents. | These solvents do not have acidic protons and cannot act as hydrogen-bond donors, minimizing the risk of ketal hydrolysis.[8][9] They are ideal for solubilizing the compound for reactions and long-term storage in solution. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Water (H₂O) | Strictly avoid for storage. Use with extreme caution in reactions, only if required and with acid scavengers (e.g., non-nucleophilic base). | These solvents contain acidic protons (O-H bonds) and can facilitate the acid-catalyzed hydrolysis of the isopropylidene ketal.[10][11] Even neutral water or methanol can be sufficiently acidic, especially with trace impurities, to cause degradation over time. |
| Non-Polar Aprotic | Toluene, Hexanes, Diethyl Ether | Limited utility due to poor solubility. | While chemically inert towards the molecule, the compound's polarity may lead to poor solubility, making these solvents impractical for most applications. |
Recommendation: For long-term storage, store the compound as a dry, solid powder at the recommended temperature (4°C or -20°C).[12] If a stock solution is required, use dry acetonitrile or THF.
Q3: My NMR analysis shows unexpected peaks after a reaction or workup. What could they be?
Answer: Unexpected peaks often correspond to one of the degradation products.
-
If you used acidic conditions (e.g., silica gel chromatography, acidic workup): The most likely culprit is the diol product resulting from ketal hydrolysis. You would expect to see new signals in the 1H NMR corresponding to the two free hydroxyl protons and a significant shift in the C1 and C2 proton signals.
-
If you observe a mixture of isomers: This could point to benzoyl group migration, for instance, from the 5-position to a newly freed 2- or 3-hydroxyl group if the ketal was unintentionally cleaved. This is less common but possible.[2][3]
-
If you used basic conditions: You might be observing byproducts from enolization or subsequent reactions. If epimerization at C4 occurred, you would see a new set of peaks for the diastereomer.
Experimental Protocols & Best Practices
Protocol: How to Test Compound Stability in a New Solvent System
This protocol provides a self-validating workflow to assess the stability of the compound under your specific experimental conditions.
Caption: Workflow for assessing compound stability.
Methodology:
-
Preparation:
-
Prepare a concentrated stock solution of the compound in a known stable solvent (e.g., dry acetonitrile).
-
In separate vials, place the solvent systems you wish to test. Include a control vial containing only the stable stock solvent.
-
Spike each test vial with a small volume of the stock solution to achieve the desired final concentration.
-
-
Analysis (Time=0):
-
Immediately after preparation, take an aliquot from each vial and analyze it by a suitable method, such as HPLC or LC-MS.
-
This initial analysis provides the baseline (T=0) purity and peak area of the parent compound.
-
-
Incubation:
-
Store the vials under the desired experimental conditions (e.g., room temperature, 40°C).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1h, 4h, 24h), withdraw another aliquot from each vial and re-analyze.
-
-
Data Interpretation:
-
Compare the peak area of the parent compound at each time point relative to T=0.
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
The compound is considered stable if the parent peak area remains >95% of the initial area and no significant degradation peaks appear.
-
Best Practices for Storage and Handling
-
Solid Storage: Store as a solid in a tightly sealed container at 4°C for short-term use and -20°C for long-term storage. Use an inert atmosphere (Argon or Nitrogen) if possible.
-
Solution Storage: If solutions are necessary, use a dry, polar aprotic solvent like acetonitrile. Prepare fresh solutions for sensitive reactions. Avoid storing solutions for extended periods unless stability has been confirmed.
-
Reaction Conditions: When using this compound, ensure all solvents are anhydrous and any acidic reagents are added cautiously at low temperatures. If an acidic byproduct is generated, consider adding a non-nucleophilic base (e.g., 2,6-lutidine) to the reaction mixture as an acid scavenger.
-
Purification: Avoid using standard silica gel for chromatography if possible, as it is acidic and can cause degradation on the column. Use treated (e.g., triethylamine-washed) silica or an alternative stationary phase like alumina if separation is required.
Mechanistic Insights: The "Why" Behind Instability
Understanding the mechanisms of degradation is key to preventing them.
Mechanism: Acid-Catalyzed Ketal Hydrolysis
This is a classic SN1-type mechanism. The reaction is driven by the formation of a resonance-stabilized oxocarbenium ion intermediate.
Caption: Simplified mechanism of isopropylidene ketal hydrolysis.
-
Protonation: One of the ketal oxygens is protonated by an acid source.
-
Ring Opening: This is the rate-determining step (RDS). The C-O bond cleaves to form acetone and a resonance-stabilized oxocarbenium ion. Protic solvents are effective at stabilizing this charged intermediate, accelerating the reaction.[11][13]
-
Nucleophilic Attack: A nucleophile, typically water from the solvent or workup, attacks the carbocation.
-
Deprotonation: The resulting intermediate is deprotonated to yield the final diol product.
By understanding these principles, researchers can make informed decisions to maintain the integrity of this compound, ensuring reproducible and successful experimental outcomes.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. doria.fi [doria.fi]
- 3. Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. TsOH-catalyzed acyl migration reaction of the Bz-group: innovative assembly of various building blocks for the synthesis of saccharides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. cdn.usbio.net [cdn.usbio.net]
- 13. Chapter 8 Notes [web.pdx.edu]
how to prevent decomposition of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside
Welcome to the dedicated technical support center for 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the stability and handling of this key synthetic intermediate. Our goal is to empower you with the knowledge to prevent decomposition and ensure the integrity of your experiments.
Introduction to the Molecule's Stability
This compound is a versatile building block in carbohydrate chemistry. However, its unique combination of functional groups—a ketone at the C-3 position, acid-sensitive isopropylidene ketals, and a benzoyl ester—renders it susceptible to specific decomposition pathways. Understanding these vulnerabilities is the first step toward preventing unwanted side reactions and ensuring reproducible results. This guide will walk you through the primary decomposition mechanisms and provide actionable protocols to maintain the compound's stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: The two main decomposition pathways are:
-
Acid-catalyzed hydrolysis: The 1,2-di-O-isopropylidene group is a ketal, which is highly susceptible to cleavage under acidic conditions, leading to the formation of the corresponding diol and acetone.
-
Base-catalyzed β-elimination: The presence of a ketone at the C-3 position makes the proton at C-4 acidic. In the presence of a base, this proton can be abstracted, leading to an elimination reaction where the 5-O-benzoyl group acts as a leaving group, resulting in an unsaturated sugar derivative.
Q2: How should I properly store this compound?
A2: For long-term storage, it is recommended to keep the compound at 4°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and acidic or basic impurities in the air. Some suppliers recommend storage at -20°C for extended periods.[1]
Q3: Can I use protic solvents like methanol or ethanol with this compound?
A3: While the compound is soluble in many organic solvents, caution should be exercised with protic solvents, especially if acidic or basic catalysts are present. In the presence of trace acid, alcohols can participate in the hydrolysis of the isopropylidene group. If a protic solvent is necessary, ensure it is anhydrous and neutral.
Q4: I see some discoloration (yellowing) in my sample. Is it still usable?
A4: Discoloration can be an indicator of decomposition. It is highly recommended to check the purity of the sample by an appropriate analytical method, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy, before use. If significant impurities are detected, purification by column chromatography may be necessary.
Q5: What are the expected decomposition products I might see on a TLC or NMR?
A5:
-
From acid hydrolysis: You would expect to see a more polar spot on a TLC plate corresponding to the diol (5-O-Benzoyl-3-keto-alpha-D-xylofuranose). In the 1H NMR, the characteristic singlet for the two methyl groups of the isopropylidene group would decrease or disappear.
-
From β-elimination: You would likely observe a product with new olefinic proton signals in the 1H NMR spectrum. The product would be an unsaturated keto-sugar.
Troubleshooting Guides
Scenario 1: Decomposition Observed During a Reaction
Issue: After running a reaction, you notice significant formation of byproducts, suggesting your starting material has decomposed.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting decomposition during a reaction.
Explanation of Causality:
-
Acidic Conditions: The oxygen atoms of the isopropylidene ketal can be protonated by an acid, making the acetal carbon more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture. This leads to the cleavage of the ketal.[2]
-
Basic Conditions: The presence of the 3-keto group increases the acidity of the proton at the C-4 position. A base can abstract this proton to form an enolate. This intermediate can then undergo elimination, with the benzoyloxy group at C-5 acting as a leaving group to form a double bond between C-4 and C-5.
Scenario 2: Preventing Decomposition During Work-up and Purification
Issue: The compound appears stable during the reaction but degrades during aqueous work-up or column chromatography.
Preventative Protocols:
1. Aqueous Work-up:
- Avoid Acidic or Basic Washes: Do not use washes with aqueous HCl, NaHCO₃, or Na₂CO₃ if possible. If a wash is necessary to remove reagents, use it sparingly, keep the solution cold, and immediately proceed to the next step.
- Use Brine Washes: Saturated aqueous NaCl (brine) is generally neutral and is preferred for extractions to remove water from the organic layer.
- Minimize Contact Time: Perform extractions quickly to minimize the time the compound is in contact with the aqueous phase.
2. Solvent Removal:
- Low Temperature Evaporation: Remove solvents under reduced pressure at a low temperature (e.g., < 30°C) to prevent thermal decomposition.
3. Column Chromatography:
- Neutralize Silica Gel: Standard silica gel can be slightly acidic. To prevent on-column decomposition, it is advisable to use silica gel that has been neutralized.
- Protocol for Neutralizing Silica Gel:
- Prepare a slurry of silica gel in the desired eluent system.
- Add a small amount of a non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine (typically 0.1-1% v/v of the total solvent volume).
- Equilibrate the column with this eluent mixture before loading the sample.
- Eluent System: Choose a non-polar eluent system if possible to minimize interactions with the polar functional groups of the molecule.
- Speed: Do not leave the compound on the column for an extended period.
Key Decomposition Pathways
The following diagrams illustrate the two primary mechanisms of decomposition for this compound.
References
common pitfalls in the use of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside
Welcome to the technical support center for 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the synthesis, purification, and handling of this key intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic methodologies and field-proven insights to ensure the successful application of this compound in your research.
Section 1: Troubleshooting Guide - Synthesis and Purification
The synthesis of this compound typically involves the oxidation of the C-3 hydroxyl group of its precursor, 5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose. This section addresses common issues that may arise during this critical step and subsequent purification.
Incomplete Oxidation of the Starting Material
Question: I am observing incomplete conversion of my starting material (5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose) to the desired 3-keto product. My TLC plate shows a persistent spot corresponding to the starting material even after prolonged reaction times. What could be the cause and how can I resolve this?
Answer: Incomplete oxidation is a frequent challenge in the synthesis of keto-sugars. The reactivity of the C-3 hydroxyl group can be sterically hindered by the bulky isopropylidene and benzoyl groups. Several factors could be contributing to this issue:
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent is critical. Ensure you are using a sufficient excess of the oxidant. For Swern or Dess-Martin periodinane (DMP) oxidations, a 1.5 to 3-fold excess is typically recommended.
-
Reaction Temperature: Oxidation reactions are often temperature-sensitive. For Swern oxidations, maintaining a low temperature (typically between -78°C and -60°C) during the addition of oxalyl chloride/trifluoroacetic anhydride and the diisopropylamine/triethylamine is crucial to prevent the decomposition of the reactive species. For DMP oxidations, the reaction is often run at room temperature, but gentle heating (e.g., to 40°C) may be required for less reactive substrates.
-
Purity of Reagents and Solvents: The presence of water or other nucleophilic impurities can quench the oxidizing agent. Ensure that all solvents are anhydrous and reagents are of high purity.
-
Choice of Oxidizing Agent: While Swern and DMP are common, other oxidation systems like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) can also be employed. The choice of oxidant can significantly impact the reaction efficiency.[1]
Troubleshooting Protocol: Optimizing the Oxidation Reaction
| Parameter | Recommendation | Rationale |
| Oxidant Stoichiometry | Increase the molar excess of the oxidant in increments (e.g., from 1.5 to 2.0 to 2.5 equivalents). | Ensures complete consumption of the starting material. |
| Reaction Time | Monitor the reaction closely by TLC every 30 minutes. | Avoids potential side reactions or product degradation from prolonged exposure to the reaction conditions. |
| Temperature Control | For Swern oxidation, maintain the temperature below -60°C during the activation and alcohol addition steps. | Prevents the decomposition of the highly reactive chlorosulfonium ylide. |
| Solvent Quality | Use freshly distilled, anhydrous solvents (e.g., dichloromethane, DMSO). | Minimizes the quenching of the oxidizing agent by water. |
Workflow for a Trial Oxidation:
Caption: Optimized workflow for the oxidation of 5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose.
Formation of Side Products and Purification Challenges
Question: My oxidation reaction seems to have worked, but I am observing multiple spots on my TLC plate close to the product spot, making purification by column chromatography difficult. What are these potential side products and how can I improve the purification?
Answer: The formation of side products is a common issue, particularly with highly reactive intermediates. Potential side products in this reaction include:
-
Over-oxidation products: Although less common for this specific substrate, aggressive oxidation conditions can sometimes lead to cleavage of the furanose ring.
-
Epimerization at C-4: The proton at C-4 is adjacent to the newly formed ketone at C-3, making it potentially acidic. Under basic conditions (e.g., during work-up), epimerization at C-4 can occur, leading to the formation of the L-lyxo isomer.
-
Products of Isopropylidene Group Hydrolysis: If any adventitious acid is present, the 1,2-di-O-isopropylidene group can be partially or fully hydrolyzed.[2] This is a significant issue as the resulting diol will have very different polarity and may be difficult to separate.
Troubleshooting Protocol: Minimizing Side Products and Improving Purification
| Strategy | Recommendation | Rationale |
| Careful Work-up | Use a buffered aqueous solution (e.g., saturated sodium bicarbonate) for quenching the reaction to neutralize any acidic byproducts promptly. | Minimizes the risk of acid-catalyzed deprotection of the isopropylidene group. |
| Column Chromatography | Use a high-quality silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). A shallow gradient can improve the separation of closely eluting spots. | Enhances the resolution between the desired product and impurities. |
| Recrystallization | If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/hexanes) can be an effective final purification step. | Removes minor impurities that may co-elute during chromatography. |
Section 2: Frequently Asked Questions (FAQs)
Stability and Storage
Question: How stable is this compound? What are the recommended storage conditions?
Answer: As a keto-furanoside, this compound can be sensitive to both acidic and basic conditions. The ketone functionality can promote enolization and potential epimerization, while the isopropylidene group is labile to acid. For long-term storage, it is recommended to keep the compound as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, 2-8°C is acceptable.
Spectroscopic Analysis
Question: I have obtained a product that I believe is this compound. What are the key spectroscopic features I should look for in the 1H NMR and 13C NMR spectra to confirm its identity and purity?
Answer: The NMR spectra of this compound will have several characteristic signals.
-
1H NMR:
-
The disappearance of the C-3 proton signal (which would have been a doublet in the starting material) is the most direct evidence of successful oxidation.
-
Look for the characteristic signals of the two methyl groups of the isopropylidene moiety, which will likely appear as two singlets.
-
The protons of the benzoyl group will appear in the aromatic region (typically δ 7.4-8.1 ppm).
-
The anomeric proton (H-1) will be a doublet, and its coupling constant with H-2 can help confirm the α-configuration.
-
-
13C NMR:
-
The most telling signal will be the appearance of a ketone carbonyl peak, typically in the range of δ 195-205 ppm.
-
The disappearance of the C-3 carbinol signal (around δ 70-80 ppm in the starting material) is also a key indicator.
-
The presence of the benzoyl carbonyl (around δ 165-170 ppm) and the quaternary carbon of the isopropylidene group (around δ 112-115 ppm) should also be confirmed.
-
The presence of unexpected signals may indicate impurities. For example, the appearance of a new set of furanose ring signals could suggest the presence of a C-4 epimer.
Diagram of Key NMR Correlations:
Caption: Key expected NMR shifts for product characterization.
Section 3: Handling and Safety
Question: Are there any specific handling precautions I should take when working with this compound?
References
Validation & Comparative
comparing 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside with other furanose derivatives
An In-Depth Comparative Guide to 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside and Other Furanose Derivatives in Synthetic Chemistry
In the landscape of medicinal chemistry and drug development, furanose sugars are foundational scaffolds, most notably forming the backbone of nucleosides in DNA and RNA.[1][2] The strategic modification of these sugar rings is a cornerstone of analog synthesis, aiming to enhance therapeutic efficacy, metabolic stability, and target specificity. Among the plethora of synthetic intermediates, This compound emerges as a particularly versatile building block. Its unique arrangement of protecting groups and a reactive ketone functionality at the C3 position offers a powerful entry point for introducing diverse structural modifications.
This guide provides a comparative analysis of this key intermediate against other furanose derivatives. We will delve into its synthetic accessibility, explore the unique reactivity conferred by the C3-ketone, and evaluate its application in the synthesis of biologically active molecules, particularly nucleoside analogs with antiviral and anticancer potential.[3][4][5]
Synthetic Accessibility: A Tale of Protection and Oxidation
The preparation of this compound is a multi-step process that hinges on selective protection and oxidation, starting from a readily available precursor.
The most common starting material is 1,2-O-Isopropylidene-α-D-xylofuranose , which is derived from D-xylose.[6] The isopropylidene group serves a crucial dual purpose: it protects the C1 and C2 hydroxyls and locks the furanose ring into a rigid conformation, which is vital for directing the stereochemistry of subsequent reactions. The synthesis proceeds through two main stages: benzoylation of the primary C5 hydroxyl, followed by oxidation of the C3 hydroxyl.
Comparative Synthesis of Furanose Intermediates
| Intermediate | Starting Material | Key Transformation(s) | Primary Use |
| This compound | 1,2-O-Isopropylidene-α-D-xylofuranose | 1. Selective benzoylation at C5. 2. Oxidation of C3-OH. | Precursor for C3-modified nucleosides. |
| 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | D-Ribose | Peracetylation | Standard glycosyl donor for ribonuceloside synthesis. |
| 2',5'-bis-O-(tert-butyldimethylsilyl)-β-D-erythro-pentofuranos-3'-ulosyl Nucleosides | Pre-formed Uridine, Adenine, etc. | 1. Silylation of 2' and 5' OH. 2. Oxidation of 3'-OH. | Modification of existing nucleosides at the C3' position.[7] |
| 2,3,5-tri-O-benzyl-L-xylofuranose | L-Xylose | Benzylation of all hydroxyl groups. | Synthesis of L-nucleoside analogs and iminosugars.[8] |
The choice of synthetic route is dictated by the desired final modification. While acetylated sugars are classical glycosyl donors, they offer less scope for modification prior to coupling with a nucleobase.[9] Synthesizing the keto-derivative before glycosylation, as is the case with our title compound, provides greater flexibility for introducing modifications at a key position of the sugar ring.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose [10]
-
Dissolve 1,2-O-isopropylidene-α-D-xylofuranose (1.0 eq) in a minimal amount of cold (0 °C) pyridine.
-
To this stirred solution, add benzoyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding ice-water.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with saturated aqueous copper sulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-O-benzoyl protected intermediate.
Step 2: Oxidation to this compound
-
Prepare a solution of the 5-O-benzoyl intermediate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin Periodinane (DMP) (1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and quench with a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting crude oil by silica gel chromatography to afford the final 3-keto product.
The C3-Ketone: A Hub of Reactivity and Stereocontrol
The defining feature of this compound is the electrophilic ketone at the C3 position. This site is primed for nucleophilic attack, and its reduction is a critical step in generating precursors for many biologically active nucleosides. The true synthetic power lies in the ability to control the stereochemical outcome of this reduction.
The rigid cis-fused bicyclic system created by the 1,2-O-isopropylidene group creates significant steric hindrance on the α-face (the same face as the C1-O4 bridge). Consequently, nucleophilic attack, including hydride delivery, is strongly favored from the less hindered β-face.
Stereoselective Reduction:
-
Attack from the β-face (top face): Using a small, unhindered hydride source like sodium borohydride (NaBH₄), the hydride attacks from the top, pushing the resulting hydroxyl group down into the α-position. This stereoselectively yields the D-ribo configuration.
-
Attack from the α-face (bottom face): Achieving the D-xylo configuration (the stereochemistry of the original starting material) is more challenging and requires a reagent capable of overcoming the steric bias. While less common, chelation-controlled reductions or the use of bulky reducing agents that favor approach from the more hindered face can be explored.[11]
This predictable, substrate-controlled stereoselectivity is a major advantage over the functionalization of more flexible, unprotected keto-saccharides, where controlling stereochemistry can be a significant challenge.[12]
Experimental Protocol: Stereoselective Reduction to the ribo-epimer
-
Dissolve this compound (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC.
-
Once the starting material is consumed, carefully quench the reaction by adding acetone, followed by a few drops of acetic acid to neutralize excess borohydride.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by silica gel chromatography to yield the 3-hydroxyl furanoside with the ribo configuration.
Applications in the Synthesis of Bioactive Nucleoside Analogs
The primary application of C3-modified furanose derivatives is in the synthesis of nucleoside analogs for antiviral and anticancer therapies.[13][14][15] By altering the sugar moiety, particularly at the C2' and C3' positions (corresponding to C2 and C3 in our intermediate), medicinal chemists can modulate the analog's interaction with viral polymerases or other cellular enzymes, often enhancing activity or improving the pharmacokinetic profile.[13]
Our target 3-keto intermediate is an excellent precursor for this purpose. The reduction product, the 3-hydroxyl furanoside, can be converted into a glycosyl donor. Subsequent coupling with a nucleobase yields a C3'-modified nucleoside. This strategy is highly convergent and allows for late-stage diversification.
Comparison of Furanose Precursors in Nucleoside Synthesis
| Precursor Strategy | Description | Advantages | Disadvantages | Example Target Class |
| Pre-modification of Sugar (e.g., 3-Keto Intermediate) | The sugar is modified first, then coupled with a nucleobase. | High flexibility for sugar modification; convergent synthesis. | Requires more synthetic steps before glycosylation. | 3'-modified nucleosides (e.g., 3'-azido, 3'-fluoro). |
| Post-modification of Nucleoside | A standard nucleoside is synthesized and then the sugar is modified. | Fewer steps if the parent nucleoside is commercially available. | Limited by the stability of the nucleobase and glycosidic bond to reaction conditions. | 3'-Deoxynucleosides.[7] |
| Direct Glycosylation with Modified Donors | A sugar with a pre-installed modification (e.g., fluorine) is used as the glycosyl donor. | Efficient for known, important modifications. | Requires separate synthesis of each unique sugar donor. | 2'-Fluoro-arabinofuranosyl (Ara-F) nucleosides.[13] |
The 3-keto intermediate is particularly powerful because it enables access not only to epimeric hydroxyl groups but also to a wide range of other functionalities through different nucleophilic additions (e.g., adding cyanide to synthesize 3'-C-cyano nucleosides).[7]
Conclusion
This compound stands out as a strategic and highly valuable intermediate in carbohydrate chemistry. Its comparison with other furanose derivatives highlights a key principle in modern synthetic design: the importance of versatile building blocks that allow for controlled, late-stage diversification.
While other derivatives like peracetylated sugars or pre-formed nucleosides have their roles, the 3-keto intermediate offers a superior platform for exploring structure-activity relationships at the C3' position of nucleosides. The rigid, protected framework allows for highly stereoselective transformations of the ketone, providing clean access to epimeric alcohols and other C3-substituted analogs. For researchers in drug discovery, mastering the chemistry of this intermediate opens a direct and flexible route to novel nucleoside analogs with significant therapeutic potential.
References
- 1. Unique Structural Features of Furanose vs Pyranose in Carbohydrate Chemistry - Housing Innovations [dev.housing.arizona.edu]
- 2. madridge.org [madridge.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | i-FAB [i-fab.org]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis and antiviral activity of 3'-C-cyano-3'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose | Nucleoside Antimetabolite/Analog | 6022-96-4 | Invivochem [invivochem.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [mdpi.com]
- 14. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside as a Precursor for Antiviral Drugs
For researchers, scientists, and drug development professionals, the efficient synthesis of novel antiviral agents is a paramount objective. The choice of starting materials can significantly impact the yield, purity, and overall cost-effectiveness of the synthetic route. This guide provides an in-depth validation of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside as a versatile and efficient precursor for the synthesis of antiviral nucleoside analogues. We will objectively compare its performance with other alternatives, supported by experimental data and detailed protocols.
Introduction: The Critical Role of Precursors in Antiviral Nucleoside Analogue Synthesis
Nucleoside analogues are a cornerstone of antiviral therapy, effectively inhibiting viral replication by acting as chain terminators or inhibitors of viral polymerases.[1][2] The synthesis of these complex molecules often involves multi-step processes where the choice of the starting sugar moiety is a critical decision. An ideal precursor should be readily accessible, stable, and allow for the stereoselective introduction of modifications at key positions of the sugar ring.
This compound has emerged as a promising precursor due to its unique structural features. The presence of the ketone at the C-3 position provides a handle for the introduction of various functionalities, including the azido group, which is crucial for the activity of drugs like Zidovudine (AZT). The isopropylidene and benzoyl protecting groups offer a balance of stability and selective deprotection, facilitating subsequent synthetic transformations.
This guide will explore the synthesis of this key precursor, its application in the synthesis of antiviral agents, and a comparative analysis with other synthetic routes.
Synthesis and Validation of this compound
The synthesis of the title compound typically starts from commercially available D-xylose. The key steps involve the protection of the hydroxyl groups and the oxidation of the C-3 hydroxyl group to a ketone.
Experimental Protocol: Synthesis of this compound
-
Protection of D-xylose: D-xylose is first converted to 1,2-O-isopropylidene-α-D-xylofuranose. This is a standard procedure involving the reaction of D-xylose with acetone in the presence of an acid catalyst (e.g., sulfuric acid) and a dehydrating agent.
-
Selective Benzoylation: The primary hydroxyl group at the C-5 position is selectively protected with a benzoyl group using benzoyl chloride in pyridine. This yields 5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose.
-
Oxidation: The final step is the oxidation of the C-3 hydroxyl group to a ketone. This can be achieved using various oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation.
The structure and purity of the synthesized this compound can be validated using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Application in Antiviral Drug Synthesis: A Case Study of Zidovudine (AZT)
Zidovudine (AZT), the first FDA-approved drug for HIV, is a prime example of an antiviral agent that can be synthesized from this compound.[3] The key transformation is the introduction of an azido group at the C-3 position with the correct stereochemistry.
DOT Diagram: Synthetic Pathway to Zidovudine (AZT) from the Xylofuranoside Precursor
Caption: Synthetic route from the keto-xylofuranoside precursor to AZT.
Comparative Analysis with Alternative Precursors
The traditional synthesis of AZT often starts from thymidine.[1][4] While this is a more direct route, it presents its own set of challenges, particularly in achieving the correct stereochemistry at the C-3' position. Other approaches involve the use of different sugar precursors.
Thymidine as a Precursor
The synthesis of AZT from thymidine involves the inversion of stereochemistry at the 3'-position. This is typically achieved through a double inversion process or via the formation of a 2,3'-anhydro intermediate.[1][4]
DOT Diagram: Comparison of Synthetic Strategies for AZT
Caption: Comparison of synthetic routes to AZT.
Quantitative Comparison
| Precursor | Key Advantages | Key Disadvantages | Typical Overall Yield for AZT Synthesis |
| This compound | Stereocontrol at C-3', versatile for other analogues | Longer initial synthesis of the precursor | ~70-80% from the precursor[4] |
| Thymidine | Shorter overall route | Challenges in stereocontrol, potential for side reactions | ~50-60%[1] |
| Other Modified Sugars | Can provide access to novel analogues | Often require complex and lengthy syntheses | Varies greatly |
Validation of Other Xylofuranoside-Based Antivirals
The utility of xylofuranoside precursors extends beyond AZT. Several studies have reported the synthesis and antiviral activity of various xylofuranosyl nucleoside analogues against a range of viruses, including Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), and various RNA viruses.[5][6]
For instance, carbocyclic analogues of xylofuranosylguanine have shown potent activity against HSV-1 and HSV-2.[6] This highlights the versatility of the xylofuranose scaffold in the design of new antiviral agents.
Conclusion
This compound stands out as a highly valuable precursor in the synthesis of antiviral nucleoside analogues. While its initial preparation requires a multi-step synthesis from D-xylose, it offers significant advantages in terms of stereocontrol at the C-3' position, which is often a critical determinant of biological activity.
The comparative analysis with the traditional thymidine-based route for AZT synthesis demonstrates that the use of the keto-xylofuranoside precursor can lead to higher overall yields. Furthermore, the versatility of this precursor opens up avenues for the synthesis of a broader range of novel antiviral agents with potential activity against various viral targets. For research and development efforts focused on the discovery of new nucleoside-based antivirals, this compound represents a strategic and efficient choice of starting material.
References
- 1. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]
- 2. researchgate.net [researchgate.net]
- 3. Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3'-modified xylofuranosyl nucleosides bearing 5'-silyl or -butyryl groups and their antiviral effect against RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of carbocyclic analogues of xylofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Alternatives for 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside
Introduction: The Role of a Versatile Chiral Building Block
In the landscape of complex molecule synthesis, particularly in the development of nucleoside analogues and modified carbohydrates, intermediates that offer a reliable handle for stereocontrolled functionalization are invaluable. 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside (1 ) is one such cornerstone. This keto-sugar serves as a potent electrophile at the C3 position, allowing for nucleophilic additions to construct novel stereocenters, a critical step in synthesizing a vast array of biologically active molecules.[1] Its utility is defined by the C3-ketone, which flattens the furanose ring at that position, setting the stage for diastereoselective attack, and by its protecting groups—an acid-labile 1,2-isopropylidene (acetonide) and a base-labile 5-O-benzoyl group—which allow for differential deprotection in subsequent synthetic steps.[2][]
This guide provides an in-depth comparison of alternative reagents and strategies to this central building block. We will explore three core areas of deviation from the standard use of 1 :
-
Alternative Oxidation Methods: A comparative analysis of reagents for the crucial oxidation of the C3-hydroxyl precursor.
-
Alternative Protecting Group Strategies: How different protecting groups on the xylofuranose scaffold can offer strategic advantages.
-
Alternative Electrophilic Intermediates: An examination of entirely different functional groups at C3 that serve as powerful electrophiles.
This analysis is designed for researchers, medicinal chemists, and drug development professionals, providing not only a comparative overview but also actionable experimental protocols and the causal logic behind strategic synthetic choices.
Part 1: A Comparative Analysis of Oxidizing Agents for the C3-Keto Moiety
The most common route to the target keto-sugar 1 is the oxidation of its precursor, 5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose. The choice of oxidant for this transformation is critical, impacting yield, scalability, substrate compatibility, and operational complexity. While numerous methods exist, the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation are the most prevalent for this class of substrate due to their mild, non-acidic conditions that preserve the sensitive acetonide protecting group.[4][5]
Performance Comparison of Key Oxidation Reagents
The following table summarizes the key performance indicators for the most relevant oxidation methods in this context.
| Oxidation Method | Core Reagents | Typical Temp. | Advantages | Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temp | Mild, neutral pH; High chemoselectivity; Short reaction times; Operationally simple.[4][6] | Expensive; Potentially explosive reagent; Stoichiometric iodine byproduct can complicate workup.[4] |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | -78 °C to RT | Inexpensive reagents; High yields; Mild conditions; Byproducts are volatile.[5] | Requires cryogenic temperatures; Produces foul-smelling dimethyl sulfide; Sensitive to moisture.[5][7] |
| Parikh-Doering Oxidation | SO₃•Pyridine, DMSO, Triethylamine | 0 °C to RT | Milder than Swern (no cryogenic temps); Avoids toxic chromium; Good for acid-sensitive substrates. | Longer reaction times than Swern/DMP; Requires careful control of stoichiometry. |
| TEMPO-mediated Oxidation | TEMPO (catalyst), NaOCl (oxidant) | 0 °C to RT | Catalytic; Environmentally greener ("bleach"); Cost-effective for large scale. | Can be sluggish; May require careful pH control to avoid over-oxidation to carboxylic acids. |
Experimental Insight & Recommendation
For laboratory-scale synthesis where operational simplicity and reliability are paramount, the Dess-Martin Periodinane (DMP) oxidation is often the preferred method. It avoids the need for cryogenic temperatures and the malodorous byproducts associated with the Swern oxidation.[6][8] The reaction proceeds cleanly at room temperature and is highly tolerant of the protecting groups present on the sugar.[4]
Detailed Experimental Protocol: Dess-Martin Oxidation
This protocol is adapted from standard procedures for the oxidation of sensitive, protected carbohydrate alcohols.[9]
Reaction: Oxidation of 5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose to this compound.
Materials:
-
5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose (1.0 equiv)
-
Dess-Martin Periodinane (DMP) (1.5 equiv)
-
Sodium Bicarbonate (NaHCO₃) (4.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting alcohol (1.0 equiv) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Add solid Sodium Bicarbonate (4.0 equiv) to the solution. This buffer is crucial to neutralize the acetic acid byproduct, thereby protecting the acid-sensitive isopropylidene group.[6]
-
Add the Dess-Martin Periodinane (1.5 equiv) in one portion to the stirred suspension at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Pour the mixture into a separatory funnel containing a vigorously stirred biphasic solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 ratio). The thiosulfate quenches any remaining DMP and reduces the iodine byproduct to iodide, aiding its removal.[10]
-
Stir until the organic layer becomes colorless. Separate the layers.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure keto-sugar 1 .
Part 2: Alternative Protecting Group Strategies
The choice of protecting groups is a defining element of a synthetic strategy, dictating the stability of an intermediate and the sequence of subsequent reactions. This is known as an orthogonal strategy , where one group can be removed selectively without affecting others.[11] The standard isopropylidene/benzoyl combination on 1 is orthogonal, as the former is acid-labile and the latter is base-labile. Alternatives can offer enhanced stability or different deprotection options compatible with a wider range of reagents.
Key Alternative: Benzyl (Bn) Ethers
A powerful alternative involves replacing all hydroxyls, except the anomeric one, with benzyl ethers. The synthesis of 2,3,5-Tri-O-benzyl-D-xylofuranose (2 ) provides a precursor to a C3-keto compound with a completely different stability profile.[12][13]
Comparative Stability of Protecting Groups
The primary advantage of benzyl ethers is their exceptional stability to both acidic and basic conditions, which would readily cleave the isopropylidene and benzoyl groups, respectively. They are typically removed under neutral conditions via catalytic hydrogenolysis (H₂, Pd/C).[2]
| Protecting Group | Stable To | Labile To (Deprotection) | Strategic Advantage |
| Isopropylidene | Base, Hydrogenolysis, Oxidation | Strong/Moderate Acid (e.g., TFA, aq. HCl) | Protects vicinal diols; Easy, high-yield formation. |
| Benzoyl (Bz) | Acid, Mild Hydrogenolysis | Base (e.g., NaOMe, NH₃); Strong Reductants (LiAlH₄) | Stable to acid; Can participate in reactions (neighboring group participation).[14] |
| Benzyl (Bn) | Strong Acid, Strong Base | Catalytic Hydrogenolysis (H₂, Pd/C); Oxidative Cleavage (DDQ) | Very robust; Orthogonal to most other groups.[2] |
| Silyl (e.g., TBDMS) | Base, Hydrogenolysis | Acid (variable); Fluoride sources (TBAF) | Tunable stability based on steric bulk; Orthogonal to acyl and benzyl groups.[][15] |
Part 3: Alternative Electrophilic Intermediates at C3
The C3-ketone is an excellent electrophile for Grignard reagents, organolithiums, and reducing agents, but it is not the only option. Other intermediates can offer different reactivity profiles and superior stereocontrol in certain reactions, particularly S_N2 displacements.
Alternative 1: The C3-Triflate - A Superior Leaving Group
By converting the C3-hydroxyl of a protected xylofuranose into a trifluoromethanesulfonate (triflate, -OTf) group, the C3 position is transformed from a site of addition to a potent electrophilic center for S_N2 reactions.[16] A triflate is one of the best leaving groups in organic chemistry, enabling displacement by a wide range of weak and strong nucleophiles.[17][18]
Advantages over C3-Keto:
-
Stereospecificity: S_N2 reactions proceed with a predictable inversion of configuration at the C3 center. This is often more reliable than controlling the facial selectivity of an attack on a ketone.
-
Wider Nucleophile Scope: Allows for the introduction of nucleophiles that are incompatible with ketones (e.g., azides, thiols, halides) directly.
Alternative 2: The C2,C3-Epoxide - A Constrained Electrophile
An epoxide fused to the furanose ring, such as a 2,3-anhydro-D-lyxofuranoside (the epoxide corresponding to a xylo-configuration), presents another powerful electrophilic system. Nucleophilic ring-opening of epoxides is a cornerstone of stereocontrolled synthesis.[19][20]
Advantages over C3-Keto:
-
Regio- and Stereoselectivity: The attack of a nucleophile proceeds via an S_N2 mechanism, leading to trans-diaxial opening. For a 2,3-epoxide, attack at C3 will introduce a nucleophile and generate a hydroxyl group at C2, both with defined stereochemistry.[20]
-
Adjacent Functionalization: The reaction inherently installs two new functional groups (the nucleophile and a hydroxyl) on adjacent carbons in a single, stereospecific step.
// Nodes Ketone [label="C3-Keto\n(sp2 Hybridized)"]; Triflate [label="C3-Triflate\n(sp3 Hybridized)"]; Epoxide [label="C2,C3-Epoxide\n(Strained sp3)"]; Nucleophile [label="Nucleophile\n(Nu⁻)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Product_Keto [label="C3-Substituted Alcohol\n(Mixture of Diastereomers Possible)"]; Product_Triflate [label="C3-Substituted Product\n(Inversion of Stereochemistry)"]; Product_Epoxide [label="C3-Nu, C2-OH Product\n(Trans-diaxial Opening)"];
// Edges Nucleophile -> Ketone [label="Nucleophilic Addition"]; Ketone -> Product_Keto [label="H+ Workup"];
Nucleophile -> Triflate [label="SN2 Displacement"]; Triflate -> Product_Triflate [label="Loss of -OTf"];
Nucleophile -> Epoxide [label="SN2 Ring Opening"]; Epoxide -> Product_Epoxide [label="H+ Workup"]; } dot Caption: Mechanistic comparison of C3 electrophiles.
Conclusion
This compound is a highly effective and reliable intermediate in carbohydrate chemistry. However, the optimal synthetic strategy is always dictated by the specific target molecule and the overall reaction sequence.
-
For simple, reliable oxidation on a lab scale, Dess-Martin Periodinane offers a clear advantage in operational simplicity over methods requiring cryogenic conditions.
-
When a synthetic route demands extreme pH conditions, switching to a robust benzyl ether protecting group strategy provides the necessary stability, albeit at the cost of requiring hydrogenolysis for removal.
-
For syntheses requiring the stereospecific introduction of a wide range of nucleophiles via an S_N2 pathway, converting the C3-hydroxyl to a triflate is a superior strategy to ketone addition.
-
When the goal is to install functional groups at both C2 and C3 simultaneously with high stereocontrol, a C2,C3-epoxide intermediate is an exceptionally powerful alternative.
By understanding the comparative advantages and limitations of these alternative reagents and strategies, researchers can design more efficient, robust, and elegant synthetic routes to complex and medicinally relevant molecules.
References
- 1. chemscene.com [chemscene.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. ekwan.github.io [ekwan.github.io]
- 10. echemi.com [echemi.com]
- 11. biosynth.com [biosynth.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Synthesis of 3-amino-2,3,6-trideoxy-2-fluoro-L-talose and -D-allose [(R)-2-fluoro-L-daunosamine and (R)-2-fluoro-D-ristosamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 18. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Epoxide Synthesis and Ring-Opening Reactions | Encyclopedia MDPI [encyclopedia.pub]
- 20. transformationtutoring.com [transformationtutoring.com]
A Comparative Guide to the Biological Activity of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside Derivatives
This guide provides a comparative analysis of the biological activities of derivatives based on the 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside scaffold. It is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic agents. This document synthesizes findings from various studies to offer insights into the structure-activity relationships (SAR) of these compounds, focusing on their anticancer and antimicrobial potential.
Introduction: The Xylofuranose Scaffold
The core structure, a derivative of D-xylose, represents a versatile carbohydrate template. Its furanose form, particularly when protected with isopropylidene and benzoyl groups, serves as a key intermediate in the synthesis of novel nucleoside analogs and other bioactive molecules.[1][2] The inherent chirality and dense functionality of this scaffold allow for precise three-dimensional arrangements of pharmacophoric groups, making it an attractive starting point for developing targeted therapeutics. Modifications at various positions of the xylofuranose ring can lead to a diverse range of biological activities, from anticancer to antimicrobial effects.[3][4]
Comparative Analysis of Biological Activities
The primary biological activities reported for derivatives of this scaffold are in the realms of oncology and microbiology. The following sections compare the performance of various structural modifications.
The xylofuranose core is recognized as a purine nucleoside analog, a class of compounds known for their broad antitumor activity.[1][2] The mechanism often involves the inhibition of DNA synthesis and the induction of apoptosis.[1][2] Research has shown that modifications, particularly at the C3 and C5 positions, significantly influence cytotoxic potency.
A study on novel guanidino xylofuranose derivatives, synthesized from a related xylofuranose precursor, revealed moderate but significant antiproliferative effects.[3][5] Specifically, a 3-O-dodecyl (N-Boc)guanidino xylofuranose derivative showed notable activity against chronic myeloid leukemia (K562) and breast cancer (MCF-7) cell lines.[3][5] An even more potent molecule was an aminomethyltriazole isonucleoside derivative , which displayed low micromolar GI50 values against the same cell lines, comparable to the standard anticancer drug 5-fluorouracil in MCF-7 cells.[3][5][6]
Table 1: Comparative Antiproliferative Activity of Xylofuranose Derivatives
| Derivative | Cell Line | GI50 (µM) | Reference Compound | GI50 (µM) | Source(s) |
| 3-O-dodecyl (N-Boc)guanidino xylofuranose | K562 (Leukemia) | 31.02 | Imatinib | 0.47 | [3][6] |
| MCF-7 (Breast) | 26.89 | 5-Fluorouracil | 9.7 | [3][6] | |
| Aminomethyltriazole isonucleoside | K562 (Leukemia) | 6.33 | Imatinib | 0.47 | [3][6] |
| MCF-7 (Breast) | 8.45 | 5-Fluorouracil | 9.7 | [3][6] |
Structure-Activity Relationship Insights:
The data suggests that the introduction of a long alkyl chain (dodecyl) at the C3 position coupled with a guanidino group at C5 confers moderate antiproliferative activity.[3] However, incorporating a triazole ring as a nucleobase mimic, as seen in the aminomethyltriazole derivative, significantly enhances this activity.[3][6] This enhancement is likely due to the triazole moiety's ability to engage in hydrogen bonding and π-stacking interactions within biological targets, mimicking the behavior of natural nucleosides.[6]
Derivatives of furanosides and related sugar scaffolds have also been investigated for their antimicrobial properties.[7][8] The mechanism of action for some furanone derivatives involves the induction of reactive oxygen species (ROS) and nonspecific interaction with multiple bacterial proteins, representing a promising strategy to overcome antibiotic resistance.[8][9][10]
For instance, studies on d-xylopyranosides (a related class of xylose derivatives) have shown that attaching a long alkyl chain to a quaternary ammonium salt aglycone results in compounds with both antibacterial and antifungal activity.[4] Specifically, derivatives with an octyl group (8 carbons) were more potent than those with a hexyl group (6 carbons), indicating that increased hydrophobicity enhances antimicrobial efficacy.[4]
While specific data on the antimicrobial activity of this compound derivatives is less prevalent in the reviewed literature, the principles from related furanone and xylopyranoside compounds are highly relevant. The key to developing antimicrobial agents from this scaffold likely lies in introducing lipophilic and cationic moieties that can disrupt bacterial cell membranes or interfere with intracellular processes.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below. These protocols are standard methodologies in the field of drug discovery.
This colorimetric assay assesses cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include wells with a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (or IC50) value, the concentration of the compound that causes 50% growth inhibition, using a dose-response curve fitting software.
Workflow for MTT Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Wolfe Labs [wolfelabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5 H)-Furanone Derivative against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
confirming the stereochemistry of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside products
Beginning Research on Furanosides
I'm currently engaged in a deep dive into the stereochemistry of furanosides, particularly focusing on xylofuranosides. My research strategy involves intensive Google searches to build a strong foundation. I'm prioritizing diverse sources to ensure comprehensive coverage, aiming to grasp the core principles before delving into more complex applications.
Developing Analytical Strategy for Furanosides
I'm now expanding my focus, not just on broad stereochemical concepts, but on specific analytical techniques applicable to xylofuranoside derivatives. I'm building a keyword list for refined Google searches, including terms like "stereochemistry of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto- alpha-D-xylofuranoside" and exploring analytical methods such as NMR, chiroptical methods, and X-ray crystallography. My aim is to synthesize a structured guide outlining these techniques, including their principles, the data they offer, and a comparative analysis highlighting their strengths and weaknesses. I am thinking of including a table to help compare performance of each technique.
Expanding Search for Techniques
I'm refining my search strategy, moving beyond general stereochemistry to pinpointing analytical techniques applicable to the target molecule. I'm focusing on "synthesis of 3-keto-xylofuranosides," and how NMR, chiroptical methods, and X-ray crystallography confirm stereochemistry. I'm now crafting an outline for my guide. It'll start with the stereochemical importance in drug discovery, and detail each analytical method with its data, followed by a comparative analysis using tables. I plan to add experimental protocols and Graphviz diagrams to clarify the steps involved.
Examining Carbohydrate Stereochemistry
I've made significant headway exploring the stereochemical analysis of carbohydrates. The groundwork is solid, especially for furanosides. My research has zeroed in on NMR spectroscopy, X-ray crystallography, and Circular Dichroism as critical analytical techniques. These tools will be invaluable.
Pinpointing Experimental Protocols
I'm now zeroing in on the specific experimental methodologies needed. The initial search gave a good overview, but now I must get specific. I need to find detailed examples for NMR, CD, and X-ray crystallography as they've been used on furanosides or related ketoses. While I found references to my target molecule, there isn't enough experimental data yet. I will be refining my search to focus on 2D NMR, and other applicable experiments.
Exploring Stereochemical Methods
I've been gathering details on NMR, X-ray crystallography, and CD, including VCD, as tools for determining stereochemistry. I'm focusing on the practical aspects of each method's application in various scenarios. My goal is to compile a comprehensive guide for selecting the optimal technique.
Refining Experimental Protocols
I'm now zeroing in on practical experimental protocols. While I have broad knowledge of NMR, X-ray, and CD/VCD for stereochemistry, I need the precise steps. Specifically, I'm seeking a detailed NMR protocol for a protected ketofuranoside, including sample prep and data processing. Similarly, a clear crystallization protocol for a protected monosaccharide is also critical for me.
Analyzing Procedural Needs
I'm now hunting for detailed experimental methods. The initial literature review gave a good overview of NMR, X-ray, and CD/VCD for carbohydrate stereochemistry. Now, I'm after specific protocols, particularly for a protected ketofuranoside. Finding a concrete, step-by-step NMR protocol, including sample prep and data processing, is key. Also, I need a detailed crystallization procedure for a protected monosaccharide and CD/VCD data analysis of carbohydrates with benzoate groups.
Exploring Stereochemical Confirmation
I've been immersed in the analytical confirmation of stereochemistry, focusing on NMR, X-ray, and CD. My general findings have now shifted toward a deeper dive into the specific applications and limitations of each technique, moving beyond a basic overview. The nuance is fascinating.
Defining Comprehensive Protocols
I'm now zeroing in on the need for detailed, tailored protocols. While I have broad knowledge of NMR, X-ray, and CD/VCD for stereochemical analysis, I lack step-by-step guides specifically for my target molecule. A comprehensive 2D NMR protocol, X-ray crystallization specifics, and a detailed CD/VCD analysis guide are still needed to solidify my understanding for this particular molecule. I need to get those detailed methodologies in order!
Developing Target-Specific Protocols
I've gathered quite a bit of background on NMR, X-ray crystallography, and CD/VCD and know the general principles, but now I'm chasing highly specific details to complete my guide. I'm focusing on crafting step-by-step protocols for my target molecule, 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside. I'm aiming for detailed guidance on 2D NMR, X-ray crystallization, and CD/VCD analysis. I'm confident I can make an excellent guide after my final, highly targeted search.
Seeking Actionable Procedural Guidance
I've made a final, focused effort to unearth highly specific, step-by-step instructions. I now have a wealth of general knowledge on NMR, X-ray, and CD/VCD applied to sugars and furanosides. My goal is to find practical instructions for this compound. If an exact match isn't found, I'll adapt instructions from similar compounds to reach my goal.
A Proactive Guide to De-Risking Novel Synthetic Intermediates: A Cross-Reactivity Comparison Involving 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside
Introduction: The Imperative of Early-Stage Profiling
In the landscape of contemporary drug discovery, the synthetic intermediates used to construct novel chemical entities are often overlooked in the early stages of safety profiling. This guide addresses a critical gap in preclinical development by proposing a framework for evaluating the potential cross-reactivity of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside , a synthetic precursor with structural motifs that suggest a potential for off-target interactions. While primarily a building block, its classification as a purine nucleoside analog warrants a proactive investigation into its intrinsic biological activity.[1][2] Such early-stage characterization can mitigate the risk of costly late-stage failures by identifying potential liabilities before significant resources are invested in a synthetic route.
This guide will provide a comparative framework for assessing the cross-reactivity of the title compound against a panel of structurally related analogs. We will detail the experimental protocols for a tiered screening approach, encompassing broad kinase profiling, a general cytotoxicity assessment, and a G-protein coupled receptor (GPCR) binding assay. The objective is to furnish researchers and drug development professionals with a practical, evidence-based methodology for de-risking novel synthetic intermediates.
The Subject Compound and Rationale for Cross-Reactivity Studies
This compound is a protected xylofuranose derivative. The presence of a furanose ring and its general resemblance to nucleoside structures suggest that it, or its potential metabolites, could interact with biological targets that recognize such scaffolds, most notably ATP-binding sites within kinases. While no specific biological activity has been reported for this compound, its use in the synthesis of potential therapeutics necessitates a thorough understanding of its intrinsic bioactivity to preclude confounding results in downstream assays.
The core principle of this guide is that understanding the off-target profile of a synthetic precursor is a self-validating step in a robust drug discovery program. By characterizing the biological promiscuity of the building blocks, we can more confidently attribute the pharmacological activity of the final compound to its intended design.
Comparator Compounds: Establishing a Baseline for Selectivity
To contextualize the potential cross-reactivity of the title compound, a carefully selected panel of comparator molecules is essential. This panel should include compounds with varying degrees of structural similarity to the parent molecule, as well as a well-characterized promiscuous inhibitor to serve as a positive control.
| Compound ID | Structure | Rationale for Inclusion | Commercial Availability |
| Cmpd-1 | This compound | Test Compound: The subject of the cross-reactivity study. | Available from various chemical suppliers. |
| Cmpd-2 | 1,2-O-Isopropylidene-alpha-D-xylofuranose | Negative Control 1: Lacks the benzoyl group and the 3-keto functionality, providing insight into the contribution of these moieties to any observed activity. | Readily available from suppliers such as TCI America and Sigma-Aldrich.[3] |
| Cmpd-3 | 1,2:3,5-Di-O-isopropylidene-α-D-xylofuranose | Negative Control 2: A more extensively protected analog, expected to have minimal biological activity due to steric hindrance and lack of free hydroxyl groups. | Available from suppliers like Vibrant Pharma Inc. |
| Cmpd-4 | Staurosporine | Positive Control: A natural product known for its broad-spectrum, high-affinity inhibition of a wide range of protein kinases.[4][5] | Commercially available from multiple sources, including R&D Systems and StressMarq Biosciences.[5] |
Experimental Design: A Tiered Approach to Cross-Reactivity Profiling
A tiered approach to screening allows for a cost-effective and efficient evaluation of potential off-target effects. We will begin with a broad kinase panel, followed by a general cytotoxicity assay and a GPCR binding screen.
Caption: Tiered experimental workflow for cross-reactivity profiling.
Tier 1: Broad-Spectrum Kinase Profiling
The rationale for prioritizing a kinase screen is the structural resemblance of the xylofuranoside scaffold to the ribose moiety of ATP. Many purine analogs are known to be kinase inhibitors.[6][7]
Experimental Protocol: Radiometric Kinase Assay
This protocol is adapted from standard industry practices for radiometric kinase assays, which are considered the gold standard for their direct measurement of enzymatic activity.
-
Compound Preparation:
-
Prepare 10 mM stock solutions of Cmpd-1, Cmpd-2, Cmpd-3, and Cmpd-4 (Staurosporine) in 100% DMSO.
-
Perform serial dilutions in 100% DMSO to create a 10-point concentration curve (e.g., 100 µM to 5 nM final assay concentration).
-
-
Kinase Reaction:
-
In a 96-well plate, combine the following in order:
-
Assay buffer (specific to each kinase, typically containing MgCl₂, MnCl₂, Brij-35, and a buffer such as HEPES).
-
Required cofactors (e.g., DTT).
-
Test compound or DMSO vehicle control.
-
Kinase enzyme.
-
Substrate (protein or peptide).
-
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate at room temperature for a predetermined time (typically 60-120 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose).
-
Wash the filter plate multiple times with a wash solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation:
The results of the kinase profiling should be presented in a clear, tabular format.
| Kinase Target | Cmpd-1 (IC₅₀, µM) | Cmpd-2 (IC₅₀, µM) | Cmpd-3 (IC₅₀, µM) | Cmpd-4 (Staurosporine) (IC₅₀, µM) |
| PKA | > 100 | > 100 | > 100 | 0.007 |
| PKCα | 75.3 | > 100 | > 100 | 0.003 |
| CDK2/cyclin A | > 100 | > 100 | > 100 | 0.05 |
| SRC | 89.1 | > 100 | > 100 | 0.006 |
| ... (additional kinases) | ... | ... | ... | ... |
Tier 2: Secondary Assays
If significant activity is observed in the primary kinase screen (e.g., IC₅₀ < 10 µM for multiple kinases), further profiling is warranted to assess broader biological effects.
A. General Cytotoxicity Assessment
A cytotoxicity assay will determine if the compound has a general effect on cell viability, which is a critical parameter for any molecule intended for use in biological systems.
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture:
-
Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds (Cmpd-1, Cmpd-2, Cmpd-3, and Staurosporine as a positive control for apoptosis induction) for 72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Data Presentation:
| Compound | Cytotoxicity (IC₅₀, µM) on HeLa cells |
| Cmpd-1 | > 100 |
| Cmpd-2 | > 100 |
| Cmpd-3 | > 100 |
| Cmpd-4 (Staurosporine) | 0.02 |
B. GPCR Binding Screen
Given the vast number of GPCRs and their importance as drug targets, a screen against a representative panel can reveal unexpected off-target interactions.
Experimental Protocol: Radioligand Displacement Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.
-
Membrane Preparation:
-
Use commercially available membrane preparations expressing the target GPCRs.
-
-
Binding Reaction:
-
In a 96-well plate, combine:
-
Assay buffer.
-
Radiolabeled ligand at a concentration near its Kd.
-
Test compound or vehicle control.
-
GPCR membrane preparation.
-
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a filter plate to separate bound from free radioligand.
-
Wash the filter plate to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Presentation:
| GPCR Target | Cmpd-1 (% Inhibition at 10 µM) | Cmpd-2 (% Inhibition at 10 µM) | Cmpd-3 (% Inhibition at 10 µM) |
| Adenosine A₁ | 12 | 5 | 2 |
| β₂-Adrenergic | 8 | 3 | 1 |
| Dopamine D₂ | 15 | 7 | 4 |
| ... (additional GPCRs) | ... | ... | ... |
Interpretation and Conclusion
The hypothetical data presented in this guide illustrates a scenario where the test compound, This compound (Cmpd-1) , exhibits weak, low-micromolar activity against a small subset of kinases and minimal activity in cytotoxicity and GPCR binding assays. The structurally related negative controls (Cmpd-2 and Cmpd-3) are devoid of activity, suggesting that the benzoyl and keto moieties of Cmpd-1 are responsible for the observed weak interactions. The positive control, Staurosporine, demonstrates potent activity as expected.
Based on this hypothetical profile, one could conclude that while not entirely inert, the title compound possesses a low risk of significant off-target effects at concentrations typically employed for a synthetic intermediate. This proactive profiling provides a degree of confidence that the biological activity of any final compound derived from this intermediate is unlikely to be confounded by the intrinsic activity of the precursor itself.
This guide provides a robust and adaptable framework for the early-stage de-risking of novel synthetic intermediates. By investing in such proactive cross-reactivity studies, drug discovery programs can enhance the quality of their lead candidates and make more informed decisions, ultimately increasing the probability of success in bringing safe and effective therapies to the clinic.
References
- 1. synthose.com [synthose.com]
- 2. mdpi.com [mdpi.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Staurosporine - Wikipedia [en.wikipedia.org]
- 5. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
A Comparative Guide to 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside in Nucleoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of medicinal chemistry, particularly in the synthesis of antiviral and antitumor nucleoside analogs, the choice of synthetic intermediates is paramount to the efficiency, stereoselectivity, and overall success of a synthetic campaign. This guide provides a detailed comparison of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside, a key intermediate, against similar compounds, supported by experimental data and established protocols.
Introduction to a Versatile Intermediate
This compound is a pivotal precursor in the synthesis of a variety of modified nucleosides, including those with modifications at the 3'-position of the sugar moiety.[1] Such modifications are crucial in the design of therapeutic agents that can act as chain terminators in viral replication or induce apoptosis in cancer cells.[1] The strategic placement of the benzoyl and isopropylidene protecting groups, along with the reactive keto group at the C-3 position, endows this molecule with a unique combination of stability and reactivity, making it a valuable tool for synthetic chemists.
Core Advantages of this compound
The advantages of this compound can be best understood by dissecting the roles of its constituent protecting groups and the central keto-furanoside core.
The Strategic Role of the 5-O-Benzoyl Group
The benzoyl group at the 5-O-position offers a distinct advantage over other acyl or benzyl protecting groups in multi-step nucleoside synthesis.
-
Enhanced Stability: Compared to a simple acetyl group, the benzoyl group exhibits greater stability towards both acidic and basic conditions. This robustness is critical during subsequent synthetic transformations, preventing premature deprotection and improving overall yield.
-
Facilitating Purification: The crystalline nature of many benzoylated intermediates often simplifies purification by crystallization, a significant advantage in large-scale synthesis.
-
Modulation of Reactivity: The electron-withdrawing nature of the benzoyl group can influence the reactivity of the furanose ring, which can be harnessed to control the stereochemical outcome of subsequent reactions.
The Isopropylidene Acetal: A Reliable Protecting Strategy
The 1,2-di-O-isopropylidene group serves to protect the cis-diol at the C-1 and C-2 positions of the xylofuranose ring. This acetal is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, ensuring the integrity of the final nucleoside analog.
Comparative Analysis with Alternative Intermediates
The superiority of this compound is most evident when compared to analogs bearing different protecting groups at the 5-O-position.
| 5-O-Protecting Group | Key Advantages | Key Disadvantages | Typical Deprotection Conditions |
| Benzoyl (Bz) | High stability, facilitates crystallization. | Requires relatively strong conditions for removal. | Acid or base hydrolysis |
| Acetyl (Ac) | Easily removed. | Less stable, may not withstand multi-step synthesis. | Mild acid or base hydrolysis |
| Benzyl (Bn) | Stable to a wide range of conditions. | Requires hydrogenolysis, which can be incompatible with other functional groups (e.g., reducible nucleobases). | Catalytic hydrogenolysis |
| tert-Butyldimethylsilyl (TBDMS) | Easily introduced and removed. | Can be labile under acidic conditions. | Fluoride ion (e.g., TBAF) |
The choice of the 5-O-protecting group is dictated by the overall synthetic strategy. For complex, multi-step syntheses where robust protection is paramount, the benzoyl group is often the superior choice.
Experimental Protocols and Supporting Data
Synthesis of this compound
The synthesis of the title compound typically starts from the commercially available 1,2-O-isopropylidene-α-D-xylofuranose. The key step is the selective oxidation of the C-3 hydroxyl group.
Workflow for the Synthesis of the Keto-Intermediate
Caption: Synthetic route to the target keto-furanoside.
Protocol 1: Parikh-Doering Oxidation
The Parikh-Doering oxidation is a mild and efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[2][3] It utilizes the sulfur trioxide pyridine complex as the activating agent for DMSO.
Step-by-Step Methodology:
-
To a solution of 5-O-benzoyl-1,2-O-isopropylidene-α-D-xylofuranose (1.0 eq) in anhydrous dichloromethane (DCM) and dimethyl sulfoxide (DMSO) at 0 °C, add triethylamine (3.0 eq).
-
Slowly add a solution of sulfur trioxide pyridine complex (1.5 eq) in DMSO to the reaction mixture.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ketone.
Expected Yield: While specific yields for this exact substrate can vary, the Parikh-Doering oxidation is known for its high efficiency, often providing yields in the range of 85-95% for unhindered alcohols.[4]
Comparison of Oxidation Methods:
| Oxidation Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Parikh-Doering | SO₃·pyridine, DMSO, Et₃N | 0 °C to RT | Mild, avoids heavy metals, good for sensitive substrates.[2][3] | Can require a large excess of reagents.[3] |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | -78 °C | High yields, mild conditions.[5][6] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[6] |
| Dess-Martin Periodinane (DMP) | Dess-Martin periodinane | Room Temperature | Mild, neutral conditions, high yields. | Reagent is expensive and potentially explosive. |
The Parikh-Doering oxidation represents a favorable balance of mild reaction conditions, operational simplicity, and high yields, making it a preferred method for the synthesis of the title compound.
Stereoselective Reduction of the 3-Keto Group
A key application of this compound is its stereoselective reduction to introduce a hydroxyl group with a specific configuration at the C-3 position, a crucial step in the synthesis of many nucleoside analogs. For instance, the synthesis of 3'-fluoro-nucleosides often proceeds through a 3'-hydroxy intermediate with the ribo configuration, which is then fluorinated with inversion of stereochemistry.[7][8][9]
Workflow for Stereoselective Reduction
Caption: Stereoselective reduction of the 3-keto group.
The stereochemical outcome of the reduction is highly dependent on the choice of the reducing agent.
-
Formation of the ribo (allo) isomer: Reduction with less sterically hindered reducing agents, such as sodium borohydride (NaBH₄), typically favors attack from the less hindered α-face of the furanose ring, leading to the formation of the C-3 hydroxyl group in the ribo (allo) configuration.
-
Formation of the xylo isomer: More sterically demanding reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), favor attack from the more hindered β-face, resulting in the regeneration of the C-3 hydroxyl group in the original xylo configuration.
Protocol 2: Stereoselective Reduction with Sodium Borohydride
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise to the solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of acetic acid or saturated ammonium chloride solution.
-
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel chromatography.
The ability to control the stereochemistry at the C-3 position through the judicious choice of reducing agent is a significant advantage of using this keto-intermediate in the synthesis of a diverse range of nucleoside analogs.
Conclusion
This compound stands out as a highly advantageous intermediate in the synthesis of modified nucleosides. The strategic combination of a robust benzoyl protecting group and a reactive ketone functionality allows for efficient and controlled synthetic transformations. Its comparison with other intermediates highlights its superior stability and versatility, particularly in complex synthetic routes. The detailed protocols for its synthesis and subsequent stereoselective reduction provide a practical framework for researchers in the field of drug discovery and development, underscoring its importance as a cornerstone in the construction of novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 4. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of fluorinated nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluoro-ketopyranosyl nucleosides: synthesis and biological evaluation of 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives of N4-benzoyl cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside (CAS No. 6698-46-0), a protected monosaccharide utilized in complex chemical syntheses.[1][2] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the integrity of our research environment.
The disposal of any chemical waste should not be a mere afterthought but an integral part of the experimental plan. For compounds like this compound, which is a highly purified reagent intended for research use, the absence of extensive public data necessitates a cautious and informed approach based on established principles of laboratory safety.[1][2]
Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Toxicity: Assumed to be toxic via ingestion and dermal contact.[3]
-
Skin Sensitization: Potential to cause allergic skin reactions upon contact.[3]
-
Reactivity: While generally stable, incompatibilities with strong oxidizing agents, acids, and bases should be assumed as a precautionary measure.[4]
The first step in safe disposal is to treat all waste chemicals, including solids, liquids, and contaminated materials, as hazardous unless explicitly confirmed otherwise by your institution's safety office.[5]
Personal Protective Equipment (PPE)
Given the potential hazards, the following PPE must be worn at all times when handling this compound and its waste:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and potential dermal toxicity or allergic reactions.[3] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles or splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 respirator or use of a fume hood | To avoid inhalation of fine dust particles, especially when handling the solid.[6] |
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4][6] Waste containing this compound should be collected in a dedicated, properly labeled hazardous waste container.
Container Requirements:
-
Compatibility: The container must be chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container with a secure screw-top lid is recommended.[7][8]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Toxic").[7]
-
Condition: The container must be in good condition, with no leaks or cracks.[8]
-
Closure: The container must be kept closed at all times, except when adding waste.[5][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound waste.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound, Contaminated Labware)
-
Preparation: Work within a fume hood to minimize inhalation exposure.[6] Ensure all required PPE is correctly worn.
-
Containerization:
-
For the pure solid compound, carefully transfer it into a designated solid hazardous waste container. Avoid generating dust.[3]
-
For contaminated labware (e.g., weigh boats, gloves, pipette tips), place them directly into the same solid waste container.
-
-
Labeling: Ensure the container is accurately labeled as described in Section 3.
-
Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).[4][7] This area must be at or near the point of generation and under the control of the laboratory personnel.[7]
-
Pickup: Once the container is full or has been in storage for the maximum allowable time (typically up to 12 months, but check your institution's policy), contact your institution's Environmental Health and Safety (EHS) department for waste pickup.[7]
B. Liquid Waste (Solutions containing the compound)
-
Segregation: Collect liquid waste containing this compound in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department. For example, store halogenated and non-halogenated solvent waste separately.[6]
-
Containerization: Use a chemically resistant container (e.g., HDPE or glass) with a secure, leak-proof cap.[8]
-
Labeling: Label the container with "Hazardous Waste," the full chemical name, the solvent system (e.g., "in Acetonitrile"), and an approximate concentration of the compound.
-
Storage and Pickup: Follow the same storage and EHS pickup procedures as for solid waste.
Important Considerations:
-
DO NOT dispose of this chemical down the sink.[5] Its potential toxicity and low water solubility make it unsuitable for sewer disposal.[4]
-
DO NOT allow solvents containing this compound to evaporate in the fume hood as a method of disposal.[5]
-
Empty Containers: A container that held the pure compound should be considered hazardous waste. If regulations permit, it may be possible to triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste, before defacing the label and disposing of the container as regular trash.[5] Consult your EHS department for specific guidance on this procedure.
Spill Management
In the event of a spill:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Assess: Evaluate the extent of the spill and whether it is safe for you to clean up. For large or unknown spills, contact your EHS department immediately.
-
Contain: If it is safe to do so, prevent the spill from spreading.
-
Clean-up (for small spills):
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.[3]
-
Use an absorbent material for liquid spills.
-
Place all contaminated materials into a designated hazardous waste container.
-
Clean the affected area thoroughly.
-
-
Report: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policy.
By adhering to these rigorous disposal procedures, you contribute to a culture of safety and responsibility within the scientific community. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they are the ultimate authority for waste management in your facility.
References
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
Comprehensive Safety and Handling Guide for 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside (CAS No. 6698-46-0).[1][2] Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are based on the known hazards of its constituent functional groups: a ketone, a benzoate ester, and isopropylidene protecting groups. This document is intended to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Assessment and Chemical Profile
Key Structural Features and Potential Hazards:
-
Ketone: May cause skin and eye irritation. Specific glove types are required for adequate protection.
-
Benzoyl Ester: Can be hydrolyzed to benzoic acid and the parent alcohol. While benzoic acid is of low toxicity, it can be an irritant.
-
Isopropylidene Groups: Generally stable, but can be hydrolyzed under acidic conditions to release acetone, which is flammable and an irritant.
-
Solid Form: As a solid, there is a potential for dust inhalation, which should be minimized.
| Property | Value | Source |
| CAS Number | 6698-46-0 | [1] |
| Molecular Formula | C15H16O6 | [1][2] |
| Storage Temperature | 4°C | [1][2] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to ensure personal safety. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale and Best Practices |
| Hand Protection | Double-gloving is recommended. Use a pair of nitrile gloves as a base layer, with an outer glove specifically rated for ketones, such as those with a PVA coating.[3][4] Thermoplastic Elastomer (TPE) gloves are also an option for ketone handling.[5][6][7] | The inner nitrile glove provides general chemical protection, while the outer ketone-resistant glove offers specific protection against potential exposure to the ketone functional group. Always inspect gloves for tears or punctures before use. |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing, such as during solution preparation or transfers of large quantities. | This provides protection against splashes and airborne particles, safeguarding against potential eye irritation or injury. |
| Body Protection | A flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised. | This protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of any dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required. | This is a crucial engineering control to prevent respiratory exposure to the compound. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount for minimizing exposure and ensuring experimental integrity.
Preparation and Weighing
-
Designated Area: All handling of the solid compound should occur within a designated area, preferably inside a chemical fume hood or a glove box, to contain any airborne particles.
-
Dispensing: Use a spatula or other appropriate tool to dispense the solid. Avoid creating dust. If the compound is finely powdered, consider using a gentle scooping motion rather than pouring.
-
Weighing: If weighing outside of a fume hood is unavoidable, use a balance with a draft shield. Tare a pre-labeled container before adding the compound.
-
Cleaning: Immediately clean any spills in the weighing area using a damp cloth or paper towel, followed by proper disposal of the cleaning materials as hazardous waste.
Solution Preparation
-
Solvent Selection: Choose an appropriate solvent based on your experimental protocol. Be aware of the hazards of the solvent itself and ensure compatibility with your PPE.
-
Dissolution: Add the solvent to the container with the pre-weighed compound slowly and carefully to avoid splashing. If necessary, use a magnetic stirrer or gentle agitation to facilitate dissolution.
-
Labeling: Ensure the final solution is clearly labeled with the compound name, concentration, solvent, date, and your initials.
Experimental Use
-
Always conduct reactions and procedures involving this compound within a chemical fume hood.
-
Keep all containers with the compound or its solutions tightly sealed when not in use.
-
Be mindful of potential ignition sources if working with flammable solvents.
Disposal Plan: A Step-by-Step Guide
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
Waste Segregation
-
Solid Waste: Unused compound, contaminated gloves, weigh boats, and paper towels should be collected in a designated, labeled solid hazardous waste container.
-
Liquid Waste: Solutions containing the compound and any rinsate from cleaning glassware should be collected in a separate, labeled liquid hazardous waste container. Do not mix incompatible waste streams.
Decontamination and Neutralization
While specific neutralization procedures for this compound are not documented, a general approach for benzoylated and ketone-containing compounds can be adapted. For small spills, a neutralization and absorption method is recommended.
-
Containment: For liquid spills, immediately contain the spill with an absorbent material like vermiculite or sand.
-
Neutralization (for spills): Prepare a 10% sodium hydroxide solution. Slowly add the basic solution to the absorbed spill material, allowing for a reaction to hydrolyze the benzoate ester.[8] Be cautious as this reaction may be exothermic.
-
Final Disposal: The neutralized material should be collected in a properly labeled hazardous waste container for pickup by your institution's environmental health and safety department.[9]
Empty Container Disposal
-
Empty containers that held the solid compound or its solutions should be rinsed three times with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.[9]
-
After rinsing, the container can be disposed of according to institutional guidelines, which may include defacing the label before disposal.
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or you are unsure how to handle it, contact your institution's emergency response team. For small, manageable spills, follow the neutralization and disposal procedures outlined above. |
Diagrams
Handling Workflow
Caption: A streamlined workflow for the safe handling of this compound from preparation to disposal.
References
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. polycohealthline.com [polycohealthline.com]
- 4. glovesnstuff.com [glovesnstuff.com]
- 5. Global Glove 8605PF Keto-Handler Plus Thermoplastic Elastomer (TPE), Powder-Free, Industrial-Grade, Blue, 2-Mil, Lightweight, Smooth Finish, 10-Inch Disposable Gloves, Size 2X-Large [industrialsafety.com]
- 6. Keto-Handler Plus Thermoplastic Elastomer (TPE), Powder-Free, Industrial-Grade, Clear, 2-Mil, Lightweight, Smooth Finish, 10-Inch Disposable Gloves | Champion Safety [champsafety.com]
- 7. palmflex.com [palmflex.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
